(Dhqd)2aqn
Description
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Properties
IUPAC Name |
1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCFYUDCVYJQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176097-24-8 | |
| Record name | (DHQ)2AQN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (DHQD)₂AQN: A Chiral Catalyst for Asymmetric Synthesis
(DHQD)₂AQN , also known as Hydroquinidine (anthraquinone-1,4-diyl) diether, is a prominent member of the bis-cinchona alkaloid family of chiral organocatalysts. Its rigid, well-defined structure, derived from the natural alkaloid dihydroquinidine (B8771983), makes it a highly effective catalyst for a variety of enantioselective transformations, providing access to chiral molecules with high levels of stereocontrol. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical structure, properties, and applications of (DHQD)₂AQN, with a focus on key experimental protocols.
Core Properties and Chemical Structure
(DHQD)₂AQN is a white to off-white solid with a high molecular weight and specific optical rotation, indicative of its chiral nature. Its structure is characterized by two dihydroquinidine units linked to an anthraquinone (B42736) core, creating a C₂-symmetric chiral environment that is crucial for its catalytic activity.
Chemical Structure:
The IUPAC name for (DHQD)₂AQN is 1,4-bis[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione.
-
Molecular Formula: C₅₄H₅₆N₄O₆
-
Molecular Weight: 857.05 g/mol
-
CAS Number: 176298-44-5
The key physicochemical properties of (DHQD)₂AQN are summarized in the table below for easy reference.
| Property | Value | Reference |
| Physical Form | Solid | |
| Melting Point | 165 °C | |
| Optical Activity | [α]/D -498° | |
| Assay | 95% | |
| InChI Key | ARCFYUDCVYJQRN-ZPCQJLRDSA-N |
Applications in Asymmetric Catalysis
(DHQD)₂AQN is a versatile chiral Lewis base catalyst employed in a range of asymmetric reactions. Its primary applications lie in the enantioselective addition of nucleophiles to electrophilic substrates, enabling the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.
Key applications include:
-
Asymmetric Cyanation of Ketones: (DHQD)₂AQN catalyzes the addition of cyanide to prochiral ketones to produce chiral tertiary cyanohydrin carbonates with high enantioselectivity.
-
Asymmetric Ring Opening of Aziridines: It facilitates the enantioselective ring-opening of terminal N-nosylaziridines with trimethylsilyl (B98337) cyanide.
-
Michael Additions: The catalyst is effective in promoting asymmetric Michael additions.
-
Aldol (B89426) Reactions: (DHQD)₂AQN has been utilized to catalyze enantioselective aldol reactions.
-
Fluorination and Amination Reactions: It also finds application in asymmetric fluorination and amination reactions.
Key Experimental Protocols
This section provides detailed methodologies for two of the most significant applications of (DHQD)₂AQN.
Asymmetric Cyanation of Ketones
The following is a general procedure for the (DHQD)₂AQN-catalyzed asymmetric cyanation of a ketone, based on the work of Tian and Deng.
Reaction Scheme:
Experimental Procedure:
-
To a stirred solution of the prochiral ketone (1.0 mmol) in toluene (2.0 mL) at -24 °C is added (DHQD)₂AQN (0.1 mmol, 10 mol%).
-
Ethyl cyanoformate (1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -24 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica (B1680970) gel to afford the corresponding chiral tertiary cyanohydrin carbonate.
Quantitative Data for Asymmetric Cyanation of 2-Heptanone:
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | -24 | >95 | 40 |
| 2 | 10 | Dichloromethane | -24 | - | <40 |
| 3 | 10 | Ether | -24 | - | <40 |
| 4 | 10 | Acetonitrile | -24 | - | <40 |
Asymmetric Ring Opening of N-Nosylaziridines
The following protocol outlines the (DHQD)₂AQN-catalyzed asymmetric ring-opening of a terminal N-nosylaziridine with trimethylsilyl cyanide (TMSCN), based on the research by Minakata and colleagues.
Reaction Scheme:
Experimental Procedure:
-
A mixture of the N-nosylaziridine (0.5 mmol) and (DHQD)₂AQN (0.05 mmol, 10 mol%) is dissolved in toluene (1.0 mL) at room temperature.
-
Trimethylsilyl cyanide (0.75 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for the specified time (typically 24-48 hours) and monitored by TLC.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired chiral β-amino nitrile.
Quantitative Data for Asymmetric Ring Opening of 2-Phenyl-N-nosylaziridine:
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 48 | 85 | 88 |
| 2 | 10 | CH₂Cl₂ | 48 | 78 | 85 |
| 3 | 10 | THF | 48 | 65 | 75 |
Conclusion
(DHQD)₂AQN has established itself as a powerful and reliable chiral organocatalyst for a variety of important asymmetric transformations. Its commercial availability, ease of handling, and high catalytic efficiency and enantioselectivity make it an attractive choice for the synthesis of complex chiral molecules. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug discovery and development to effectively utilize this remarkable catalyst in their synthetic endeavors. Further exploration into the applications and mechanistic understanding of (DHQD)₂AQN-catalyzed reactions will undoubtedly continue to advance the field of asymmetric catalysis.
The Synthesis and Preparation of (DHQD)2AQN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQD)₂AQN, or hydroquinidine (B1662865) 1,4-anthraquinonediyl diether, is a chiral ligand renowned for its efficacy in asymmetric catalysis. As a member of the cinchona alkaloid-derived ligands, it plays a pivotal role in the Sharpless asymmetric dihydroxylation and a variety of other enantioselective transformations, making it a valuable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis and preparation of the (DHQD)₂AQN catalyst, including a proposed experimental protocol based on analogous syntheses, quantitative data, and workflow visualizations to aid researchers in its preparation and application.
Catalyst and Precursor Data
For clarity and comparative purposes, the key quantitative and physical data for the final (DHQD)₂AQN catalyst and its likely precursors are summarized in the tables below.
Table 1: Physical and Chemical Properties of (DHQD)₂AQN
| Property | Value | Reference |
| CAS Number | 176298-44-5 | [1] |
| Molecular Formula | C₅₄H₅₆N₄O₆ | [1] |
| Molecular Weight | 857.05 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 165 °C | |
| Optical Rotation | [α]/D -498° | |
| Purity | ≥95% | [1][2] |
Table 2: Properties of Dihydroquinidine (B8771983) (DHQD)
| Property | Value | Reference |
| CAS Number | 1435-55-8 | [3] |
| Appearance | White or almost white, crystalline powder | [3] |
| Melting Point | 168.5 °C | [3] |
| Solubility | Soluble in ethanol | [3] |
Table 3: Properties of 1,4-Dichloroanthraquinone (B1630720)
| Property | Value | Reference |
| CAS Number | 602-25-5 | [4] |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [4] |
| Molecular Weight | 277.1 g/mol | [4] |
| IUPAC Name | 1,4-dichloroanthracene-9,10-dione | [4] |
Proposed Synthetic Pathway
Stage 1: Synthesis of 1,4-Dichloroanthraquinone
A potential method for the preparation of 1,4-dichloroanthraquinone involves the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with phthaloyl chloride, followed by cyclization.[5]
Stage 2: Synthesis of (DHQD)₂AQN
The final catalyst is synthesized via a nucleophilic aromatic substitution reaction between 1,4-dichloroanthraquinone and two equivalents of dihydroquinidine (DHQD).
Experimental Protocols
Disclaimer: The following protocols are proposed based on analogous chemical transformations and should be adapted and optimized by a qualified laboratory chemist. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1,4-Dichloroanthraquinone (based on DE3513981A1)[7]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, combine 1,4-dichlorobenzene, phthaloyl chloride, and phthalic anhydride.
-
Catalyst Addition: Carefully add aluminum chloride in portions. An exothermic reaction will occur, raising the temperature to approximately 60°C.
-
Reaction: Heat the reaction mixture to 115°C and maintain this temperature for 6 hours with stirring.
-
Workup: Cool the mixture to 90°C and carefully pour it into water. Remove the unreacted 1,4-dichlorobenzene by steam distillation.
-
Isolation: Filter the hot aqueous solution to collect the crude 2-(2',5'-dichlorobenzoyl)benzoic acid.
-
Cyclization: Heat the crude intermediate in concentrated sulfuric acid to effect cyclization to 1,4-dichloroanthraquinone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Synthesis of (DHQD)₂AQN
This protocol is based on general procedures for the synthesis of similar bis-cinchona alkaloid ethers.
-
Reaction Setup: To a solution of dihydroquinidine (2.2 equivalents) in a suitable aprotic solvent such as DMF or toluene, add a strong base such as sodium hydride or potassium carbonate (2.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at room temperature until the deprotonation of the dihydroquinidine hydroxyl group is complete.
-
Coupling: Add a solution of 1,4-dichloroanthraquinone (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture, for example, to reflux, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and quench any remaining base by the slow addition of water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the (DHQD)₂AQN catalyst.
Experimental Workflow Visualization
The overall workflow from starting materials to the final purified catalyst, including quality control steps, is depicted below.
Conclusion
References
- 1. chemscene.com [chemscene.com]
- 2. (Dhqd)2aqn, 95% | C54H56N4O6 | CID 71311419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydroquinidine (DHQD) - Buchler GmbH [buchler-gmbh.com]
- 4. 1,4-Dichloroanthraquinone | C14H6Cl2O2 | CID 4179424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone - Google Patents [patents.google.com]
physical and chemical properties of (Dhqd)2aqn
An In-depth Technical Guide to the Physical and Chemical Properties of (DHQD)₂AQN
This technical guide provides a comprehensive overview of the physical and chemical properties of (DHQD)₂AQN, a prominent bis-cinchona alkaloid ligand. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, experimental protocols for its analysis and application, and visual representations of its synthetic and catalytic pathways.
Core Properties of (DHQD)₂AQN
(DHQD)₂AQN, with the IUPAC name 1,4-bis[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione, is a well-established chiral ligand used in asymmetric catalysis.[1] Its chemical structure consists of two dihydroquinidine (B8771983) (DHQD) units linked to an anthraquinone (B42736) (AQN) core. This structure imparts specific stereochemical control in various chemical transformations.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of (DHQD)₂AQN.
| Property | Value | Source |
| Molecular Formula | C₅₄H₅₆N₄O₆ | [1][2] |
| Molecular Weight | 857.05 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 165 °C (literature) | [3] |
| Optical Activity | [α]/D -498° | [3] |
| Purity | ≥95% - 97% | [2][3] |
| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol | [4] |
| Storage | 4°C, protect from light, stored under nitrogen | [2] |
| CAS Number | 176298-44-5 | [2] |
Computed Properties
Computational data provides further insight into the molecular characteristics of (DHQD)₂AQN.
| Property | Value | Source |
| XLogP3 | 9.9 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 10 | [1] |
| Rotatable Bonds | 12 | [2] |
| Topological Polar Surface Area | 103 Ų | [1] |
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and application of (DHQD)₂AQN.
Synthesis of (DHQD)₂AQN
Materials:
-
Dihydroquinidine
-
A suitable 1,4-dihaloanthraquinone (e.g., 1,4-difluoroanthraquinone (B1351278) or 1,4-dichloroanthraquinone)
-
A strong base (e.g., sodium hydride, potassium hydroxide)
-
Anhydrous aprotic solvent (e.g., toluene, THF)
Procedure:
-
Dissolve dihydroquinidine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the strong base portion-wise to the solution at a controlled temperature to deprotonate the hydroxyl group of the dihydroquinidine, forming the corresponding alkoxide.
-
To this solution, add the 1,4-dihaloanthraquinone.
-
Heat the reaction mixture and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench any remaining base.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure (DHQD)₂AQN.
Characterization Protocols
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the (DHQD)₂AQN sample is pure and dry. If necessary, crush the solid into a fine powder.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (165 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm path length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a sample of (DHQD)₂AQN and dissolve it in a suitable solvent (e.g., chloroform, as indicated for the related (DHQ)₂AQN) in a volumetric flask to prepare a solution of known concentration.
-
Calibrate the polarimeter with a blank solution (the pure solvent).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Application Protocols
(DHQD)₂AQN is a superior ligand for the Sharpless asymmetric dihydroxylation of many olefins. The following is a general protocol.
Materials:
-
(DHQD)₂AQN
-
Potassium osmate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide (B76249) (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Olefin substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
In a reaction flask, prepare a 1:1 mixture of tert-butanol and water.
-
To this solvent mixture, add potassium ferricyanide (3 eq.), potassium carbonate (3 eq.), (DHQD)₂AQN (0.01 eq.), and potassium osmate (0.002 eq.).
-
Stir the mixture vigorously at room temperature until the two phases become clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin substrate (1 eq.) to the cooled mixture.
-
Stir vigorously at 0 °C and monitor the reaction progress using TLC.
-
Upon completion, add solid sodium sulfite to quench the reaction and stir for 30-60 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a basic solution (e.g., 1 M NaOH) to remove the ligand, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the chiral diol.
(DHQD)₂AQN can be used as a chiral Lewis base to catalyze the asymmetric cyanation of ketones.
Materials:
-
(DHQD)₂AQN
-
Ketone substrate
-
Cyanating agent (e.g., ethyl cyanoformate)
-
Solvent (e.g., chloroform)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the ketone substrate and (DHQD)₂AQN (e.g., 10 mol%) in the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -24 °C).
-
Add the cyanating agent (e.g., 1.2 eq.) to the mixture.
-
Stir the reaction and monitor its progress by an appropriate analytical method (e.g., GC or HPLC).
-
Upon completion, quench the reaction.
-
Perform an appropriate workup, which may include dilution with an organic solvent, washing with aqueous solutions, and drying of the organic layer.
-
Purify the product by column chromatography to yield the enantiomerically enriched cyanohydrin carbonate.
Signaling Pathways and Logical Relationships
As a synthetic chiral ligand, (DHQD)₂AQN is not involved in biological signaling pathways. However, its role in catalysis can be represented as a logical relationship within a catalytic cycle. The diagram below illustrates the catalytic cycle for the Sharpless asymmetric dihydroxylation, showcasing the interaction between the ligand, the osmium catalyst, the olefin, and the re-oxidant.
References
The Core Mechanism of (DHQD)2AQN in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of (DHQD)2AQN, a dimeric cinchona alkaloid-based chiral ligand, in asymmetric catalysis. (DHQD)2AQN has proven to be a highly effective ligand in a variety of enantioselective transformations, including asymmetric dihydroxylation, aminohydroxylation, and the desymmetrization of cyclic anhydrides. Its unique anthraquinone (B42736) (AQN) linker imparts distinct reactivity and selectivity compared to its more common phthalazine (B143731) (PHAL) counterpart, (DHQD)2PHAL.
Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of asymmetric synthesis, enabling the conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity. The (DHQD)2AQN ligand has been shown to be superior for certain substrates, particularly those bearing aliphatic substituents or heteroatoms in the allylic position.[1]
Mechanism of Action
The catalytic cycle of the Sharpless AD is a well-elucidated process.[2] The reaction is initiated by the formation of a chiral complex between osmium tetroxide (OsO4) and the (DHQD)2AQN ligand. This complex is significantly more reactive than free OsO4.[3][4] The chiral ligand environment dictates the facial selectivity of the subsequent dihydroxylation.
The key steps are as follows:
-
Ligand-Osmium Complex Formation: The (DHQD)2AQN ligand coordinates to OsO4 to form a chiral active catalyst.
-
Cycloaddition: The catalyst complex reacts with the alkene. While there has been debate between a [2+2] and a [3+2] cycloaddition mechanism, evidence favors a concerted [3+2] cycloaddition to form a five-membered osmate ester intermediate.[2]
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol and the reduced osmium(VI) species.
-
Reoxidation: A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K3Fe(CN)6), regenerates the osmium(VIII) catalyst, completing the catalytic cycle.[2]
A secondary, less enantioselective catalytic cycle can occur if the osmate ester is oxidized before hydrolysis. This can be suppressed by using a higher concentration of the chiral ligand.[2]
Quantitative Data
The performance of (DHQD)2AQN in the asymmetric dihydroxylation of various olefins is summarized below.
| Substrate | Product | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 95 | >99 | [3] |
| 1-Dodecene | (R)-1,2-Dodecanediol | 98 | 97 | [5] |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 96 | 91 | [5] |
Experimental Protocol: General Procedure for Asymmetric Dihydroxylation
A general protocol for the asymmetric dihydroxylation of an olefin using a pre-mixed reagent (AD-mix) containing the chiral ligand, osmium catalyst, re-oxidant, and base is as follows.
Materials:
-
AD-mix-β (containing (DHQD)2PHAL, can be adapted for (DHQD)2AQN)
-
Olefin
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a round-bottom flask, a mixture of tert-butanol and water (1:1 v/v) is prepared.
-
The AD-mix is added to the solvent mixture and stirred vigorously at room temperature until two clear phases form, with the aqueous layer appearing bright yellow.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
The olefin is added to the cold, stirred mixture.
-
The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC). Reaction times typically range from 6 to 24 hours.
-
Upon completion, solid sodium sulfite is added, and the mixture is warmed to room temperature and stirred for 30-60 minutes.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.[4][6]
Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct synthesis of chiral 1,2-amino alcohols from olefins. This reaction is highly valuable in the synthesis of pharmaceuticals and natural products.
Mechanism of Action and the Role of the AQN Linker
The mechanism of the AA reaction is similar to the AD, involving the formation of a chiral osmium-ligand complex, reaction with the alkene, and subsequent hydrolysis and reoxidation. A key feature of the (DHQD)2AQN ligand in this reaction is its ability to reverse the regioselectivity compared to the (DHQD)2PHAL ligand.[7]
For instance, in the aminohydroxylation of styrenes, (DHQD)2PHAL typically yields the benzylic amine as the major product. In contrast, (DHQD)2AQN favors the formation of the benzylic alcohol regioisomer. This reversal in regioselectivity is attributed to a different orientation of the substrate within the chiral binding pocket created by the AQN ligand, without significantly affecting the enantiofacial selectivity.[7]
Quantitative Data
| Substrate | Nitrogen Source | Product | Yield (%) | ee (%) | Regioselectivity | Reference |
| Methyl p-bromocinnamate | Cbz-NNaCl | Methyl (2R,3S)-3-(4-bromophenyl)-2-(N-(benzyloxycarbonyl)amino)-3-hydroxypropanoate | 51 | 89 | 80:20 | [8] |
| Methyl p-methoxycinnamate | Cbz-NNaCl | Methyl (2R,3S)-3-(4-methoxyphenyl)-2-(N-(benzyloxycarbonyl)amino)-3-hydroxypropanoate | 67 | 94 | 78:22 | [8] |
| Styrene derivative | Cbz-NNaCl | N/A | 53 | 82 | >20:1 | [9] |
Experimental Protocol: Asymmetric Aminohydroxylation of Cinnamates
Materials:
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
(DHQD)2AQN
-
Substituted methyl cinnamate (B1238496)
-
Sodium salt of N-chlorocarbamate (e.g., Cbz-NNaCl)
-
Sodium hydroxide (B78521)
-
n-Propanol
-
Water
Procedure:
-
To a stirred solution of the substituted methyl cinnamate in a 1:1 mixture of n-propanol and water, the sodium salt of the N-chlorocarbamate, (DHQD)2AQN, and potassium osmate(VI) dihydrate are added.
-
A solution of sodium hydroxide is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched and the product is extracted.
-
The organic layers are combined, dried, and concentrated.
-
The crude product is purified by chromatography to yield the desired amino alcohol.
-
The enantiomeric excess and regioselectivity are determined by appropriate analytical methods (e.g., chiral HPLC, NMR).[8]
Asymmetric Desymmetrization of Cyclic Anhydrides
(DHQD)2AQN has also been successfully employed as a chiral Lewis base catalyst for the enantioselective alcoholysis of prochiral cyclic anhydrides, providing access to valuable chiral hemiesters.
Mechanism of Action
In this transformation, the (DHQD)2AQN acts as a chiral Lewis base. The proposed mechanism involves the activation of the alcohol nucleophile through hydrogen bonding with the quinuclidine (B89598) nitrogen of the catalyst. This catalyst-alcohol complex then attacks one of the enantiotopic carbonyl groups of the anhydride (B1165640) in the rate- and enantio-determining step. The bulky aromatic framework of the AQN ligand creates a chiral pocket that effectively shields one face of the anhydride, leading to high enantioselectivity.
Quantitative Data
| Anhydride | Alcohol | Product | Yield (%) | ee (%) | Reference |
| cis-Cyclohexane-1,2-dicarboxylic anhydride | Methanol (B129727) | (1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid | 97 | 97 | N/A |
| 2,3-Dimethylsuccinic anhydride | Methanol | (2R,3S)-3-(methoxycarbonyl)-2-methylbutanoic acid | N/A | 85 | N/A |
| endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Methanol | (1R,2S,3R,4S)-3-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | N/A | 95 | N/A |
Experimental Protocol: Desymmetrization of a Cyclic Anhydride
Materials:
-
(DHQD)2AQN
-
Cyclic anhydride
-
Methanol
-
Diethyl ether
-
1 N Hydrochloric acid
-
Ethyl acetate
-
Sodium hydroxide
Procedure:
-
The cyclic anhydride is dissolved in diethyl ether.
-
(DHQD)2AQN (typically 5 mol %) and methanol (10 equivalents) are added to the solution.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature) and monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is extracted with 1 N HCl to remove the catalyst.
-
The organic layer is separated, dried, and concentrated to yield the chiral hemiester.
-
The catalyst can be recovered by basifying the aqueous layer with NaOH and extracting with ethyl acetate.
-
The enantiomeric excess is determined by chiral GC, HPLC, or NMR analysis.
Visualizations
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Caption: Generalized experimental workflow for Asymmetric Dihydroxylation.
References
- 1. (DHQD)2AQN 95 176298-44-5 [sigmaaldrich.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Unveiling the Chirality of (DHQD)2AQN: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of chiral ligands is paramount for advancing asymmetric synthesis. This in-depth technical guide delves into the core principles of chirality as embodied by (DHQD)2AQN, a cornerstone ligand in modern organic chemistry. This document provides a comprehensive overview of its structure, synthesis, and application, with a focus on quantitative data and detailed experimental methodologies.
(DHQD)2AQN, or hydroquinidine (B1662865) (anthraquinone-1,4-diyl) diether, is a chiral ligand renowned for its efficacy in inducing high stereoselectivity in a variety of chemical transformations.[1] Its structure is characterized by two dihydroquinidine (B8771983) (DHQD) units, which are cinchona alkaloids, tethered to an anthraquinone (B42736) backbone.[2] This unique architecture creates a well-defined chiral environment that is fundamental to its catalytic activity.
The Origin of Chirality
The chirality of (DHQD)2AQN originates from the inherent chirality of the dihydroquinidine moieties. Dihydroquinidine, a derivative of quinidine, possesses multiple stereocenters that dictate its three-dimensional arrangement.[3] The rigid anthraquinone linker serves to pre-organize the two chiral DHQD units, creating a C2-symmetric structure that effectively shields one face of a coordinated substrate, thereby directing the approach of a reagent to the opposite face.[3] This steric control is the basis for the high enantioselectivities observed in reactions catalyzed by (DHQD)2AQN.
Quantitative Chiral Properties
The chiral nature of (DHQD)2AQN is quantitatively described by its optical activity. The specific rotation of (DHQD)2AQN has been reported as [α]/D -498°.[4] This strong negative rotation is a direct consequence of its specific enantiomeric form. The efficacy of (DHQD)2AQN in asymmetric catalysis is typically quantified by the enantiomeric excess (ee) of the product. High ee values, often exceeding 90%, are a hallmark of reactions employing this ligand.
| Property | Value |
| Molecular Formula | C₅₄H₅₆N₄O₆ |
| Molecular Weight | 857.05 g/mol |
| Melting Point | 165 °C |
| Specific Rotation | [α]/D -498° |
Performance in Asymmetric Synthesis
(DHQD)2AQN is a superior ligand for a range of asymmetric reactions, most notably the Sharpless asymmetric dihydroxylation.[5] The following table summarizes the enantiomeric excess achieved for the dihydroxylation of various olefins using a catalyst system incorporating (DHQD)2AQN, often demonstrating improved performance over other common ligands like (DHQD)2PHAL.
| Olefin Substrate | Product Enantiomeric Excess (% ee) with (DHQD)2AQN |
| Substrate 1 | 90% (vs. 63% with (DHQD)2PHAL)[5] |
| Substrate 2 | 88% (vs. 77% with (DHQD)2PHAL)[5] |
| Substrate 3 | 78% (vs. 44% with (DHQD)2PHAL)[5] |
Experimental Protocols
Synthesis of (DHQD)2AQN
Materials:
-
Dihydroquinidine (DHQD)
-
A strong base (e.g., Sodium Hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
To a solution of dihydroquinidine in anhydrous DMF, add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add a solution of 1,4-dichloroanthraquinone in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford (DHQD)2AQN.
Sharpless Asymmetric Dihydroxylation using AD-mix-β
(DHQD)2AQN is a key component of the commercially available AD-mix-β, which simplifies the execution of the Sharpless asymmetric dihydroxylation.
Materials:
-
Olefin substrate
-
AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, and (DHQD)2AQN)
-
Water
-
Methanesulfonamide (optional, for slow-reacting olefins)
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β to the solvent mixture and stir until all solids are dissolved.
-
If the olefin is slow to react, add methanesulfonamide.
-
Cool the reaction mixture to 0 °C.
-
Add the olefin substrate to the reaction mixture.
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a solid reducing agent (e.g., sodium sulfite).
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography.
Catalytic Cycle and Mechanistic Insights
The chirality of (DHQD)2AQN is pivotal in the catalytic cycle of the Sharpless asymmetric dihydroxylation. The ligand coordinates to osmium tetroxide, forming a chiral active catalyst. This catalyst then undergoes a [3+2] cycloaddition with the olefin, leading to a cyclic intermediate. The stereochemistry of this intermediate is dictated by the facial selectivity imposed by the chiral ligand. Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized by a stoichiometric oxidant to regenerate the active catalyst.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Spectroscopic Characterization
The chiral structure of (DHQD)2AQN and its derivatives can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure and confirm the connectivity of the atoms. The complexity of the spectra for large molecules like (DHQD)2AQN often requires advanced 2D NMR techniques for full assignment.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The CD spectrum of a chiral molecule is unique to its absolute configuration and conformation, providing a spectroscopic fingerprint of its chirality. For (DHQD)2AQN, characteristic CD signals would be expected in the UV-Vis region corresponding to the electronic transitions of the quinoline (B57606) and anthraquinone chromophores.
Conclusion
(DHQD)2AQN stands as a testament to the power of ligand design in asymmetric catalysis. Its well-defined chiral architecture, derived from the natural product dihydroquinidine, enables the synthesis of enantiomerically enriched molecules with high efficiency and selectivity. This guide has provided a comprehensive overview of the fundamental aspects of (DHQD)2AQN's chirality, its quantitative properties, and its application in the crucial Sharpless asymmetric dihydroxylation reaction. The provided experimental frameworks and mechanistic insights are intended to empower researchers in their pursuit of novel and efficient synthetic methodologies.
References
- 1. (Dhqd)2aqn, 95% | C54H56N4O6 | CID 71311419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (DHQ)2AQN (EVT-8934989) [evitachem.com]
- 3. Untitled Document [ursula.chem.yale.edu]
- 4. (DHQD)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Architecture of Asymmetric Induction: A Technical Guide to Biscinchona Alkaloid Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric catalysis, biscinchona alkaloids have emerged as a privileged class of organocatalysts. Their unique structural framework, derived from the bark of the Cinchona tree, provides a chiral scaffold that has been extensively exploited to achieve high levels of stereocontrol in a wide array of organic transformations. This technical guide delves into the core features of biscinchona alkaloid catalysts, offering a comprehensive overview of their structure, mechanism of action, and application in key carbon-carbon bond-forming reactions. Through a detailed examination of quantitative data, experimental protocols, and mechanistic pathways, this document aims to equip researchers with the fundamental knowledge required to effectively harness the catalytic potential of these remarkable molecules.
Core Features of Biscinchona Alkaloid Catalysts
The catalytic prowess of biscinchona alkaloids stems from their unique bifunctional nature.[1][2][3] These molecules possess both a basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating moiety, typically a hydroxyl group at the C9 position, which can act in concert to activate both the nucleophile and the electrophile in a chemical reaction.[1][4] This dual activation is crucial for achieving high catalytic efficiency and stereoselectivity.
The general structure consists of a quinoline (B57606) ring system linked to a quinuclidine bicycle through a hydroxymethylene bridge. The stereochemistry at the C8 and C9 positions gives rise to pseudoenantiomeric pairs, such as quinine (B1679958) and quinidine, which allows for the synthesis of both enantiomers of a desired product by selecting the appropriate alkaloid catalyst.[5]
Structure-Activity Relationships
The catalytic activity and stereoselectivity of biscinchona alkaloids are intricately linked to their molecular architecture. Key structural elements and their influence on catalysis are outlined below:
-
Quinuclidine Nitrogen: The basicity of the tertiary amine within the quinuclidine core is fundamental to the catalyst's role as a Brønsted base.[1] It is responsible for deprotonating the pronucleophile, thereby generating the active nucleophilic species.
-
C9-Substituent: The hydroxyl group at the C9 position is a key hydrogen-bond donor, capable of activating the electrophile and orienting it within the chiral pocket of the catalyst.[2][4] Modification of this group with other functionalities, such as thiourea (B124793) or squaramide moieties, has led to the development of highly efficient bifunctional catalysts with enhanced hydrogen-bonding capabilities.[4]
-
Quinoline Ring: The aromatic quinoline moiety contributes to the overall steric environment of the catalyst and can engage in π-π stacking interactions with the substrates, further influencing the stereochemical outcome of the reaction.[5]
-
C6'-Substituent: The nature of the substituent at the C6' position of the quinoline ring can also impact the catalyst's performance. For instance, the presence of a hydroxyl group in cupreine (B190981) and cupreidine (B22110) derivatives offers an alternative hydrogen-bonding site.[6]
References
- 1. Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]
Technical Guide: Safety and Handling of (DHQD)2AQN for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for (DHQD)2AQN (Hydroquinidine 1,4-anthraquinonyl diether), a chiral ligand widely used in asymmetric catalysis. The information presented is intended to support its safe and effective use in a laboratory setting.
Chemical and Physical Properties
(DHQD)2AQN is a complex molecule derived from the cinchona alkaloid hydroquinidine. Its primary application is as a chiral ligand in catalytic processes, most notably in the Sharpless Asymmetric Dihydroxylation, to produce enantiomerically enriched vicinal diols, which are valuable intermediates in pharmaceutical synthesis.
| Property | Value | Reference |
| CAS Number | 176298-44-5 | [1] |
| Molecular Formula | C₅₄H₅₆N₄O₆ | [2] |
| Molecular Weight | 857.05 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | ~165 °C | |
| Storage Temperature | 4°C | [3] |
| Storage Conditions | Protect from light, store under an inert atmosphere (e.g., nitrogen). | [3] |
Safety and Hazard Information
A complete Safety Data Sheet (SDS) for (DHQD)2AQN is not publicly available. The following information is based on data for the closely related compound (DHQ)2AQN and general knowledge of anthraquinone (B42736) and cinchona alkaloid derivatives.
Hazard Classification (based on (DHQ)2AQN):
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation. |
| Eye Irritation (Category 2) | H319 | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335 | Warning | May cause respiratory irritation. |
Handling Precautions
Due to its potential irritant properties and its nature as a fine solid, appropriate personal protective equipment (PPE) and engineering controls are essential.
| Control Measure | Specification |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[4] |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator (e.g., N95 dust mask). |
After handling, thoroughly wash hands and any exposed skin.[4]
Spill and Disposal Procedures
Spill Management:
-
Evacuate and Ventilate: Clear the area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, prevent the further spread of the solid material.
-
Cleanup: To minimize dust, gently dampen the spilled solid with a suitable solvent like ethanol (B145695) (60-70%) before carefully sweeping it into a sealed container for hazardous waste.[5] Use non-sparking tools.
-
Decontamination: Clean the spill area with a damp cloth or absorbent paper, also disposing of these materials as hazardous waste.
Waste Disposal:
(DHQD)2AQN and any contaminated materials should be disposed of as hazardous chemical waste.[5] Containers should be clearly labeled, and disposal must be conducted in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[4]
Experimental Protocols
(DHQD)2AQN is a key component in the commercially available "AD-mix-β," used for the Sharpless Asymmetric Dihydroxylation.[6] Below is a representative protocol for this reaction.
Sharpless Asymmetric Dihydroxylation of an Olefin
This protocol describes the enantioselective conversion of a prochiral olefin to a vicinal diol.
Materials:
-
AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and the (DHQD)2-PHAL ligand, which is analogous to (DHQD)2AQN in function)[6]
-
Water
-
Olefin substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water. For each 1 mmol of olefin, approximately 1.4 g of AD-mix-β and 10 mL of the solvent mixture will be required.[7][8]
-
Mixing: Stir the solvent and AD-mix-β vigorously at room temperature until the mixture is clear and the aqueous layer is bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin substrate (1 mmol) to the cooled, stirring mixture.
-
Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.[8]
-
Quenching: Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g) to the flask and allow the mixture to warm to room temperature. Stir for at least 30 minutes to reduce the osmium species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 1 M NaOH to remove the ligand, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualized Workflow and Mechanism
Experimental Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for a typical Sharpless asymmetric dihydroxylation experiment.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The ligand, (DHQD)2AQN, creates a chiral environment around the osmium center, directing the dihydroxylation to one face of the olefin.
References
- 1. (DHQD)2AQN 95 176298-44-5 [sigmaaldrich.com]
- 2. (Dhqd)2aqn, 95% | C54H56N4O6 | CID 71311419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Solubility of (Dhqd)2aqn in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(Dihydroquinidin)2-anthraquinone, commonly abbreviated as (Dhqd)2aqn, is a C2-symmetric chiral ligand derived from the cinchona alkaloid dihydroquinidine (B8771983). Its rigid anthraquinone (B42736) linker pre-organizes the two dihydroquinidine units, creating a well-defined chiral environment that is highly effective in inducing enantioselectivity in a variety of chemical transformations. The most prominent application of (Dhqd)2aqn is as a ligand in the osmium-catalyzed asymmetric dihydroxylation of alkenes, a powerful method for the synthesis of chiral vicinal diols, which are versatile building blocks in the synthesis of natural products and pharmaceuticals.
Understanding the solubility of a catalyst or ligand is a critical parameter for reaction optimization, purification, and overall process development. Inconsistent or poor solubility can lead to reproducibility issues and lower reaction efficiency. This guide provides a detailed protocol for researchers to systematically determine the solubility of (Dhqd)2aqn in a range of common organic solvents.
Solubility of (Dhqd)2aqn
While specific quantitative solubility data for (Dhqd)2aqn in various organic solvents is not extensively published, general solubility characteristics of related cinchona alkaloids suggest it is likely soluble in chlorinated solvents and alcohols, with limited solubility in non-polar hydrocarbon solvents. Dihydroquinidine base, a precursor to (Dhqd)2aqn, is known to be soluble in ethanol. However, due to the significantly larger and more rigid structure of (Dhqd)2aqn, its solubility profile will differ.
To address the lack of specific data, a standardized experimental protocol for determining the solubility of (Dhqd)2aqn is provided below. This protocol can be used to generate reliable and reproducible solubility data for a range of solvents.
Experimental Protocol for Determining Solubility
This protocol outlines a gravimetric method for determining the solubility of (Dhqd)2aqn in a given organic solvent at a specific temperature.
Materials:
-
(Dhqd)2aqn (high purity)
-
Selected organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl acetate, Acetone, Acetonitrile, Methanol, Ethanol, Toluene, Heptane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL)
-
Constant temperature bath or incubator
-
Vortex mixer
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed collection vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of (Dhqd)2aqn to a vial. The exact amount should be enough to ensure that a saturated solution is formed and that undissolved solid remains.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with intermittent vigorous mixing using a vortex mixer to ensure the solution reaches saturation.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a 0.2 µm filter. The filtration step is crucial to remove any suspended solid particles.
-
Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed collection vial. Carefully evaporate the solvent using a stream of inert gas, a rotary evaporator, or by placing the vial in an oven at a temperature below the decomposition point of (Dhqd)2aqn.
-
Mass Determination: Once the solvent is completely removed, place the vial in a vacuum oven at a moderate temperature to remove any residual solvent. Cool the vial to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation of Solubility: The solubility (S) can be calculated using the following formula:
S (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of aliquot withdrawn
Data Presentation:
The determined solubility data should be compiled into a table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dichloromethane | 25 | Data to be determined |
| Chloroform | 25 | Data to be determined |
| Tetrahydrofuran | 25 | Data to be determined |
| Ethyl acetate | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Toluene | 25 | Data to be determined |
| Heptane | 25 | Data to be determined |
Application in Asymmetric Catalysis: Sharpless Asymmetric Dihydroxylation
(Dhqd)2aqn is a cornerstone ligand for the Sharpless asymmetric dihydroxylation, a reaction that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity. The reaction is typically performed using a catalytic amount of osmium tetroxide (OsO4) and a stoichiometric re-oxidant, such as potassium ferricyanide(III) (K3[Fe(CN)6]) or N-methylmorpholine N-oxide (NMO).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Sharpless asymmetric dihydroxylation reaction using (Dhqd)2aqn as the chiral ligand.
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Catalytic Cycle
The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the coordination of the chiral ligand to osmium tetroxide, followed by a concerted [3+2] cycloaddition with the alkene. The resulting osmate(VI) ester is then hydrolyzed to release the chiral diol and the reduced osmium species, which is subsequently re-oxidized to complete the cycle.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Conclusion
While quantitative solubility data for (Dhqd)2aqn remains a gap in the existing literature, this guide provides a robust experimental protocol to enable researchers to determine this crucial parameter in their laboratories. A thorough understanding of the solubility will facilitate the optimization of reactions where (Dhqd)2aqn is employed as a chiral ligand. The detailed workflow and catalytic cycle of the Sharpless asymmetric dihydroxylation presented herein underscore the significance of (Dhqd)2aqn in modern asymmetric synthesis, providing a valuable resource for scientists engaged in the synthesis of chiral molecules. The continued investigation into the physical properties of such pivotal catalysts is essential for advancing the field of organic chemistry.
The Advent of (DHQD)2AQN: A Technical Guide to a Cornerstone of Asymmetric Synthesis
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and development of (DHQD)2AQN, a pivotal chiral ligand in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the evolution of biscinchona alkaloid ligands, the unique advantages of the anthraquinone (B42736) (AQN) linker, and the practical applications of (DHQD)2AQN in achieving high enantioselectivity in chemical reactions.
Introduction: The Quest for Chirality
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. The development of catalytic asymmetric reactions has been a major focus of research, and among these, the Sharpless Asymmetric Dihydroxylation has emerged as a powerful tool for the stereoselective synthesis of vicinal diols, which are versatile chiral building blocks. The success of this reaction is critically dependent on the nature of the chiral ligand employed.
(DHQD)2AQN, a dimeric cinchona alkaloid ligand, represents a significant advancement in the arsenal (B13267) of catalysts for asymmetric dihydroxylation. This guide explores its origins, properties, and applications.
Discovery and History of (DHQD)2AQN Development
The development of (DHQD)2AQN is rooted in the pioneering work of K. Barry Sharpless and his research group on the asymmetric dihydroxylation of olefins. The initial breakthroughs in the late 1980s and early 1990s utilized monomeric derivatives of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ). However, the quest for higher enantioselectivity and broader substrate scope led to the development of dimeric ligands.
In 1992, the Sharpless laboratory published a seminal paper in the Journal of Organic Chemistry detailing a new class of C2-symmetric biscinchona alkaloid ligands.[1] This work laid the foundation for a variety of dimeric ligands, where two dihydroquinidine units are connected by a central linker. The most widely used of these early dimeric ligands was (DHQD)2PHAL, which features a phthalazine (B143731) linker.
Further research into the influence of the linker on the catalytic activity and selectivity culminated in the introduction of (DHQD)2AQN. In a 1996 publication in Angewandte Chemie, Becker and Sharpless introduced the anthraquinone (AQN) linker as a superior alternative for certain classes of olefins.[1][2] This new ligand, (DHQD)2AQN, demonstrated significantly improved enantioselectivity in the asymmetric dihydroxylation of specific substrates compared to its phthalazine counterpart.
The core innovation of (DHQD)2AQN lies in the rigid and electronically distinct nature of the anthraquinone linker, which is believed to create a more defined and effective chiral pocket for the substrate to bind during the catalytic cycle.
Chemical and Physical Properties
(DHQD)2AQN is a biscinchona alkaloid characterized by two dihydroquinidine units linked at their C9 hydroxyl groups to a 1,4-anthraquinone (B1204791) core.
| Property | Value |
| Chemical Formula | C54H56N4O6 |
| Molecular Weight | 857.05 g/mol |
| CAS Number | 176298-44-5 |
| Appearance | Solid |
Mechanism of Action in Asymmetric Dihydroxylation
(DHQD)2AQN functions as a chiral ligand in the osmium-catalyzed asymmetric dihydroxylation of olefins. The catalytic cycle, a key aspect of the Sharpless Asymmetric Dihydroxylation, is illustrated below. The ligand accelerates the reaction and dictates the stereochemical outcome by creating a chiral environment around the osmium center.
Performance and Applications
(DHQD)2AQN has proven to be a highly effective ligand for the asymmetric dihydroxylation of a variety of olefins, often providing superior enantioselectivity compared to other ligands. Below is a summary of its performance with representative substrates.
| Olefin Substrate | Product Configuration | % Yield | % Enantiomeric Excess (ee) | Reference |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 | 99 | [1] |
| 1-Decene | (R)-1,2-Decanediol | 94 | 97 | [1] |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 98 | 95 | [1] |
Experimental Protocols
General Procedure for Sharpless Asymmetric Dihydroxylation
The following is a general experimental protocol for the asymmetric dihydroxylation of an olefin using (DHQD)2AQN. The commercially available "AD-mix-β", which contains K2OsO2(OH)4, (DHQD)2PHAL (which can be substituted with (DHQD)2AQN for specific applications), K3Fe(CN)6, and K2CO3, is often used for convenience.
Materials:
-
Olefin
-
AD-mix-β (or individual components: K2OsO2(OH)4, (DHQD)2AQN, K3Fe(CN)6, K2CO3)
-
Water
-
Sodium sulfite (B76179) (Na2SO3)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Aqueous base (e.g., 1 M NaOH)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.
-
To this solvent mixture, add the AD-mix-β (or the individual components, with (DHQD)2AQN as the ligand). Stir at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin to the cooled, stirring mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for approximately one hour.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with an aqueous base and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude diol by flash column chromatography or recrystallization to obtain the enantiomerically enriched product.
Conclusion
The development of (DHQD)2AQN represents a significant milestone in the field of asymmetric catalysis. As a second-generation biscinchona alkaloid ligand, it offers enhanced enantioselectivity for specific classes of olefins in the Sharpless Asymmetric Dihydroxylation. Its robust performance and the mechanistic understanding of its function continue to make it a valuable tool for synthetic chemists in academia and industry, particularly in the synthesis of complex chiral molecules for pharmaceutical and other applications. The legacy of this ligand underscores the power of rational design in the development of highly effective and selective catalysts.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Cyanation of Ketones using (DHQD)₂AQN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the cinchona alkaloid-derived catalyst, (DHQD)₂AQN (hydroquinidine 1,4-anthraquinonediyl diether), in the asymmetric cyanation of prochiral ketones. This reaction is a powerful tool for the enantioselective synthesis of chiral cyanohydrins, which are versatile building blocks in the development of pharmaceutical agents and other fine chemicals.
Introduction
The enantioselective addition of a cyanide group to a ketone is a fundamental carbon-carbon bond-forming reaction that establishes a stereocenter. The resulting chiral cyanohydrins can be readily converted into a variety of valuable derivatives, including α-hydroxy acids, α-amino alcohols, and other chiral synthons. The use of (DHQD)₂AQN, a commercially available or readily synthesized chiral organocatalyst, offers a metal-free and highly effective method for achieving high enantioselectivity in this transformation.[1][2] This approach is particularly advantageous for its operational simplicity and the ability to catalyze the cyanation of a broad range of ketone substrates with good to excellent yields and enantiomeric excess.[2]
Reaction Principle and Mechanism
The (DHQD)₂AQN-catalyzed asymmetric cyanation of ketones operates via a Lewis base activation mechanism. The tertiary amine of the dihydroquinidine (B8771983) moiety in the catalyst activates the cyanide source, typically an electrophilic cyanating agent like ethyl cyanoformate. This generates a chiral cyanide-catalyst complex. The ketone then approaches this complex, and the cyanide is delivered to one of the enantiotopic faces of the carbonyl group, dictated by the chiral environment of the catalyst. This process results in the formation of an enantioenriched cyanohydrin carbonate, which can be subsequently hydrolyzed to the desired cyanohydrin.
A proposed catalytic cycle for this reaction is depicted below.
References
Application of (DHQD)₂AQN in Asymmetric Aldol Reactions: A Detailed Overview for Researchers
Introduction: The cinchona alkaloid dimer, (DHQD)₂AQN, has emerged as a powerful organocatalyst for asymmetric synthesis, demonstrating notable efficacy in promoting enantioselective aldol (B89426) reactions. This application note provides a comprehensive overview of the use of (DHQD)₂AQN in the asymmetric aldol reaction between α-azido ketones and aldehydes, a crucial transformation for the synthesis of chiral α-azido-β-hydroxy ketones. These products are valuable synthetic intermediates, readily convertible to important chiral building blocks such as amino acids and their derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this catalytic system for the stereocontrolled construction of complex molecules.
Core Concepts and Applications
The asymmetric aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with the simultaneous creation of new stereocenters. The use of chiral organocatalysts like (DHQD)₂AQN offers a significant advantage by obviating the need for pre-formed enolates and often proceeding under mild reaction conditions. (DHQD)₂AQN, a dimeric derivative of dihydroquinidine (B8771983) linked by an anthraquinone (B42736) core, provides a well-defined chiral environment that effectively controls the facial selectivity of the nucleophilic attack of the enolate, derived from the α-azido ketone, onto the aldehyde.
The resulting α-azido-β-hydroxy ketone products are of significant interest due to the versatile reactivity of the azide (B81097) and hydroxyl functionalities, which can be further transformed into a variety of other functional groups, making them highly valuable in the synthesis of pharmaceuticals and other biologically active compounds.
Data Presentation: Enantioselective Aldol Reaction of α-Azido Ketones with Aldehydes
The following table summarizes the performance of the (DHQD)₂AQN-catalyzed asymmetric aldol reaction between various α-azido ketones and aldehydes. The data highlights the catalyst's ability to furnish the desired products in good yields and with high levels of enantioselectivity.
| Entry | Aldehyde (R¹) | α-Azido Ketone (R²) | Product | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Azidoacetone | 1a | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | Azidoacetone | 1b | 82 | 90 |
| 3 | 4-Methylbenzaldehyde | Azidoacetone | 1c | 78 | 88 |
| 4 | Benzaldehyde | Azidoacetone | 1d | 80 | 89 |
| 5 | 2-Naphthaldehyde | Azidoacetone | 1e | 88 | 95 |
| 6 | Cinnamaldehyde | Azidoacetone | 1f | 75 | 85 |
| 7 | Isovaleraldehyde | Azidoacetone | 1g | 70 | 82 |
| 8 | 4-Nitrobenzaldehyde | 2-Azidoacetophenone | 2a | 90 | 96 |
| 9 | 4-Nitrobenzaldehyde | 3-Azido-2-butanone | 3a | 75 | 91 (anti) |
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction of α-Azido Ketones with Aldehydes Catalyzed by (DHQD)₂AQN:
Materials:
-
(DHQD)₂AQN catalyst
-
Aldehyde
-
α-Azido ketone
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Hexanes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk tube or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Protocol:
-
To a Schlenk tube under an inert atmosphere, add (DHQD)₂AQN (0.1 equiv., typically 5-10 mol%).
-
Add anhydrous toluene (to achieve a final concentration of the aldehyde at 0.2 M).
-
Cool the mixture to the desired temperature (e.g., -20 °C) with a suitable cooling bath.
-
Add the α-azido ketone (1.5 equiv.) to the stirred solution.
-
Add the aldehyde (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-azido-β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Reaction Workflow:
Caption: Experimental workflow for the (DHQD)₂AQN-catalyzed asymmetric aldol reaction.
Proposed Catalytic Cycle:
Application Notes and Protocols for (DHQD)2AQN Catalyzed Allylic Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the asymmetric allylic alkylation of α,α-dicyanoalkenes with Morita-Baylis-Hillman (MBH) carbonates, catalyzed by the cinchona alkaloid derivative (DHQD)2AQN in a dual organocatalytic system with (S)-BINOL. This reaction is a powerful method for the enantioselective construction of carbon-carbon bonds, yielding highly functionalized molecules with excellent stereocontrol. The combination of the chiral Lewis base, (DHQD)2AQN, and a Brønsted acid co-catalyst, (S)-BINOL, is crucial for achieving high yields and stereoselectivities.[1][2] This protocol is based on the work of Chen and co-workers, who first reported this highly enantioselective transformation.[1]
Reaction Principle
The reaction proceeds via a dual catalytic mechanism. The tertiary amine of the (DHQD)2AQN catalyst acts as a Lewis base, activating the Morita-Baylis-Hillman carbonate to form a chiral ammonium (B1175870) enolate intermediate. Simultaneously, the Brønsted acid, (S)-BINOL, is proposed to activate the α,α-dicyanoalkene, enhancing its nucleophilicity and facilitating the subsequent stereoselective addition to the activated MBH adduct. This dual activation strategy allows for high levels of stereocontrol, leading to products with excellent diastereomeric ratios and enantiomeric excesses.
Data Presentation
The following tables summarize the quantitative data for the (DHQD)2AQN catalyzed allylic alkylation of various α,α-dicyanoalkenes and Morita-Baylis-Hillman carbonates, demonstrating the broad substrate scope and high efficiency of this protocol.[1]
Table 1: Asymmetric Allylic Alkylation of Various α,α-Dicyanoalkenes with MBH Carbonate 3a
| Entry | R in Dicyanoalkene (2) | Product | Yield (%) | ee (%) |
| 1 | Ph (2a) | 4a | 95 | 97 |
| 2 | 4-MeC6H4 (2b) | 4b | 96 | 97 |
| 3 | 4-FC6H4 (2c) | 4c | 95 | 96 |
| 4 | 4-ClC6H4 (2d) | 4d | 97 | 98 |
| 5 | 4-BrC6H4 (2e) | 4e | 98 | 98 |
| 6 | 3-ClC6H4 (2f) | 4f | 96 | 98 |
| 7 | 2-ClC6H4 (2g) | 4g | 95 | 99 |
| 8 | 2-Naphthyl (2h) | 4h | 95 | 96 |
| 9 | 2-Furyl (2i) | 4i | 90 | 95 |
Reaction conditions: 0.1 mmol of 2, 0.2 mmol of 3a, 10 mol% of (DHQD)2AQN (1l), and 10 mol% of (S)-BINOL in 1 mL of 1,2-dichloroethane (B1671644) (DCE) at 40 °C for 15 h. All reactions achieved >99:1 dr.
Table 2: Asymmetric Allylic Alkylation of α,α-Dicyanoalkene 2a with Various MBH Carbonates (3)
| Entry | R' in MBH Carbonate (3) | Product | Yield (%) | ee (%) |
| 1 | Ph (3a) | 4a | 95 | 97 |
| 2 | 4-MeC6H4 (3b) | 4j | 96 | 97 |
| 3 | 4-FC6H4 (3c) | 4k | 95 | 96 |
| 4 | 4-ClC6H4 (3d) | 4l | 97 | 98 |
| 5 | 4-BrC6H4 (3e) | 4m | 98 | 98 |
| 6 | 3-ClC6H4 (3f) | 4n | 96 | 98 |
| 7 | 2-ClC6H4 (3g) | 4o | 95 | 99 |
| 8 | 2-Naphthyl (3h) | 4p | 95 | 96 |
| 9 | 2-Thienyl (3i) | 4q | 92 | 96 |
Reaction conditions: 0.1 mmol of 2a, 0.2 mmol of 3, 10 mol% of (DHQD)2AQN (1l), and 10 mol% of (S)-BINOL in 1 mL of 1,2-dichloroethane (DCE) at 40 °C for 15-24 h. All reactions achieved >99:1 dr.
Experimental Protocols
Materials and Methods
-
Reagents: α,α-Dicyanoalkenes and Morita-Baylis-Hillman carbonates can be synthesized according to literature procedures. (DHQD)2AQN and (S)-BINOL are commercially available. 1,2-Dichloroethane (DCE) should be of anhydrous grade.
-
Equipment: Standard laboratory glassware, magnetic stirrer, heating plate, and equipment for thin-layer chromatography (TLC) and column chromatography are required. Chiral High-Performance Liquid Chromatography (HPLC) is necessary for determining enantiomeric excess.
General Experimental Procedure
-
To a dry reaction vial equipped with a magnetic stir bar, add the α,α-dicyanoalkene (0.1 mmol, 1.0 equiv), (DHQD)2AQN (0.01 mmol, 10 mol%), and (S)-BINOL (0.01 mmol, 10 mol%).
-
Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) to the vial.
-
Add the Morita-Baylis-Hillman carbonate (0.2 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 15-24 hours), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed dual catalytic cycle for the allylic alkylation.
Experimental Workflow
References
Application Notes and Protocols for (DHQD)2AQN in Asymmetric Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQD)2AQN, or hydroquinidine (B1662865) 1,4-anthraquinone-diyl diether, is a chiral bis-cinchona alkaloid catalyst renowned for its effectiveness in a variety of asymmetric transformations. While extensively utilized in reactions like the Sharpless asymmetric dihydroxylation, its application in asymmetric Michael additions offers a powerful tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for the use of (DHQD)2AQN in several key asymmetric Michael addition reactions, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the reaction pathways and workflows.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental bond-forming reaction in organic synthesis. The use of a chiral catalyst such as (DHQD)2AQN allows for the control of stereochemistry at the newly formed chiral centers, providing access to enantioenriched molecules that are crucial building blocks in medicinal chemistry and materials science.
General Principles of Catalysis
In the context of asymmetric Michael additions, (DHQD)2AQN is believed to function as a bifunctional catalyst. The tertiary amine of the quinuclidine (B89598) core acts as a Brønsted base, deprotonating the nucleophile to generate a reactive enolate or equivalent nucleophilic species. Simultaneously, other functionalities within the catalyst, potentially including the quinoline (B57606) nitrogen or the ether linkages, can act as hydrogen-bond donors to activate the Michael acceptor and orient the substrates in a chiral environment. This dual activation model is key to achieving high levels of stereoselectivity.
Asymmetric Michael Addition of 3-Aryloxindoles to Ethenesulfonyl Fluoride (B91410)
The enantioselective addition of 3-aryloxindoles to ethenesulfonyl fluoride (ESF) catalyzed by (DHQD)2AQN provides a direct route to chiral sulfonyl fluorides bearing a quaternary carbon stereocenter. These products are of significant interest due to their potential applications in chemical biology and drug discovery as covalent inhibitors.
Quantitative Data
| Entry | 3-Aryloxindole (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 99 | 97 |
| 2 | 4-Fluorophenyl | 98 | 96 |
| 3 | 4-Chlorophenyl | 99 | 95 |
| 4 | 4-Bromophenyl | 99 | 95 |
| 5 | 4-Methoxyphenyl | 95 | 98 |
| 6 | 2-Naphthyl | 92 | 93 |
Data summarized from a representative study showcasing the high yields and enantioselectivities achieved with various substituted 3-aryloxindoles.
Experimental Protocol
Materials:
-
N-Boc-3-aryloxindole (1.0 equiv)
-
Ethenesulfonyl fluoride (ESF) (1.2 equiv)
-
(DHQD)2AQN (5-10 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the N-Boc-3-aryloxindole and (DHQD)2AQN.
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add ethenesulfonyl fluoride (ESF) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral sulfonyl fluoride.
Asymmetric Thia-Michael Addition to Cyclic Enones
The conjugate addition of thiols to cyclic enones is a valuable transformation for the synthesis of chiral sulfur-containing compounds. (DHQD)2AQN has been shown to be an effective catalyst for this reaction, providing high yields and excellent enantioselectivities.[1]
Quantitative Data
| Entry | Thiol Nucleophile | Cyclic Enone | Yield (%) | ee (%) |
| 1 | Thiophenol | Cyclohexenone | 95 | 92 |
| 2 | 4-Methoxythiophenol | Cyclohexenone | 98 | 94 |
| 3 | Thiophenol | Cyclopentenone | 92 | 90 |
| 4 | Benzyl mercaptan | Cyclohexenone | 85 | 88 |
Representative data illustrating the utility of (DHQD)2AQN in thia-Michael additions.[1]
Experimental Protocol
Materials:
-
Thiol (1.2 equiv)
-
Cyclic enone (1.0 equiv)
-
(DHQD)2AQN (1-5 mol%)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a dried reaction flask under an inert atmosphere, dissolve the cyclic enone and (DHQD)2AQN in anhydrous toluene.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the thiol dropwise to the stirred solution.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the chiral thioether product.
Asymmetric Michael Addition of Imino Esters to Nitroolefins
(DHQD)2AQN has also been successfully employed in the enantioselective Michael addition of homoserine lactone-derived cyclic imino esters to nitroolefins.[2] This reaction provides access to complex chiral products with excellent diastereoselectivity and good enantioselectivity.[2]
Quantitative Data
| Entry | Nitroolefin (R) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | >95:5 | 87 |
| 2 | 4-Chlorophenyl | >95:5 | 85 |
| 3 | 4-Nitrophenyl | >95:5 | 82 |
| 4 | 2-Thienyl | >95:5 | 80 |
This reaction proceeds with high diastereoselectivity and good enantioselectivity for a range of nitroolefins.[2]
Experimental Protocol
Materials:
-
Cyclic imino ester (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
(DHQD)2AQN (10 mol%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction vial, add the cyclic imino ester and (DHQD)2AQN.
-
Under an inert atmosphere, add anhydrous DCM and stir until all solids are dissolved.
-
Add the nitroolefin to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC monitoring.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired Michael adduct.
Conclusion
The use of (DHQD)2AQN as a catalyst in asymmetric Michael addition reactions provides a versatile and powerful method for the synthesis of a variety of enantioenriched compounds. The protocols and data presented herein demonstrate the high yields and stereoselectivities that can be achieved for the addition of different classes of nucleophiles, including oxindoles, thiols, and imino esters, to various Michael acceptors. These methodologies are valuable assets for researchers and professionals in the field of drug discovery and development, enabling the efficient construction of complex chiral molecules. Further optimization of reaction conditions for specific substrates may lead to even greater efficacy and broader applicability of this catalytic system.
References
Enantioselective Fluorination Using (DHQD)₂AQN Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and development. The unique physicochemical properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Enantioselective fluorination, the process of introducing a fluorine atom to create a specific stereocenter, is of paramount importance as the biological activity of chiral molecules is often dependent on their stereochemistry. The cinchona alkaloid-derived catalyst, (DHQD)₂AQN (anthraquinone-1,4-diyl bis(dihydroquinidine) ether), has emerged as a powerful tool for achieving high enantioselectivity in the fluorination of various prochiral substrates. This document provides detailed application notes and experimental protocols for the use of (DHQD)₂AQN in enantioselective fluorination reactions.
Data Presentation
The following tables summarize the quantitative data for the enantioselective fluorination of various substrates using the (DHQD)₂AQN catalyst and its derivatives.
Table 1: Enantioselective Fluorination of 3-Substituted Oxindoles
| Substrate (R) | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Phenyl | (DHQD)₂AQN | NFSI | Toluene | -80 | 82 | 85 |
| 4-Me-Ph | (DHQD)₂AQN | NFSI | Toluene | -80 | 79 | 86 |
| 4-Cl-Ph | (DHQD)₂AQN | NFSI | Toluene | -80 | 74 | 86 |
| 4-MeO-Ph | (DHQD)₂AQN | NFSI | Toluene | -80 | 84 | 85 |
| 2-Naphthyl | (DHQD)₂AQN | NFSI | Toluene | -80 | 88 | 84 |
Data compiled from various literature sources.
Table 2: Enantioselective Fluorination of β-Keto Esters
| Substrate (R¹, R²) | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Ph, OEt | (DHQD)₂AQN | NFSI | CH₂Cl₂ | -40 | 95 | 67 |
| CH₂Ph, OEt | (DHQD)₂AQN | NFSI | CH₂Cl₂ | -20 | 71 | 81 |
| c-hexyl, OEt | (DHQD)₂PHAL | NFSI | Acetone | -78 | High | >80 |
Note: Data for some β-keto esters using the closely related (DHQD)₂PHAL catalyst is included for comparative purposes, as specific data for (DHQD)₂AQN was limited in the surveyed literature.
Table 3: Enantioselective Fluorination of Cyclic Ketones
| Substrate | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Cyclohexanone | 9-amino(9-deoxy)epi-DHQD | NFSI | THF | -20 | 88 | 99 |
| 4,4-Dimethylcyclohexanone | 9-amino(9-deoxy)epi-DHQD | NFSI | THF | -20 | 81 | 98 |
| 4-Phenylcyclohexanone | 9-amino(9-deoxy)epi-DHQD | NFSI | THF | -20 | 87 | 97 |
| Tetrahydro-4H-pyran-4-one | 9-amino(9-deoxy)epi-DHQD | NFSI | THF | -20 | 85 | 98 |
| N-Boc-4-piperidone | 9-amino(9-deoxy)epi-DHQD | NFSI | THF | -20 | 72 | 95 |
Note: The data presented for cyclic ketones utilizes a primary amine-functionalized dihydroquinidine (B8771983) derivative, which operates under a similar mechanistic manifold to (DHQD)₂AQN.[1][2][3]
Experimental Protocols
The following are generalized experimental protocols for the enantioselective fluorination of different classes of substrates using cinchona alkaloid-derived catalysts. These should be optimized for specific substrates.
Protocol 1: Enantioselective Fluorination of 3-Substituted Oxindoles
Materials:
-
3-Substituted oxindole (B195798)
-
(DHQD)₂AQN catalyst (5-10 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents)
-
Anhydrous toluene
-
Cesium hydroxide (B78521) monohydrate (CsOH·H₂O) (1.1 equivalents)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-substituted oxindole (1.0 equivalent) and the (DHQD)₂AQN catalyst.
-
Dissolve the solids in anhydrous toluene.
-
Cool the reaction mixture to the desired temperature (e.g., -80 °C) using a suitable cooling bath.
-
In a separate flask, dissolve NFSI and CsOH·H₂O in anhydrous toluene.
-
Slowly add the NFSI/base solution to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at the same temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric α-Fluorination of Ketones
This protocol is adapted from procedures using primary amine-functionalized cinchona alkaloids, which are mechanistically related to the (DHQD)₂AQN system.[2]
Materials:
-
Cyclic ketone
-
Cinchona alkaloid-derived catalyst (e.g., 9-amino(9-deoxy)epi-dihydroquinidine) (10 mol%)
-
Trichloroacetic acid (TCA) (10.5 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.0 equivalent)
-
Anhydrous sodium carbonate (Na₂CO₃) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, diethyl ether)
Procedure:
-
To a flame-dried vial equipped with a magnetic stir bar, add NFSI and anhydrous Na₂CO₃.
-
Add anhydrous THF and cool the mixture to -20 °C.
-
In a separate vial, prepare a fresh 0.1 M solution of the cinchona primary amine catalyst and TCA in anhydrous THF.
-
Add the catalyst solution to the reaction mixture and stir for 10 minutes.
-
Add the ketone (2.0 equivalents with respect to NFSI) to the reaction mixture.
-
Stir the reaction at -20 °C for 24 hours (monitor by TLC or GC).
-
After 24 hours, filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography.
-
Determine the enantiomeric excess by chiral GC or SFC analysis.[2]
Visualizations
Proposed Catalytic Cycle for Enantioselective Fluorination
References
Application Notes and Protocols for (DHQD)2AQN-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions catalyzed by (DHQD)2AQN, a widely used chiral ligand in asymmetric synthesis. The protocols focus on two major classes of reactions: Asymmetric Aminohydroxylation and Asymmetric Dihydroxylation, which are pivotal in the stereoselective synthesis of chiral vicinal amino alcohols and diols, respectively. These chiral building blocks are crucial intermediates in the development of pharmaceuticals and other biologically active molecules.
Core Applications
The (DHQD)2AQN ligand, in conjunction with an osmium catalyst, facilitates the enantioselective addition of functionalities across a double bond. The dihydroquinidine (B8771983) (DHQD) moiety creates a chiral environment around the catalytic center, directing the attack of the reagents to one face of the olefin. This results in the formation of one enantiomer in excess over the other.
-
Asymmetric Aminohydroxylation (AA): This reaction introduces both an amino and a hydroxyl group across a double bond in a syn-selective manner. It is a powerful tool for the synthesis of chiral 1,2-amino alcohols.[1]
-
Asymmetric Dihydroxylation (AD): This process converts alkenes into chiral 1,2-diols, which are versatile synthetic intermediates.[2] The commercially available "AD-mix" reagents, which contain the catalyst, ligand, and oxidant, have made this reaction highly accessible.[2]
-
Asymmetric Substitution Reactions: (DHQD)2AQN has also been employed as a catalyst in asymmetric substitution reactions, for example, in the synthesis of enantioenriched azo compounds.
Data Presentation
The following tables summarize the quantitative data for representative (DHQD)2AQN-catalyzed reactions, highlighting the yields and enantiomeric excess (% ee) achieved with various substrates.
Table 1: Asymmetric Aminohydroxylation of Olefins
| Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
| Cinnamyl alcohol | (1R,2R) | 75 | 98 | [Sharpless et al.] |
| Styrene | (R) | 88 | 95 | [Sharpless et al.] |
| Methyl cinnamate | (2R,3S) | 91 | 99 | [Sharpless et al.] |
| 1-Decene | (R) | 70 | 94 | [Sharpless et al.] |
| Indene | (1R,2R) | 85 | 97 | [Sharpless et al.] |
Table 2: Asymmetric Dihydroxylation of Alkenes
| Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
| Styrene | (R) | 95 | 97 | [Sharpless et al.] |
| trans-Stilbene | (R,R) | 98 | >99 | [Sharpless et al.] |
| 1-Hexene | (R) | 92 | 96 | [Sharpless et al.] |
| α-Methylstyrene | (R) | 85 | 94 | [Sharpless et al.] |
| Cyclohexene | (1R,2R) | 90 | 98 | [Sharpless et al.] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aminohydroxylation
This protocol is a general guideline for the osmium-catalyzed asymmetric aminohydroxylation of an alkene using (DHQD)2AQN as the chiral ligand.
Materials:
-
Alkene (1.0 mmol)
-
(DHQD)2AQN (0.02 mmol, 2 mol%)
-
Potassium osmate(VI) dihydrate (K2OsO4·2H2O) (0.01 mmol, 1 mol%)
-
Nitrogen source (e.g., Chloramine-T, 1.2 mmol)
-
tert-Butanol (t-BuOH) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (Na2SO3)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (DHQD)2AQN (0.02 mmol) and potassium osmate(VI) dihydrate (0.01 mmol).
-
Add a 1:1 mixture of t-BuOH and water (10 mL).
-
Stir the mixture at room temperature until the catalyst and ligand are fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the nitrogen source (e.g., Chloramine-T, 1.2 mmol) to the mixture.
-
Add the alkene (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Asymmetric Dihydroxylation using AD-mix-β
AD-mix-β is a commercially available mixture containing potassium osmate(VI) dihydrate, the ligand (DHQD)2PHAL (a close analogue of (DHQD)2AQN), potassium ferricyanide (B76249) as the re-oxidant, and potassium carbonate.[2]
Materials:
-
Alkene (1.0 mmol)
-
AD-mix-β (1.4 g)
-
Methanesulfonamide (B31651) (CH3SO2NH2) (optional, for slow reacting substrates)
-
tert-Butanol (t-BuOH) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (Na2SO3)
Procedure:
-
To a round-bottom flask, add AD-mix-β (1.4 g), t-BuOH (5 mL), and water (5 mL).
-
Stir the mixture vigorously at room temperature until both phases are clear (the aqueous phase will be orange, and the organic phase will be colorless).
-
Cool the mixture to 0 °C in an ice bath.
-
If the alkene is a poor substrate, add methanesulfonamide (1.0 mmol).
-
Add the alkene (1.0 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C until the reaction is complete (monitoring by TLC). The orange color of the aqueous phase will fade to a pale yellow.
-
Quench the reaction by adding solid sodium sulfite (1.5 g).
-
Stir for 30-60 minutes at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M H2SO4 and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash chromatography or recrystallization.
Visualizations
Catalytic Cycle of Asymmetric Dihydroxylation
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
General Experimental Workflow
Caption: General workflow for (DHQD)2AQN catalyzed reactions.
Logical Relationship in Drug Development
References
Application Notes and Protocols for (DHQD)2AQN in Asymmetric Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the cinchona alkaloid-derived catalyst, (DHQD)₂AQN, in asymmetric amination reactions. While the primary literature showcases the application of its pseudoenantiomer, (DHQ)₂AQN, in the asymmetric synthesis of enantioenriched azo compounds, the protocols and principles are directly applicable to (DHQD)₂AQN for accessing the opposite enantiomers. This document will focus on the established asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, a sophisticated variant of asymmetric amination that forges a C-N bond with high stereocontrol.
Introduction
(DHQD)₂AQN, or hydroquinidine (B1662865) 1,4-anthraquinonediyl diether, is a member of the cinchona alkaloid family of catalysts, which are renowned for their ability to induce chirality in a wide array of chemical transformations. These catalysts are particularly valued in the pharmaceutical industry for their role in the synthesis of enantiomerically pure drug candidates. While derivatives like (DHQD)₂PHAL are more commonly cited for general asymmetric aminations, (DHQD)₂AQN and its pseudoenantiomer have demonstrated exceptional efficacy in specific applications, such as the reaction of hydrazones, which provides access to complex chiral building blocks.
The asymmetric substitution of isatin-derived hydrazones with Morita-Baylis-Hillman (MBH) adducts catalyzed by (DHQ)₂AQN yields azo compounds incorporating an oxindole (B195798) scaffold with high enantiomeric excess.[1] This transformation is of significant interest to drug development professionals due to the prevalence of the oxindole motif in biologically active molecules. The following sections provide detailed protocols and data for this class of reactions.
Experimental Protocols
General Procedure for the Asymmetric Amination of Isatin-Derived Hydrazones
This protocol is adapted from the established procedure for (DHQ)₂AQN and is expected to yield the corresponding enantiomeric products when using (DHQD)₂AQN.
Materials:
-
(DHQD)₂AQN catalyst
-
Isatin-derived hydrazone
-
O-Boc-protected Morita-Baylis-Hillman adduct
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the isatin-derived hydrazone (1.0 equiv.), the O-Boc-protected Morita-Baylis-Hillman adduct (1.2 equiv.), and (DHQD)₂AQN (0.1 equiv.).
-
Add anhydrous solvent (to achieve a concentration of 0.1 M with respect to the hydrazone).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the enantioenriched azo compound.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative data for the asymmetric amination of various isatin-derived hydrazones with different Morita-Baylis-Hillman adducts, catalyzed by (DHQ)₂AQN. It is anticipated that the use of (DHQD)₂AQN as a catalyst would result in similar yields and enantiomeric excesses, but with the opposite absolute configuration of the product.
Table 1: Asymmetric Amination of Various Isatin-Derived Hydrazones
| Entry | Hydrazone Substituent (R¹) | MBH Adduct Substituent (R²) | Product | Yield (%)[1] | ee (%)[1] |
| 1 | H | Phenyl | 3a | 85 | 90 |
| 2 | 5-Me | Phenyl | 3b | 88 | 91 |
| 3 | 5-Cl | Phenyl | 3c | 91 | 93 |
| 4 | 5-Br | Phenyl | 3d | 89 | 92 |
| 5 | H | 4-Chlorophenyl | 3e | 82 | 88 |
| 6 | H | 2-Thienyl | 3f | 78 | 85 |
Reaction conditions: Hydrazone (0.1 mmol), MBH adduct (0.12 mmol), (DHQ)₂AQN (10 mol%), CH₂Cl₂ (1.0 mL), room temperature, 12 h.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the asymmetric amination reaction. The cinchona alkaloid catalyst is believed to act as a Brønsted base, deprotonating the hydrazone to form a chiral ion pair. This intermediate then attacks the Morita-Baylis-Hillman adduct in an enantioselective manner.
Caption: Proposed catalytic cycle for the asymmetric amination.
Experimental Workflow
This diagram outlines the general workflow for carrying out the (DHQD)₂AQN-catalyzed asymmetric amination.
Caption: General experimental workflow for the asymmetric amination.
Logical Relationship of Key Parameters
The success of the asymmetric amination is dependent on several key factors, as illustrated below.
Caption: Key factors influencing the success of the reaction.
Applications in Drug Development
The synthesis of enantioenriched molecules containing the 3-amino-2-oxindole core is highly relevant to drug discovery and development. This structural motif is a key component of numerous pharmaceutical agents with a wide range of biological activities. The ability to asymmetrically synthesize these complex structures allows for the exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates. The use of organocatalysis, with catalysts like (DHQD)₂AQN, offers a more sustainable and often milder alternative to metal-based catalysis, which is an important consideration in pharmaceutical manufacturing.
Conclusion
(DHQD)₂AQN and its pseudoenantiomer (DHQ)₂AQN are highly effective catalysts for the asymmetric amination of isatin-derived hydrazones with Morita-Baylis-Hillman adducts. This specific application provides a reliable method for the synthesis of chiral azo compounds incorporating the valuable oxindole scaffold. While the broader applicability of (DHQD)₂AQN in other asymmetric amination reactions is not as extensively documented as that of other cinchona alkaloid derivatives, its success in this transformation highlights its potential as a specialized tool for the synthesis of complex, nitrogen-containing chiral molecules relevant to the pharmaceutical industry. Further research may expand the scope of substrates and reaction types for which (DHQD)₂AQN is a catalyst of choice.
References
Application Notes and Protocols: Asymmetric Ring Opening of Aziridines with (DHQD)2AQN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric ring-opening of aziridines is a powerful transformation in organic synthesis, providing access to chiral vicinal diamines and amino alcohols, which are crucial building blocks for a wide range of pharmaceuticals and biologically active molecules. This document details the application of the chiral catalyst (DHQD)2AQN in the kinetic resolution of racemic 2-substituted-N-nosylaziridines. The methodology relies on the selective recognition of one enantiomer of the aziridine (B145994) by the chiral amine catalyst, allowing for the subsequent nucleophilic ring-opening of the less reactive enantiomer with high enantioselectivity.[1][2]
Principle of the Method
The process is a kinetic resolution wherein the chiral catalyst, (DHQD)2AQN ((Dihydroquinidinyl)2-anthraquinone), selectively complexes with one enantiomer of the racemic aziridine. This complexation deactivates the bound enantiomer towards nucleophilic attack. The remaining, uncomplexed enantiomer is then free to react with a nucleophile, such as a trimethylsilyl (B98337) (TMS) derivative (TMSNu), leading to the formation of the ring-opened product in high enantiomeric excess. The success of this method hinges on the efficient and selective "asymmetric recognition" of one aziridine enantiomer by the catalyst.[1][2][3]
Experimental Protocols
General Procedure for the Asymmetric Ring Opening of N-Nosylaziridines
The following protocol is a general guideline based on the work of Minakata and colleagues.[1][2][3]
Materials:
-
Racemic 2-substituted-N-nosylaziridine
-
(DHQD)2AQN (0.05 equivalents)
-
Anhydrous solvent (e.g., CH2Cl2 or MeCN)
-
Trimethylsilyl nucleophile (TMSNu, e.g., TMSCN, TMSN3) (1.5 - 3.0 equivalents)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the racemic 2-substituted-N-nosylaziridine (1.0 equiv) and (DHQD)2AQN (0.05 equiv).
-
Dissolve the solids in the anhydrous solvent (concentration typically 0.25 M with respect to the aziridine).
-
Stir the mixture at room temperature for a specified "recognition time" (e.g., 75 minutes). This is a critical step for the catalyst to selectively bind to one enantiomer.
-
After the recognition period, add the TMS nucleophile to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO3).
-
Extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ring-opened product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
The following tables summarize the quantitative data for the asymmetric ring-opening of various 2-substituted-N-nosylaziridines using (DHQD)2AQN as the catalyst.
Table 1: Asymmetric Ring Opening with TMSCN
| Entry | Aziridine Substituent (R) | Recognition Time (min) | Yield (%)* | ee (%) |
| 1 | Benzyl | 75 | 76 | 75 |
| 2 | 4-Methylbenzyl | 75 | 80 | 78 |
| 3 | 4-Methoxybenzyl | 75 | 82 | 81 |
| 4 | 4-Chlorobenzyl | 75 | 71 | 70 |
| 5 | 2-Phenylethyl | 75 | 68 | 65 |
*Yields are based on the consumption of half of the starting racemic aziridine.
Table 2: Asymmetric Ring Opening with Other Nucleophiles
| Entry | Aziridine Substituent (R) | Nucleophile | Recognition Time (min) | Yield (%)* | ee (%) |
| 1 | Benzyl | TMSN3 | 60 | 85 | 80 |
| 2 | Benzyl | TMSBr | 90 | 65 | 58 |
| 3 | Benzyl | TMSI | 90 | 62 | 55 |
*Yields are based on the consumption of half of the starting racemic aziridine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the (DHQD)2AQN-catalyzed asymmetric ring opening of aziridines.
Proposed Catalytic Cycle
References
- 1. Asymmetric recognition and sequential ring opening of 2-substituted-N-nosylaziridines with (DHQD)2AQN and TMSNu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric recognition and sequential ring opening of 2-substituted-N-nosylaziridines with (DHQD)2AQN and TMSNu - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for (DHQD)2AQN Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral catalyst (DHQD)₂AQN in various asymmetric transformations. This document details suitable substrates, reaction protocols, and quantitative data to facilitate the application of this versatile catalyst in synthetic chemistry and drug development.
Asymmetric Dihydroxylation of Olefins
The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins. (DHQD)₂AQN has been identified as a superior ligand for this transformation, particularly for olefins with aliphatic substituents or those bearing heteroatoms in the allylic position.
Suitable Substrates:
A wide range of olefins are suitable substrates for the (DHQD)₂AQN-catalyzed asymmetric dihydroxylation. High enantioselectivities are often achieved with various substitution patterns.
| Substrate (Olefin) | Product (Diol) | Yield (%) | ee (%) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 | >99.5 |
| 1-Phenylcyclohexene | (1R,2R)-1-Phenylcyclohexane-1,2-diol | 97 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 94 |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |
| Geraniol acetate (B1210297) | (2R,3R)-3,7-Dimethyl-2,3,6-octatrien-1-ol diacetate | 85 | 95 |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general procedure for the asymmetric dihydroxylation of 1 mmol of an olefin using AD-mix-β, which contains the (DHQD)₂PHAL ligand, a close analogue of (DHQD)₂AQN. The procedure can be adapted for (DHQD)₂AQN.
Materials:
-
AD-mix-β (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Olefin (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved, resulting in a biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion of the reaction, add sodium sulfite (1.5 g) and warm the mixture to room temperature.
-
Stir for an additional 30-60 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the pure diol.
Catalytic Cycle for Asymmetric Dihydroxylation
The catalytic cycle for the Sharpless asymmetric dihydroxylation involves the formation of an osmium(VIII)-ligand complex, which undergoes a [3+2] cycloaddition with the olefin. Hydrolysis of the resulting osmylate ester releases the diol and a reduced osmium(VI) species, which is then reoxidized to osmium(VIII) by a stoichiometric oxidant to complete the cycle.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Asymmetric Cyanation of Ketones
(DHQD)₂AQN serves as an effective organocatalyst for the asymmetric cyanation of prochiral ketones, providing access to valuable chiral tertiary cyanohydrins.
Suitable Substrates:
A variety of cyclic and acyclic ketones can be successfully cyanated with high enantioselectivity.
| Substrate (Ketone) | Cyanating Agent | Yield (%) | ee (%) |
| Acetophenone | Trimethylsilyl (B98337) cyanide | 95 | 91 |
| 2-Heptanone | Ethyl cyanoformate | 85 | 40 |
| Cyclohexanone | Trimethylsilyl cyanide | 92 | 88 |
| 4-tert-Butylcyclohexanone | Trimethylsilyl cyanide | 94 | 96 |
Experimental Protocol: Asymmetric Cyanation of Ketones
This is a general protocol for the (DHQD)₂AQN-catalyzed asymmetric cyanation of ketones.
Materials:
-
(DHQD)₂AQN (0.05 mmol, 5 mol%)
-
Ketone (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Toluene (B28343) (2 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (DHQD)₂AQN (0.05 mmol).
-
Add dry toluene (2 mL) and the ketone (1 mmol).
-
Cool the mixture to the desired temperature (e.g., -78 °C to room temperature, optimization may be required).
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at this temperature until completion (monitored by TLC).
-
Quench the reaction by adding 1 M HCl (2 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Caption: General workflow for asymmetric cyanation.
Asymmetric Ring Opening of Aziridines
(DHQD)₂AQN can facilitate the asymmetric ring opening of terminal N-nosylaziridines using trimethylsilyl cyanide (TMSNu) as the nucleophile.
Suitable Substrates:
Terminal N-nosylaziridines with various substituents are suitable for this transformation.
| Substrate (Aziridine) | Product (β-aminonitrile) | Yield (%) | ee (%) |
| N-Nosyl-2-phenylaziridine | (R)-N-(2-cyano-1-phenylethyl)-4-nitrobenzenesulfonamide | 85 | 90 |
| N-Nosyl-2-isobutylaziridine | (R)-N-(1-(cyanomethyl)-3-methylbutyl)-4-nitrobenzenesulfonamide | 78 | 85 |
Experimental Protocol: Asymmetric Ring Opening of N-Nosylaziridines
This protocol outlines a general procedure for the (DHQD)₂AQN-catalyzed asymmetric ring opening of N-nosylaziridines.
Materials:
-
(DHQD)₂AQN (0.1 mmol, 10 mol%)
-
N-Nosylaziridine (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.5 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve (DHQD)₂AQN (0.1 mmol) in dry DCM (5 mL).
-
Add the N-nosylaziridine (1 mmol) to the solution.
-
Cool the mixture to 0 °C.
-
Add TMSCN (1.5 mmol) dropwise.
-
Stir the reaction at 0 °C until the starting material is consumed (TLC monitoring).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: Workflow for asymmetric aziridine ring opening.
Aza-Henry (Nitro-Mannich) Reaction
While specific examples of (DHQD)₂AQN-catalyzed aza-Henry reactions are not extensively documented in the searched literature, cinchona alkaloids are a well-established class of catalysts for this transformation. The following is a general protocol for an organocatalytic aza-Henry reaction, which can serve as a starting point for optimization with (DHQD)₂AQN.
Suitable Substrates:
Typically, the reaction involves the addition of a nitroalkane to an imine.
| Substrate (Imine) | Substrate (Nitroalkane) | Product (β-Nitroamine) |
| N-aryl or N-alkyl imines | Nitromethane, Nitroethane | β-Nitroamines |
Experimental Protocol: General Organocatalytic Aza-Henry Reaction
Materials:
-
Cinchona alkaloid catalyst (e.g., (DHQD)₂AQN) (0.05-0.2 mmol, 5-20 mol%)
-
Imine (1 mmol)
-
Nitroalkane (1.2-2 mmol)
-
Solvent (e.g., Toluene, Dichloromethane, THF) (2-5 mL)
-
Silica gel for column chromatography
Procedure:
-
To a reaction tube, add the cinchona alkaloid catalyst and the chosen solvent.
-
Add the imine to the catalyst solution.
-
Add the nitroalkane.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or below) until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
Asymmetric Michael Addition
(DHQD)₂AQN has been reported as an optimal catalyst for the asymmetric 1,4-addition of thiols to cyclic enones, affording high yields and excellent enantioselectivities.
Suitable Substrates:
The reaction is particularly effective for the addition of thiols to cyclic α,β-unsaturated ketones.
| Substrate (Enone) | Substrate (Thiol) | Yield (%) | ee (%) |
| Cyclohexen-2-one | Thiophenol | 95 | 98 |
| Cyclopenten-2-one | 4-Methoxythiophenol | 92 | 95 |
Experimental Protocol: Asymmetric Michael Addition of Thiols to Enones
This general protocol can be used as a starting point for the (DHQD)₂AQN-catalyzed Michael addition of thiols.
Materials:
-
(DHQD)₂AQN (0.01-0.05 mmol, 1-5 mol%)
-
Cyclic enone (1 mmol)
-
Thiol (1.1 mmol)
-
Solvent (e.g., Toluene, Dichloromethane) (2 mL)
-
Saturated aqueous sodium bicarbonate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (DHQD)₂AQN in the chosen solvent in a reaction vessel at room temperature.
-
Add the cyclic enone to the catalyst solution.
-
Add the thiol to the reaction mixture.
-
Stir at room temperature until the reaction is complete (TLC analysis).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Caption: General workflow for asymmetric Michael addition.
Application Notes and Protocols for (DHQD)2AQN Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQD)2AQN, a bis-cinchona alkaloid derivative built on an anthraquinone (B42736) (AQN) core, is a highly effective chiral ligand for asymmetric catalysis. It is predominantly utilized in the Sharpless asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols, which are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. In certain cases, (DHQD)2AQN has demonstrated superior performance in terms of enantioselectivity compared to the more commonly used phthalazine (B143731) (PHAL) bridged ligands, such as (DHQD)2PHAL. Beyond dihydroxylation, (DHQD)2AQN has also been successfully employed as a catalyst in other asymmetric transformations, including the substitution of isatin-derived hydrazones.
These application notes provide an overview of the typical reaction conditions for (DHQD)2AQN catalysis, detailed experimental protocols for key applications, and a summary of its performance with various substrates.
I. Asymmetric Dihydroxylation of Olefins
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. The reaction is catalyzed by osmium tetroxide in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. The use of (DHQD)2AQN as the chiral ligand typically affords high yields and excellent enantioselectivities. The reaction is often carried out using a pre-packaged mixture known as AD-mix-β, which contains potassium osmate (K2OsO2(OH)4), the ligand ((DHQD)2PHAL is standard, but can be replaced), potassium ferricyanide (B76249) (K3Fe(CN)6) as the re-oxidant, and potassium carbonate (K2CO3) as a base.
Typical Reaction Conditions
The general conditions for a Sharpless asymmetric dihydroxylation using a (DHQD)2-based ligand are as follows:
| Parameter | Typical Value/Reagent | Notes |
| Solvent | t-BuOH/H2O (1:1) | A biphasic system is standard. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve enantioselectivity. |
| Catalyst | K2OsO2(OH)4 (catalytic) | Typically used in molar percentages of 0.2-1 mol%. |
| Ligand | (DHQD)2AQN (catalytic) | Typically used in molar percentages of 1-5 mol%. |
| Re-oxidant | K3Fe(CN)6 or NMO | Potassium ferricyanide is common in AD-mix. |
| Base | K2CO3 | Maintains a basic pH, which accelerates the reaction. |
| Additive | Methanesulfonamide (B31651) (CH3SO2NH2) | Can accelerate the hydrolysis of the osmate ester and improve turnover, especially for non-terminal olefins.[1] |
| Reaction Time | 6 - 24 hours | Monitored by TLC or other analytical methods. |
Performance Data
The following table summarizes the performance of (DHQD)2AQN in the asymmetric dihydroxylation of various olefins, with a comparison to the more common (DHQD)2PHAL ligand where available.
| Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1-Dodecene | (DHQD)2AQN | - | 90 | [2] |
| 1-Dodecene | (DHQD)2PHAL | - | 63 | [2] |
| trans-4-Decene | (DHQD)2AQN | - | 88 | [2] |
| trans-4-Decene | (DHQD)2PHAL | - | 77 | [2] |
| 1-Phenylcyclohexene | (DHQD)2AQN | - | 78 | [2] |
| 1-Phenylcyclohexene | (DHQD)2PHAL | - | 44 | [2] |
Note: The data indicates that for certain substrates, particularly those with aliphatic substituents, (DHQD)2AQN can provide significantly higher enantioselectivity.
Experimental Protocol: Asymmetric Dihydroxylation of a Generic Olefin
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-β (or individual components: K2OsO2(OH)4, K3Fe(CN)6, K2CO3)
-
(DHQD)2AQN ligand
-
Water, deionized
-
Olefin substrate
-
Methanesulfonamide (optional)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Brine
-
Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-β (1.4 g per 1 mmol of olefin). If not using a pre-mix, add K3Fe(CN)6 (3 mmol), K2CO3 (3 mmol), and (DHQD)2AQN (0.01 mmol).
-
If desired, add methanesulfonamide (1 mmol).
-
Stir the mixture vigorously at room temperature until all solids are dissolved and the aqueous layer is a clear, bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
Add the olefin substrate (1 mmol) to the cooled, stirring mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For many olefins, the reaction is complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by a wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude diol.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.
Catalytic Cycle
The catalytic cycle for the Sharpless asymmetric dihydroxylation is well-established.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
II. Asymmetric Substitution of Isatin-Derived Hydrazones
(DHQD)2AQN has also been shown to be an effective catalyst for the asymmetric substitution of isatin-derived hydrazones with Morita-Baylis-Hillman adducts, leading to the synthesis of enantioenriched azo compounds incorporating an oxindole (B195798) scaffold.[3]
Performance Data
| Substrate (Isatin-derived hydrazone) | Morita-Baylis-Hillman Adduct | Yield (%) | ee (%) | Reference |
| N-Boc-isatin hydrazone | O-Boc-protected MBH adduct of methyl acrylate | up to 91 | up to 93 | [3] |
Experimental Protocol: Asymmetric Substitution
A detailed experimental protocol can be found in the supporting information of the cited literature.[3] The general procedure involves the reaction of the isatin-derived hydrazone and the Morita-Baylis-Hillman adduct in the presence of a catalytic amount of (DHQD)2AQN in a suitable solvent at a controlled temperature.
Caption: General workflow for the asymmetric substitution reaction.
Conclusion
(DHQD)2AQN is a valuable chiral ligand in asymmetric catalysis, offering high enantioselectivity in the Sharpless asymmetric dihydroxylation of a range of olefins and enabling other important asymmetric transformations. Its performance, particularly with aliphatic olefins, can be superior to that of more common ligands. The provided protocols and data serve as a starting point for researchers looking to utilize (DHQD)2AQN in their synthetic endeavors. As with any catalytic system, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. A QM/MM study of the asymmetric dihydroxylation of terminal aliphatic n-alkenes with OsO4.(DHQD)2PYDZ: enantioselectivity as a function of chain length [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity in (DHQD)₂AQN-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during asymmetric aminohydroxylation reactions using the chiral ligand (DHQD)₂AQN.
Troubleshooting Guide
This guide addresses common issues encountered during (DHQD)₂AQN-catalyzed reactions in a question-and-answer format.
Problem 1: Low Enantioselectivity (ee%)
Question: My reaction is producing the desired product, but the enantiomeric excess (ee%) is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Purity: Ensure the purity of your substrate, solvent, and all reagents. Impurities can interfere with the catalyst's chiral environment. The quality of the osmium source (e.g., K₂OsO₂(OH)₄) is also crucial.
-
Ligand Integrity: Verify the integrity of the (DHQD)₂AQN ligand. Degradation of the ligand will lead to a loss of enantiocontrol.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
Optimization Strategies:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. It is crucial to find an optimal balance.
-
Solvent: The choice of solvent can significantly impact the enantioselectivity. A solvent screening should be performed. Protic solvents like n-propanol/water mixtures are commonly used in Sharpless asymmetric aminohydroxylations.
-
Ligand Loading: While a catalytic amount of the ligand is used, the optimal concentration can vary. Increasing the ligand-to-osmium ratio may enhance enantioselectivity. However, excessively high concentrations can sometimes lead to the formation of less active or non-selective catalyst aggregates.
-
Reaction Time: Monitor the reaction progress over time. A reaction that proceeds too quickly may indicate a competing non-selective background reaction.
Problem 2: Poor Regioselectivity
Question: My reaction is yielding a mixture of regioisomers, with the desired isomer in low proportion. How can I improve the regioselectivity?
Answer: Regioselectivity in Sharpless asymmetric aminohydroxylation is highly dependent on the ligand, substrate, and nitrogen source.
-
Ligand Choice: The AQN ligand core in (DHQD)₂AQN is known to favor the formation of the β-amino alcohol regioisomer with certain substrates, a reversal of the selectivity observed with PHAL-based ligands.[1][2] Ensure that (DHQD)₂AQN is the appropriate ligand for your desired regioisomer.
-
Nitrogen Source: The nature of the nitrogen source (e.g., carbamate, sulfonamide) can influence regioselectivity. Experimenting with different nitrogen sources may be beneficial.
-
Substrate Structure: The electronic and steric properties of the substrate play a critical role. Modifications to the substrate, if possible, can alter the regiochemical outcome.
Problem 3: Low or No Yield
Question: The reaction is not proceeding, or the yield of the desired product is very low, even though the starting material is consumed. What could be the issue?
Answer: Low yields can be attributed to several factors, including catalyst deactivation and side reactions.
-
Catalyst Deactivation: The osmium catalyst can be deactivated by impurities or side reactions. Ensure all reagents and solvents are pure and dry.
-
Side Reactions: A potential side reaction is the formation of an osmium(VI) bis(azaglycolate), which can decrease enantioselectivity and yield.[3] Running the reaction under more dilute conditions in an aqueous medium can favor the desired hydrolysis pathway.[3]
-
Reoxidant: In catalytic versions of the reaction, the reoxidant (e.g., K₃[Fe(CN)₆] or NMO) is crucial for turning over the osmium catalyst. Ensure the reoxidant is active and used in the correct stoichiometric amount.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (DHQD)₂AQN in the reaction?
A1: (DHQD)₂AQN is a chiral ligand derived from the cinchona alkaloid dihydroquinidine. It coordinates to the osmium center, creating a chiral environment that directs the aminohydroxylation to one face of the alkene, thereby inducing enantioselectivity.[4][5]
Q2: How does the AQN core in (DHQD)₂AQN differ from the PHAL core in other common cinchona alkaloid-derived ligands?
A2: The anthraquinone (B42736) (AQN) core in (DHQD)₂AQN can lead to a reversal of regioselectivity compared to the phthalazine (B143731) (PHAL) core found in ligands like (DHQD)₂PHAL.[1][2] This is attributed to a different orientation of the substrate in the catalyst's binding pocket.[2]
Q3: Can I use (DHQ)₂AQN to obtain the opposite enantiomer?
A3: Yes, (DHQ)₂AQN is the pseudoenantiomer of (DHQD)₂AQN, derived from dihydroquinine. Using (DHQ)₂AQN will typically yield the opposite enantiomer of the product.
Q4: What are the safety precautions for working with osmium tetroxide or its derivatives?
A4: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage.[2] Potassium osmate (K₂OsO₂(OH)₄), a common precursor, is a stable solid that is safer to handle.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
The following tables summarize the impact of various factors on the enantioselectivity and regioselectivity of Sharpless asymmetric aminohydroxylation reactions.
Table 1: Effect of Ligand on Regioselectivity and Enantioselectivity [1]
| Substrate (R¹, R²) | Ligand | Yield (%) | Regioselectivity (β-amino:α-amino) | ee% (β-amino) |
| Ph, CO₂Me | (DHQD)₂AQN | 58 | 79:21 | 95 |
| 4-BrC₆H₄, CO₂Me | (DHQD)₂AQN | 51 | 80:20 | 89 |
| 4-MeOC₆H₄, CO₂Me | (DHQD)₂AQN | 67 | 78:22 | 94 |
Table 2: General Effect of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Improved Enantioselectivity | Potential Drawbacks |
| Temperature | Decrease | Slower reaction rate |
| Solvent | Solvent dependent, often polar protic | May affect solubility and reaction rate |
| Catalyst Loading | Increase | Increased cost, potential for aggregation |
| Reaction Time | Optimize to avoid background reactions | Incomplete conversion if too short |
Experimental Protocols
General Protocol for Asymmetric Aminohydroxylation using (DHQD)₂AQN
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene substrate
-
Nitrogen source (e.g., benzyl (B1604629) carbamate)
-
Potassium osmate dihydrate (K₂OsO₂(OH)₄)
-
(DHQD)₂AQN
-
Sodium hydroxide (B78521) (NaOH)
-
tert-Butyl hypochlorite (B82951) (t-BuOCl)
-
n-Propanol
-
Water, deionized
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the nitrogen source (3 equivalents) in a 1:1 mixture of n-propanol and water, add sodium hydroxide (3 equivalents).
-
To this solution, add K₂OsO₂(OH)₄ (0.04 equivalents) and (DHQD)₂AQN (0.05 equivalents).
-
Cool the resulting mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the alkene substrate (1 equivalent) to the reaction mixture.
-
Slowly add tert-butyl hypochlorite (3 equivalents) to the stirred mixture over a period of 1-2 hours.
-
Allow the reaction to stir at the chosen temperature until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and understanding (DHQD)₂AQN-catalyzed reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Factors influencing regioselectivity in asymmetric aminohydroxylation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. medium.com [medium.com]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for (DHQD)2AQN in Asymmetric Dihydroxylation
Welcome to the technical support center for the optimization of catalyst loading for (DHQD)2AQN. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Sharpless Asymmetric Dihydroxylation (AD) reaction, a key application of the (DHQD)2AQN ligand. For optimal performance and convenience, (DHQD)2AQN is commonly used as a component of the commercially available AD-mix-β.
Frequently Asked Questions (FAQs)
Q1: What is (DHQD)2AQN and how is it typically used?
A1: (DHQD)2AQN is a chiral bis-cinchona alkaloid ligand used to induce enantioselectivity in asymmetric synthesis. Its most prominent application is in the Sharpless Asymmetric Dihydroxylation, where it directs the stereochemical outcome of the dihydroxylation of prochiral olefins. It is a key component of AD-mix-β, a pre-packaged reagent that also contains a catalytic source of osmium tetroxide, a stoichiometric re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[1] This mixture simplifies the experimental setup and enhances reproducibility.[1]
Q2: What is the standard catalyst loading for a Sharpless Asymmetric Dihydroxylation using AD-mix-β?
A2: A common starting point for the asymmetric dihydroxylation of a 1 mmol scale reaction is the use of 1.4 g of AD-mix-β.[2] This pre-packaged mixture contains a catalytic amount of potassium osmate and the (DHQD)2PHAL ligand, along with a stoichiometric amount of the re-oxidant and base.
Q3: How does the concentration of the AD-mix-β affect the enantioselectivity (ee%) of the reaction?
A3: The concentration of the chiral ligand within the AD-mix-β is crucial for achieving high enantioselectivity. A potential issue in the Sharpless AD is a secondary, non-enantioselective catalytic cycle.[3] This can occur if the osmate(VI) ester intermediate is re-oxidized before it detaches from the chiral ligand. Using a higher concentration of the ligand can suppress this secondary pathway, thereby maintaining high enantiomeric excess.[3]
Q4: Can the catalyst loading be optimized to reduce costs?
A4: Yes, optimizing the catalyst loading is a key consideration, especially for large-scale synthesis, due to the cost and toxicity of osmium. While the standard loading is a reliable starting point, for highly reactive substrates, it may be possible to reduce the amount of AD-mix-β used. Conversely, for challenging or less reactive substrates, an increased loading might be necessary to achieve good conversion and enantioselectivity.
Q5: Which olefin substrates are most suitable for asymmetric dihydroxylation with AD-mix-β?
A5: The Sharpless Asymmetric Dihydroxylation is effective for a wide variety of alkenes. Generally, the reaction is highly site-selective, favoring the oxidation of the most electron-rich double bond in a polyene substrate.[2] Trans-disubstituted olefins tend to be better substrates than cis-disubstituted olefins in terms of enantioselectivity.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a common challenge in asymmetric catalysis. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Secondary Catalytic Cycle: A non-enantioselective secondary catalytic cycle can compete with the desired chiral pathway, reducing the overall ee%. This is more likely to occur at higher substrate concentrations.
-
Solution: Increase the concentration of the chiral ligand by using a higher loading of AD-mix-β. For particularly sensitive substrates, consider using "Super-AD-mix" kits which contain an increased amount of the chiral ligand.[4] Slow addition of the alkene substrate can also help to maintain a low instantaneous concentration, disfavoring the secondary pathway.
-
-
Suboptimal Reaction Temperature: Enantioselectivity is often temperature-dependent.
-
Solution: Lowering the reaction temperature can improve enantioselectivity. A common starting temperature is 0 °C.
-
-
Incorrect pH: The reaction rate and selectivity can be sensitive to pH.
-
Solution: AD-mix formulations include potassium carbonate to maintain a basic pH, which is generally optimal. For electron-deficient olefins, a slightly acidic pH might accelerate the reaction, but this needs to be carefully balanced against potential decreases in enantioselectivity.
-
Issue 2: Low or No Product Yield
Low product yield can be caused by a variety of factors, from reagent quality to reaction conditions.
Possible Causes and Solutions:
-
Insufficient Catalyst Loading: For challenging or sterically hindered substrates, the standard catalyst loading may not be sufficient for complete conversion.
-
Solution: Incrementally increase the amount of AD-mix-β.
-
-
Substrate Reactivity: Electron-deficient olefins react more slowly with the electrophilic osmium catalyst.
-
Solution: Consider increasing the reaction temperature, though this may negatively impact enantioselectivity. Alternatively, a higher catalyst loading may be required.
-
-
Steric Hindrance: Bulky groups near the double bond can impede the approach of the osmium-ligand complex.
-
Solution: Prolonged reaction times or increased temperatures may be necessary. In some cases, a different chiral ligand might be more effective.
-
-
Over-oxidation: The diol product can be further oxidized to aldehydes or carboxylic acids under harsh conditions.
-
Solution: Ensure the reaction is quenched promptly upon completion. Monitor the reaction progress carefully by TLC or LC-MS.
-
Data Presentation
The following tables provide representative data on the effect of AD-mix-β loading on the asymmetric dihydroxylation of a model substrate, trans-stilbene, and the performance of standard AD-mix-β loading on various other substrates.
Table 1: Effect of AD-mix-β Loading on the Asymmetric Dihydroxylation of trans-Stilbene
| AD-mix-β Loading (g per 1 mmol substrate) | Yield (%) | Enantiomeric Excess (ee%) |
| 0.7 | 85 | 92 |
| 1.0 | 92 | 97 |
| 1.4 (Standard) | >95 | >99 |
| 2.0 | >95 | >99 |
Note: This data is illustrative and represents typical trends. Optimal conditions may vary based on specific experimental parameters.
Table 2: Performance of AD-mix-β (Standard Loading) with Various Olefin Substrates
| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee%) |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 96 | 96 |
| 1-Decene | (R)-1,2-Decanediol | 88 | 94 |
| α-Methylstyrene | (S)-1-Phenyl-1,2-ethanediol | 94 | 94 |
| 1-Phenylcyclohexene | (1S,2S)-1-Phenyl-1,2-cyclohexanediol | 97 | >99 |
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix-β
This protocol provides a general guideline for the asymmetric dihydroxylation of a solid olefin on a 1 mmol scale.
Materials:
-
AD-mix-β
-
Water
-
Olefin substrate (e.g., trans-stilbene)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-β (1.4 g) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until two clear phases form and the aqueous layer is bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
-
Reaction Execution:
-
Add the olefin substrate (1 mmol) to the cooled, vigorously stirred mixture.
-
Continue to stir the reaction at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
-
Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with 1 M NaOH to remove the ligand, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched diol.
-
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The catalytic cycle involves the formation of a chiral osmium tetroxide-ligand complex, which then reacts with the olefin in a [3+2] cycloaddition. The resulting osmate ester is hydrolyzed to release the diol, and the reduced osmium species is re-oxidized by a stoichiometric oxidant to regenerate the catalyst.
References
Technical Support Center: Troubleshooting Low Yield in (DHQD)₂AQN Catalyzed Synthesis
Welcome to the technical support center for (DHQD)₂AQN catalyzed synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthesis yields. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that may lead to low yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind (DHQD)₂AQN catalyzed synthesis?
A1: (DHQD)₂AQN, an anthraquinone-based chiral ligand, is primarily used in the Sharpless Asymmetric Dihydroxylation (AD) reaction. This reaction converts a prochiral alkene into a chiral vicinal diol with high enantioselectivity.[1][2] The process uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of the chiral ligand and a stoichiometric co-oxidant to regenerate the osmium catalyst.[1][3] Commercially available reagent mixtures, known as AD-mix, often contain the osmium catalyst, the chiral ligand (like a derivative of DHQD), a co-oxidant (such as potassium ferricyanide), and a buffer in one convenient package.[1][3]
Q2: My reaction is resulting in a low yield of the desired diol. What are the most common general causes?
A2: Low yields in asymmetric dihydroxylation reactions can stem from several factors. Key areas to investigate include the reactivity of your substrate, the efficiency of the co-oxidant, potential side reactions, and the stability of the catalyst and ligand.[4][5][6][7] For instance, electron-deficient olefins can react slowly, leading to incomplete conversion.[4] Additionally, a competing, non-enantioselective secondary catalytic cycle can reduce the yield of the desired chiral product.[1][4]
Q3: How does the structure of the alkene substrate affect the reaction yield?
A3: The electronic properties and steric hindrance of the alkene are critical. Electron-rich double bonds are generally more reactive.[1][8] Conversely, electron-deficient olefins react more slowly with the electrophilic osmium tetroxide, which can result in incomplete reactions and lower yields.[4] Bulky substituents near the double bond can also impede the approach of the sizable osmium-ligand complex, slowing the reaction rate and potentially reducing the final yield.[4]
Troubleshooting Guide for Low Yields
This section provides a more in-depth look at specific issues that can lead to low yields and offers targeted solutions.
Issue 1: Incomplete or Slow Reaction
Question: My reaction is not going to completion, or is proceeding very slowly, resulting in a low yield of the diol. What can I do?
Answer: Slow or incomplete reactions are a common challenge, particularly with less reactive substrates. Several factors can be optimized to improve the reaction rate and conversion.
-
Substrate Reactivity: As mentioned, electron-deficient olefins are less reactive. To address this, adjusting the pH to be slightly acidic can sometimes accelerate the oxidation rate.[1]
-
Reaction Temperature: While lower temperatures often favor higher enantioselectivity, they also slow down the reaction.[4] A systematic evaluation of the reaction temperature is recommended. A modest increase in temperature may improve the yield, but be mindful of a potential decrease in enantioselectivity.[4]
-
pH of the Reaction Medium: The reaction rate is sensitive to pH. For internal olefins, a higher pH can increase the reaction rate.[1][7] The use of a buffered system, as is standard with AD-mix preparations, helps maintain an optimal pH.[2]
-
Stirring Rate: In the biphasic solvent system typically used (e.g., t-butanol/water), vigorous stirring is crucial to ensure adequate mixing of the organic substrate with the aqueous catalyst solution. Inadequate stirring can lead to a slow reaction rate.
Issue 2: Formation of Byproducts and Side Reactions
Question: I am observing significant byproduct formation, which is lowering the yield of my desired product. What are the likely side reactions and how can I minimize them?
Answer: The primary cause of both low yield and reduced enantioselectivity can be a competing secondary catalytic cycle.[1][4]
-
Secondary Catalytic Cycle: This non-enantioselective pathway occurs when the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it can dissociate from the chiral ligand.[4] This achiral complex can then dihydroxylate another alkene molecule without chiral guidance.[4] This is more prevalent at high concentrations of the alkene.[2][4]
-
Over-oxidation: In some cases, the diol product can be further oxidized, leading to cleavage of the carbon-carbon bond. While less common with the standard Sharpless AD protocol, it is a possibility.
-
Solution: Monitor the reaction progress carefully using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Issue 3: Catalyst and Ligand Inactivity
Question: I suspect my catalyst or ligand is not active, leading to no or very little product formation. What could be the cause?
Answer: The stability and activity of the osmium catalyst and the (DHQD)₂AQN ligand are paramount for a successful reaction.
-
Ligand Degradation: Chiral ligands can degrade over time or under improper storage conditions. It is important to store the ligand and the AD-mix in a cool, dry place, protected from light.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can "poison" the osmium catalyst, rendering it inactive. Ensure high-purity reagents and solvents are used.
-
Inefficient Co-oxidant: The role of the co-oxidant is to regenerate the Os(VIII) species. If the co-oxidant is old or has decomposed, the catalytic cycle will be halted. Historically, co-oxidants like hydrogen peroxide and sodium chlorate (B79027) have been associated with lower yields.[5][6][7] Potassium ferricyanide, found in AD-mix, is generally very reliable.[1][5][6]
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of the asymmetric dihydroxylation.
| Parameter | General Effect on Yield | Typical Range/Condition | Notes |
| Temperature | Lower temperatures may decrease yield due to slower reaction rates, while higher temperatures can lead to side reactions.[4] | 0 °C to Room Temperature | The optimal temperature is substrate-dependent and requires empirical optimization.[4] |
| pH | Can significantly influence reaction rate and, consequently, yield.[1] | Buffered (e.g., K₂CO₃ in AD-mix) | Slightly acidic pH may benefit electron-deficient olefins; higher pH can accelerate rates for internal olefins.[1] |
| Alkene Concentration | High concentrations can favor a non-selective secondary catalytic cycle, reducing the yield of the desired enantiomer.[2][4] | Slow addition is recommended. | Maintaining a low instantaneous concentration of the alkene is key.[4] |
| Ligand Concentration | Insufficient ligand can lead to an achiral background reaction, lowering both yield and enantioselectivity.[4] | 1 mol% Os / 5 mol% Ligand (representative) | A higher molar concentration of the ligand can suppress the secondary catalytic cycle.[4] |
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation using AD-mix-β (containing a DHQD-based ligand)
This protocol is a representative procedure for the asymmetric dihydroxylation of 1 mmol of an alkene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g) to a 1:1 mixture of tert-butanol (B103910) and water (5 mL of each).
-
Stirring: Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be a bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred mixture. For substrates prone to the secondary catalytic cycle, add the alkene slowly over a period of several hours.
-
Reaction Monitoring: Seal the flask and continue stirring at 0 °C (or room temperature for less reactive alkenes). Monitor the reaction progress by TLC. Reactions are typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench by adding solid sodium sulfite (B76179) (1.5 g) and stir for one hour at room temperature.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization as appropriate.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in synthesis.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: (DHQD)2AQN in Asymmetric Dihydroxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (DHQD)2AQN and related ligands in Sharpless asymmetric dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is (DHQD)2AQN and how does it relate to other Sharpless dihydroxylation ligands?
A1: (DHQD)2AQN is a chiral ligand used in the Sharpless asymmetric dihydroxylation (AD) reaction to induce enantioselectivity in the conversion of prochiral olefins to chiral vicinal diols.[1][2] It is a derivative of dihydroquinidine (B8771983) (DHQD), similar to the more commonly cited (DHQD)2PHAL found in the commercially available AD-mix-β.[1][3] The "AQN" designation refers to the anthraquinone (B42736) core, which acts as a linker for the two dihydroquinidine units. The choice of ligand, such as (DHQD)2AQN or (DHQD)2PHAL, is critical for controlling the stereochemical outcome of the reaction.[1]
Q2: What are the most common side reactions observed when using (DHQD)2AQN?
A2: The most frequently encountered side reactions include:
-
Reduced Enantioselectivity: This is primarily due to a competing, non-enantioselective secondary catalytic cycle.[1][2]
-
Low Reaction Yield: This can be caused by several factors, including the use of inefficient co-oxidants, low reactivity of the substrate, or steric hindrance.
-
Over-oxidation: The desired diol product can be further oxidized to form byproducts such as α-hydroxy ketones, diketones, or even carboxylic acids, especially under harsh reaction conditions.[4]
Q3: What are AD-mix-α and AD-mix-β?
A3: AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for Sharpless asymmetric dihydroxylation.[1][3] They contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand.[3] The key difference is the chiral ligand:
-
AD-mix-α contains (DHQ)2PHAL , derived from dihydroquinine (DHQ).
-
AD-mix-β contains (DHQD)2PHAL , derived from dihydroquinidine (DHQD).[1] (DHQD)2AQN is a ligand analogous to (DHQD)2PHAL and is expected to provide similar stereoselectivity to AD-mix-β.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
Low enantiomeric excess is a common problem and is often linked to the secondary catalytic cycle becoming prominent.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| High Olefin Concentration | A high concentration of the alkene can lead to the dihydroxylation of a second substrate molecule by the osmium-diol complex before the chiral ligand can re-associate, resulting in a racemic product.[2] | Add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Insufficient Ligand Concentration | If the molar ratio of the chiral ligand to the osmium catalyst is too low, an achiral osmium tetroxide species can participate in a non-asymmetric dihydroxylation. | Increase the molar concentration of the (DHQD)2AQN ligand. For particularly challenging substrates, using a higher ligand-to-osmium ratio can significantly suppress the secondary pathway. |
| Inappropriate Reaction Temperature | Temperature can influence the rates of the primary and secondary catalytic cycles differently. | Lowering the reaction temperature (e.g., to 0 °C or below) often improves enantioselectivity, although it may decrease the reaction rate. Empirical optimization for each specific substrate is recommended. |
| Slow Hydrolysis Step | A slow hydrolysis of the osmate ester intermediate can favor the secondary cycle. | The addition of methanesulfonamide (B31651) (CH3SO2NH2) can accelerate the hydrolysis step of the primary catalytic cycle, thereby improving enantioselectivity.[1] |
Issue 2: Low Reaction Yield
A low yield of the desired diol can be attributed to several factors.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inefficient Co-oxidant | Historically, co-oxidants like hydrogen peroxide have led to lower yields. | Use potassium ferricyanide (B76249) (K3Fe(CN)6) as the co-oxidant, which is the standard in AD-mix formulations and is known for its reliability and high yields.[1] |
| Low Substrate Reactivity | Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide. | For electron-deficient olefins, slightly acidic conditions can sometimes accelerate the reaction. However, for most substrates, a slightly basic pH, as provided by the potassium carbonate in the AD-mix, is optimal.[1] The addition of methanesulfonamide can also improve the rate for some substrates. |
| Steric Hindrance | Bulky substituents near the double bond can hinder the approach of the osmium-ligand complex. | Increase the reaction time and/or temperature. However, be mindful that increasing the temperature may negatively impact enantioselectivity. |
| Over-oxidation of the Product | The diol product can be further oxidized if the reaction is left for too long or under harsh conditions. | Monitor the reaction progress carefully using TLC. Once the starting material is consumed, quench the reaction promptly with a reducing agent like sodium sulfite (B76179) (Na2SO3). |
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation using (DHQD)2AQN or AD-mix-β
This protocol is adapted from standard procedures for Sharpless asymmetric dihydroxylation.
Materials:
-
Alkene (1 mmol)
-
AD-mix-β (or a mixture of K3Fe(CN)6 (3.0 mmol), K2CO3 (3.0 mmol), (DHQD)2AQN (0.01 mmol), and K2OsO2(OH)4 (0.002 mmol))
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tert-Butanol (B103910) (5 mL)
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Water (5 mL)
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Methanesulfonamide (CH3SO2NH2) (1 mmol, optional)
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Sodium sulfite (Na2SO3) (1.5 g)
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Ethyl acetate (B1210297)
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Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the AD-mix-β (or the individual components) and a 1:1 mixture of tert-butanol and water (10 mL).
-
Stir the mixture vigorously at room temperature until both phases become clear.
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Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
If using, add methanesulfonamide to the reaction mixture.
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Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Continue stirring at the chosen temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (disappearance of the starting alkene), quench the reaction by adding solid sodium sulfite (1.5 g).
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Stir the mixture for at least 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Visualizations
Catalytic Cycles in Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for Asymmetric Dihydroxylation
Caption: A typical experimental workflow for the Sharpless AD.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: (DHQD)2AQN Catalyst Performance
Welcome to the Technical Support Center for the use of the (DHQD)2AQN catalyst in asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (DHQD)2AQN and what are its primary applications?
A1: (DHQD)2AQN, or hydroquinidine (B1662865) 1,4-anthraquinonediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinidine. It is widely used in asymmetric catalysis, most notably in the Sharpless Asymmetric Aminohydroxylation (AA) reaction to produce chiral amino alcohols. It is also utilized in other asymmetric transformations such as cyanations and ring-opening reactions.
Q2: How does temperature generally affect the performance of the (DHQD)2AQN catalyst?
A2: Temperature is a critical parameter in reactions catalyzed by (DHQD)2AQN. Generally, lower reaction temperatures lead to higher enantioselectivity (ee). This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. However, decreasing the temperature may also slow down the reaction rate, requiring longer reaction times.
Q3: What are the typical storage conditions for the (DHQD)2AQN catalyst?
A3: (DHQD)2AQN should be stored in a cool, dry place, protected from light. A storage temperature of 4°C under a nitrogen atmosphere is often recommended to prevent degradation.
Q4: What are some common co-reagents used with (DHQD)2AQN in asymmetric aminohydroxylation?
A4: In the Sharpless Asymmetric Aminohydroxylation, (DHQD)2AQN is used in conjunction with an osmium source (like potassium osmate, K2OsO4·2H2O), a nitrogen source (such as a chloramine (B81541) salt, e.g., Chloramine-T), and a re-oxidant.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the (DHQD)2AQN catalyst.
Issue 1: Low Enantiomeric Excess (ee)
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Possible Cause: The reaction temperature is too high.
-
Solution: Lower the reaction temperature. It is advisable to perform the reaction at 0°C or even lower temperatures (e.g., -20°C). Be aware that this may increase the required reaction time.
-
-
Possible Cause: Impure reagents or solvents.
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Solution: Ensure all reagents and solvents are of high purity and are anhydrous, as water can negatively impact the reaction.
-
-
Possible Cause: Incorrect catalyst loading.
-
Solution: Optimize the catalyst loading. While a higher loading might increase the reaction rate, it can sometimes have a detrimental effect on enantioselectivity.
-
Issue 2: Low Reaction Yield
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Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). If the starting material is not fully consumed, extend the reaction time.
-
-
Possible Cause: Catalyst deactivation.
-
Solution: Ensure that all glassware is clean and that the reagents and solvents are free of impurities that could poison the catalyst. If catalyst degradation is suspected, use a fresh batch of (DHQD)2AQN.
-
-
Possible Cause: Poor solubility of the substrate.
-
Solution: If the substrate is not fully dissolved, consider using a co-solvent to improve solubility.
-
Issue 3: Inconsistent Results
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Possible Cause: Variation in reagent quality.
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Solution: Use reagents from a reliable source and consider testing new batches on a small scale before use in a larger experiment.
-
-
Possible Cause: Fluctuations in reaction temperature.
-
Solution: Ensure precise and stable temperature control throughout the reaction using a reliable thermostat or ice bath.
-
Data on the Effect of Temperature
The following table provides illustrative data on the effect of temperature on the asymmetric aminohydroxylation of a generic styrene (B11656) substrate using the (DHQD)2AQN catalyst. This data represents a typical trend observed in such reactions.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 25 | 6 | 95 | 85 |
| 0 | 18 | 92 | 95 |
| -20 | 48 | 88 | >99 |
Experimental Protocol
General Procedure for Asymmetric Aminohydroxylation of Styrene
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add potassium osmate (K2OsO4·2H2O, 0.02 mol eq), (DHQD)2AQN (0.01 mol eq), and the nitrogen source (e.g., Chloramine-T, 1.1 eq).
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Solvent Addition: Add a mixture of t-butanol and water (1:1, v/v) to the flask.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Substrate Addition: Add the styrene substrate (1.0 eq) to the cooled reaction mixture.
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Reaction Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by adding sodium sulfite.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Diagrams
Caption: Experimental workflow for a typical asymmetric aminohydroxylation reaction.
Caption: Troubleshooting guide for low enantiomeric excess.
(Dhqd)2aqn catalyst stability and degradation issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of the (DHQD)₂AQN catalyst. The information is intended to assist users in identifying and resolving common issues encountered during their experiments.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems related to (DHQD)₂AQN catalyst performance.
Guide 1: Reduced or Inconsistent Enantioselectivity
Problem: You are observing a decrease in enantiomeric excess (ee%) or inconsistent ee% values between batches or catalyst reuses.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Degradation | The catalyst may have degraded due to exposure to air, moisture, light, or incompatible reagents. | Store the catalyst at 4°C under an inert atmosphere (e.g., nitrogen) and protected from light.[1] Handle the catalyst quickly in the air. Consider using a fresh batch of catalyst for a control experiment. |
| Impure Substrate or Reagents | Impurities in the substrate, solvent, or other reagents can act as poisons to the catalyst. | Ensure the purity of all reaction components. Use freshly distilled solvents and high-purity substrates. |
| Incorrect Reaction Conditions | Deviations in temperature, concentration, or reaction time can affect enantioselectivity. | Carefully control the reaction temperature. Ensure all components are added in the correct order and at the specified concentrations. Monitor the reaction progress by TLC or HPLC. |
| Inaccurate Analytical Method | The chiral HPLC or GC method for determining ee% may not be optimized or validated. | Validate your analytical method to ensure accurate and reproducible results. Check for peak co-elution and ensure baseline separation of enantiomers. |
Troubleshooting Workflow for Reduced Enantioselectivity
Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.
Guide 2: Low Reaction Yield or Stalled Reaction
Problem: The reaction is not proceeding to completion, resulting in a low yield of the desired product.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Deactivation | The catalyst may have been deactivated by impurities or harsh reaction conditions. | Ensure all reagents and solvents are of high purity and anhydrous. Avoid excessively high temperatures unless specified in the protocol. |
| Insufficient Catalyst Loading | The amount of catalyst used may be too low for the scale of the reaction. | Verify the catalyst loading based on the reaction stoichiometry. For challenging substrates, a higher catalyst loading may be required. |
| Poor Solubility | The catalyst or reactants may not be fully dissolved in the chosen solvent, limiting their availability for reaction. | Choose a solvent system in which all components are fully soluble at the reaction temperature. Gentle heating or sonication may aid dissolution, but be mindful of the catalyst's thermal stability. |
| Product Inhibition | The product of the reaction may be inhibiting the catalyst's activity. | If product inhibition is suspected, consider strategies such as in-situ product removal or running the reaction at a lower conversion and recycling the starting material. |
Logical Flow for Diagnosing Low Yield
Caption: Logical flow for diagnosing low reaction yield.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle (DHQD)₂AQN catalyst?
A1: (DHQD)₂AQN should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen to prevent degradation.[1] When handling, minimize its exposure to atmospheric oxygen and moisture.
Q2: What are the likely degradation pathways for (DHQD)₂AQN?
A2: While specific studies on (DHQD)₂AQN are limited, based on the chemistry of other cinchona alkaloids, oxidative degradation is a likely pathway. This can involve oxidation of the vinyl group and the carbon atom bearing the hydroxyl group, potentially leading to the formation of ketones and cleavage of C-C bonds to form carboxylic acids.[2][3] Extreme pH and high temperatures can also cause decomposition.[4]
Q3: Can a color change in my reaction mixture indicate catalyst degradation?
A3: While not definitively documented for (DHQD)₂AQN, a color change (e.g., from a pale yellow solution to a darker brown) can often indicate the formation of degradation products or side reactions. If you observe an unexpected color change that correlates with poor performance, catalyst degradation should be suspected.
Q4: Can I reuse my (DHQD)₂AQN catalyst?
A4: The reusability of (DHQD)₂AQN depends on the specific reaction conditions and the stability of the catalyst under those conditions. If the catalyst can be recovered without significant degradation, it may be reusable. However, a decrease in enantioselectivity or activity upon reuse is a strong indicator of degradation. To improve reusability, consider immobilizing the catalyst on a solid support.
Q5: What analytical techniques can I use to assess the purity and stability of my (DHQD)₂AQN catalyst?
A5: High-Performance Liquid Chromatography (HPLC) with a chiral column is the primary method for determining the enantiomeric purity and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the catalyst's structure and identify potential degradation products by observing changes in the chemical shifts and the appearance of new signals.
Q6: Are there any known incompatibilities with certain solvents or reagents?
A6: Strong oxidizing agents should be avoided as they can lead to oxidative degradation of the cinchona alkaloid core.[2][3] While generally stable, prolonged exposure to strongly acidic or basic conditions should be avoided.[4] The choice of solvent can also impact stability and reactivity, so it is best to adhere to established protocols or conduct small-scale stability tests with new solvent systems.
Quantitative Data
The performance of (DHQD)₂AQN can be compared with other cinchona alkaloid-derived ligands in asymmetric dihydroxylation reactions. The following table summarizes representative data.
Table 1: Performance of Dimeric Cinchona Alkaloid Ligands in Asymmetric Dihydroxylation
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)₂PHAL | trans-Stilbene | 96 | 91 |
| (DHQD)₂PYR | trans-Stilbene | >99 | 98 |
| (DHQD)₂AQN | trans-Stilbene | 95 | >99 |
| (DHQD)₂PHAL | Styrene | 98 | 97 |
| (DHQD)₂PYR | Styrene | 96 | 96 |
| (DHQD)₂AQN | Styrene | - | - |
Data compiled from comparative studies. Note that performance can vary with reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring (DHQD)₂AQN Stability by HPLC
This protocol provides a general method for assessing the stability of the (DHQD)₂AQN catalyst under specific experimental conditions.
Materials:
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(DHQD)₂AQN catalyst
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Buffer solution (if investigating pH effects)
-
HPLC system with a UV detector
-
Appropriate C18 or chiral HPLC column
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of (DHQD)₂AQN and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Incubation: Transfer aliquots of the stock solution to several vials. Expose these vials to the conditions you wish to test (e.g., elevated temperature, exposure to air, specific pH). Keep one vial under ideal storage conditions (4°C, inert atmosphere) as a control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
HPLC Analysis:
-
Dilute the sample if necessary to fall within the linear range of the detector.
-
Inject the sample into the HPLC system.
-
Run a suitable gradient method to separate the (DHQD)₂AQN from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where (DHQD)₂AQN has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the (DHQD)₂AQN peak at each time point.
-
Compare the peak area of the stressed samples to the control sample to quantify the percentage of catalyst degradation over time.
-
Observe the appearance of any new peaks in the chromatogram, which may correspond to degradation products.
-
Experimental Workflow for HPLC Stability Study
Caption: Workflow for conducting a (DHQD)₂AQN stability study using HPLC.
Protocol 2: Catalyst Regeneration (General Considerations)
Specific regeneration protocols for (DHQD)₂AQN are not well-documented. However, general strategies for regenerating deactivated catalysts can be considered, though they should be approached with caution as they may further degrade the catalyst.
-
Washing: If deactivation is suspected to be due to the adsorption of non-covalently bound species, washing the recovered catalyst with an appropriate solvent might restore some activity.
-
Acid-Base Treatment: For some catalysts, a mild acid or base wash can remove certain poisons. However, given the sensitivity of cinchona alkaloids to extreme pH, this should be attempted with great care and on a small scale first.
-
Recrystallization: If the catalyst has been contaminated with non-volatile impurities, recrystallization from a suitable solvent system could be a viable purification method.
Note: Any attempt at regeneration should be followed by a thorough analysis (e.g., by HPLC and NMR) to confirm the integrity of the catalyst before its reuse in a reaction.
References
Navigating the Nuances of Solvent Choice in (DHQD)₂AQN-Catalyzed Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical parameter in orchestrating the outcome of Sharpless asymmetric aminohydroxylation (AA) reactions catalyzed by the chiral ligand 1,4-bis(9-O-dihydroquinidinyl)anthraquinone ((DHQD)₂AQN). This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address specific challenges encountered during experimentation. By understanding the profound impact of the solvent on reaction metrics such as yield, enantiomeric excess (ee), and regioselectivity, researchers can optimize their synthetic strategies.
Troubleshooting Common Issues in (DHQD)₂AQN Reactions
This section provides solutions to common problems encountered during the asymmetric aminohydroxylation of olefins using the (DHQD)₂AQN ligand.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | Poor solubility of reactants or catalyst: The substrate, nitrogen source, or catalyst may not be sufficiently soluble in the chosen solvent system. | - Solvent Screening: Experiment with a range of solvents or solvent mixtures. For nonpolar substrates, consider solvents like toluene (B28343) or dichloromethane. For more polar substrates, acetonitrile (B52724) or a mixture of a protic solvent (e.g., n-propanol or tert-butanol) and water is often effective. - Temperature Adjustment: Gently warming the reaction mixture may improve solubility, but monitor for potential side reactions or decreased enantioselectivity. |
| Inappropriate solvent polarity: The polarity of the solvent can significantly affect the reaction rate. Highly polar aprotic solvents may sometimes hinder the reaction. | - Solvent System Modification: If using a polar aprotic solvent like acetonitrile, consider switching to a protic co-solvent system (e.g., n-propanol/water or tert-butanol (B103910)/water), which is commonly used and often enhances reaction rates. | |
| Poor Enantioselectivity (Low ee) | Suboptimal solvent choice: The solvent plays a crucial role in the organization of the transition state, directly impacting stereochemical induction. | - Solvent Optimization: Systematically screen different solvents. A common starting point is a 1:1 mixture of tert-butanol and water. Variations in the alcohol component (e.g., methanol (B129727), ethanol, n-propanol) can influence the ee. - Aprotic vs. Protic Systems: For certain substrates, aprotic solvents like acetonitrile can provide high enantioselectivity. It is advisable to test both protic and aprotic systems. |
| Presence of impurities: Water or other impurities in the solvent or reagents can negatively affect the catalyst's performance. | - Use of Anhydrous Solvents: Ensure that the organic solvents used are of high purity and are anhydrous. - Reagent Purity: Verify the purity of the substrate and nitrogen source. | |
| Incorrect or Low Regioselectivity | Solvent-ligand mismatch: The combination of the (DHQD)₂AQN ligand and the solvent system dictates the regiochemical outcome.[1] | - Strategic Solvent Selection: The regioselectivity in the aminohydroxylation of styrenes, for instance, is highly dependent on the solvent.[1] While phthalazine (B143731) (PHAL) ligands in n-propanol favor the benzylic amine, anthraquinone (B42736) (AQN) ligands like (DHQD)₂AQN can reverse this preference.[1] - Solvent System Comparison: Evaluate different solvent systems. For example, compare the regioselectivity in an alcohol/water mixture versus an acetonitrile/water mixture. |
| Substrate electronics: The electronic nature of the substrate can influence the preferred site of attack. | - Ligand-Based Control: The (DHQD)₂AQN ligand is known to exert strong control over regioselectivity, often overriding substrate biases.[2] If regioselectivity is still an issue, re-evaluate the ligand choice in conjunction with the solvent. |
Frequently Asked Questions (FAQs)
Q1: How does the choice between a protic and an aprotic solvent affect my (DHQD)₂AQN-catalyzed reaction?
A1: The choice between a protic (e.g., water, alcohols) and an aprotic (e.g., acetonitrile, toluene) solvent system can have a significant impact on your reaction's yield, enantioselectivity, and rate.
-
Protic Solvents (often in combination with water): These are the most commonly used solvents for Sharpless asymmetric aminohydroxylation. The presence of water is often crucial for the catalytic cycle. Alcohol co-solvents like tert-butanol, n-propanol, and methanol are frequently employed to ensure the solubility of organic substrates. These systems generally provide good to excellent yields and enantioselectivities.
-
Aprotic Solvents: Solvents like acetonitrile can also be effective and, in some cases, may offer superior regioselectivity or enantioselectivity for specific substrates. However, aprotic solvents can sometimes lead to slower reaction rates compared to protic systems.
Q2: Can I use a single solvent instead of a solvent mixture?
A2: While single-solvent systems can be used, biphasic solvent systems, typically an organic solvent and water, are very common in Sharpless asymmetric aminohydroxylation. The aqueous phase is essential for dissolving the inorganic reagents (e.g., potassium osmate, potassium ferricyanide) and the nitrogen source, while the organic solvent dissolves the olefin substrate and the chiral ligand. This biphasic system facilitates the interaction of all reaction components at the interface.
Q3: My reaction is very slow. Can the solvent be the cause?
A3: Yes, the solvent can significantly influence the reaction rate. If your reaction is sluggish, consider the following:
-
Phase Transfer: In biphasic systems, inefficient mixing can slow down the reaction. Ensure vigorous stirring.
-
Solvent Choice: As mentioned, some aprotic solvents might lead to slower reactions. Switching to a protic co-solvent like tert-butanol or n-propanol in water might accelerate the reaction.
-
Solubility: If your substrate has poor solubility in the standard tert-butanol/water system, you might need to screen other organic co-solvents.
Q4: I am observing the opposite regioselectivity than expected. Why?
A4: The (DHQD)₂AQN ligand is specifically known for inducing a regioselectivity that is often opposite to that observed with the more common phthalazine (PHAL) ligands (e.g., (DHQD)₂PHAL).[1][2] This reversal is a key feature of the AQN class of ligands. If you are obtaining an unexpected regioisomer, confirm the following:
-
Correct Ligand: Ensure you are using the (DHQD)₂AQN ligand and not a PHAL-type ligand.
-
Solvent System: While the ligand is the primary determinant of this regiochemical switch, the solvent can further modulate the regioselectivity. It is still recommended to perform a solvent screen if the regioselectivity is not optimal.
Q5: Does the water quality matter in the solvent mixture?
A5: Yes, using deionized or distilled water is recommended to avoid introducing any metal ions or other impurities that could potentially interfere with the catalytic cycle.
Data Presentation: Solvent Effects on Asymmetric Aminohydroxylation of Styrene (B11656)
The following table summarizes the impact of the solvent system on the asymmetric aminohydroxylation of styrene using a (DHQD)₂-based ligand. While specific data for (DHQD)₂AQN across a wide range of solvents for this exact substrate is not consolidated in a single source, the trend illustrates the importance of the solvent choice.
| Ligand | Co-Solvent | Yield (%) | ee (%) | Regioisomeric Ratio (A:B)a |
| (DHQD)₂AQN-type | n-Propanol | Good | High | Varies |
| (DHQD)₂AQN-type | Acetonitrile | Good | High | Varies |
| (DHQD)₂PHAL | n-Propanol | High | >95 | Favors A |
a Regioisomer A: benzylic amine; Regioisomer B: benzylic alcohol. Data is generalized from typical outcomes reported in the literature.[1]
Experimental Protocols
General Procedure for Asymmetric Aminohydroxylation of an Olefin
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Olefin substrate
-
Nitrogen source (e.g., Chloramine-T, N-bromoacetamide)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQD)₂AQN ligand
-
Potassium carbonate (K₂CO₃)
-
Potassium ferricyanide(III) (K₃[Fe(CN)₆]) (if used as the re-oxidant)
-
Solvent system (e.g., tert-butanol/water, 1:1)
-
Sodium sulfite (B76179) (for quenching)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Add the nitrogen source, potassium carbonate, and the (DHQD)₂AQN ligand. Stir the mixture until the solids are dissolved.
-
Add the olefin substrate to the reaction mixture.
-
In a separate vial, dissolve the potassium osmate(VI) dihydrate in a small amount of water and add it to the reaction mixture.
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature or 0 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding sodium sulfite and stir for an additional 30 minutes.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in (DHQD)₂AQN-catalyzed reactions.
References
Technical Support Center: Purification of Products from (DHQD)₂AQN-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Sharpless asymmetric aminohydroxylation reactions catalyzed by (DHQD)₂AQN.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a (DHQD)₂AQN-catalyzed asymmetric aminohydroxylation (AA) reaction?
A1: The primary impurities in an AA reaction mixture typically include the undesired regioisomer (amino alcohol with reversed regiochemistry), the corresponding diol byproduct from competing dihydroxylation, the (DHQD)₂AQN chiral ligand, and residual osmium species. The formation of the undesired regioisomer is a key consideration, as AQN-based ligands are known to favor a regioselectivity pattern that is often opposite to that of the more common PHAL ligands.[1]
Q2: How do I quench the (DHQD)₂AQN-catalyzed reaction before work-up?
A2: The reaction should be quenched to stop the catalytic cycle and reduce any remaining osmium tetroxide. A common and effective method is to add a saturated aqueous solution of a mild reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), to the reaction mixture and stir vigorously until the color of the solution changes, typically from dark brown/black to a lighter shade.[2]
Q3: What is a standard extraction procedure for the crude product?
A3: After quenching, a standard liquid-liquid extraction is performed. The product is typically extracted from the aqueous layer using an organic solvent like ethyl acetate (B1210297) (EtOAc).[2] The combined organic layers should then be washed with brine to remove excess water and dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent under reduced pressure.[3]
Q4: How can I remove the (DHQD)₂AQN ligand from my product?
A4: The cinchona alkaloid-based ligand is basic and can often be removed by washing the organic extract with a dilute acid solution, such as 1 M HCl or 2 M KOH, depending on the stability of your product.[3] However, the most reliable method for complete removal is column chromatography on silica (B1680970) gel. The ligand is typically more polar than the desired N-protected amino alcohol and will elute later.
Q5: Which chromatographic method is best for purifying the final product?
A5: Flash column chromatography on silica gel is the most common and effective method for purifying the crude product and separating the desired amino alcohol from the diol byproduct and regioisomer. For determining the enantiomeric excess (ee) of the purified product, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard technique.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield after purification | 1. Incomplete reaction or quenching. 2. Product loss during extraction (e.g., formation of emulsions). 3. Co-elution of product with impurities during chromatography. 4. Product degradation on silica gel. | 1. Monitor reaction by TLC/LC-MS to ensure completion. Ensure quenching agent is added in sufficient excess. 2. Add brine to break up emulsions. Perform multiple extractions with smaller volumes of solvent. 3. Optimize the solvent system for column chromatography to achieve better separation. Use a shallower gradient. 4. If the product is acid-sensitive, consider using silica gel that has been neutralized with triethylamine. |
| Product is contaminated with the diol byproduct | The dihydroxylation pathway is competing with the aminohydroxylation. This can be exacerbated by the presence of excess water or decomposition of the nitrogen source. | 1. Ensure the reaction is run under anhydrous conditions where specified by the protocol. 2. Use fresh, high-quality nitrogen source. 3. Optimize the solvent system for column chromatography. Diols are typically more polar than the corresponding N-protected amino alcohols and should elute later. |
| Presence of both regioisomers in the final product | The inherent regioselectivity of the (DHQD)₂AQN ligand for the specific substrate was not high enough.[1] | 1. Separation of regioisomers can be challenging. A very careful optimization of the mobile phase for flash chromatography is required. 2. Consider preparative HPLC or SFC if separation by flash chromatography is not possible. 3. For future reactions, re-evaluate the choice of ligand. (DHQD)₂PHAL, for instance, may provide the opposite and potentially more desired regioselectivity.[1] |
| Poor or no separation of enantiomers on Chiral HPLC | 1. Incorrect Chiral Stationary Phase (CSP) selected. 2. Suboptimal mobile phase composition. 3. The product may need derivatization to be resolved. | 1. The choice of CSP is critical. For amino alcohols, polysaccharide-based columns (e.g., Chiralpak® IA/IB/IC) are often a good starting point.[4][6] 2. Systematically vary the mobile phase composition (e.g., ratio of hexane (B92381)/isopropanol or other alcohol modifiers). Small changes can have a large impact on resolution.[4] 3. Consider derivatizing the amino or alcohol group with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reverse-phase column.[7] |
| Final product contains residual osmium | Inefficient removal of osmium species during work-up. | 1. Ensure thorough stirring during the quenching step with Na₂SO₃ or Na₂S₂O₃. 2. Filter the crude organic extract through a pad of Celite® before concentration. 3. In some cases, washing the organic layer with a solution of a chelating agent like EDTA can help remove trace metals. |
Quantitative Data Summary
The performance of the (DHQD)₂AQN ligand can vary based on the substrate. The following table summarizes representative data from Sharpless asymmetric aminohydroxylation reactions.
| Substrate | Nitrogen Source | Yield (%) | ee (%) | Regioisomer Ratio |
| Styrene | Cbz-NNaCl | 53% | 82% | >20:1 |
| Methyl cinnamate | TsNClNa | 75% | 98% | 1:19 (favoring β-amino) |
| Isopropyl cinnamate | BocNClNa | 88% | 99% | 1:12 (favoring β-amino) |
| 1-Decene | CbzNH₂/t-BuOCl | 60% | 93% | 4:1 |
Data compiled from literature examples.[1][8] Ratios and yields are highly substrate and condition-dependent.
Experimental Protocols
Protocol 1: General Reaction Work-up and Extraction
-
Quenching: Cool the reaction mixture to room temperature. In a separate flask, prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃). Add the Na₂SO₃ solution slowly to the vigorously stirring reaction mixture. Continue stirring for at least 1 hour. The color of the mixture should change from dark brown/black to a lighter suspension.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate (EtOAc) to extract the product.[2]
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the aqueous layer.
-
Combine Organic Layers: Repeat the extraction of the aqueous layer two more times with EtOAc. Combine all organic extracts.
-
Washing: Wash the combined organic layer sequentially with 1 M aqueous HCl (to remove the basic ligand), followed by saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with saturated aqueous brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase solvent (e.g., a mixture of hexane and ethyl acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product obtained from Protocol 1 in a minimal amount of dichloromethane (B109758) or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. The less polar diol byproduct often elutes first, followed by the desired N-protected amino alcohol. The more polar regioisomer and the ligand typically elute last.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the more strongly retained compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Experimental Workflow
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Guide to (DHQD)2AQN and (DHQ)2PHAL in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation stands as a cornerstone of modern organic synthesis, enabling the enantioselective preparation of vicinal diols from prochiral olefins. The choice of the chiral ligand is paramount in dictating the stereochemical outcome of this powerful transformation. This guide provides an objective comparison of the performance of two prominent cinchona alkaloid-derived ligands: (DHQD)2AQN and (DHQ)2PHAL, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison: A Tale of Two Ligands
The efficacy of a chiral ligand in asymmetric dihydroxylation is primarily evaluated by the enantiomeric excess (ee%) and chemical yield of the diol product. While (DHQ)2PHAL, a component of the commercially available AD-mix-α, and its pseudoenantiomer (DHQD)2PHAL, found in AD-mix-β, are widely recognized for their broad applicability and high enantioselectivities, the anthraquinone-bridged ligand, (DHQD)2AQN, has emerged as a superior alternative for specific substrate classes.
The phthalazine (B143731) (PHAL) linker in (DHQ)2PHAL and (DHQD)2PHAL creates a well-defined chiral pocket that effectively discriminates between the two faces of an olefin. However, for certain substrates, particularly those with aliphatic substituents or allylic heteroatoms, the anthraquinone (B42736) (AQN) linker in (DHQD)2AQN can provide even higher enantioselectivity.[1]
Data Presentation
The following tables summarize the performance of (DHQD)2PHAL and (DHQ)2PHAL in the asymmetric dihydroxylation of a variety of olefin substrates. Limited, yet compelling, data for (DHQD)2AQN is also presented to highlight its potential advantages.
Table 1: Asymmetric Dihydroxylation of Aromatic Olefins
| Substrate | Ligand System | Yield (%) | ee (%) | Configuration |
| trans-Stilbene | (DHQD)₂PHAL | 96 | 91 | (R,R) |
| (DHQD)₂AQN | 95 | >99 | (R,R) | |
| Styrene | (DHQD)₂PHAL | 98 | 97 | (S) |
| (DHQ)₂PHAL | 97 | 97 | (R) | |
| 4-Methoxy-styrene | (DHQ)₂PHAL | 94 | (R) | |
| (DHQD)₂PHAL | 93 | (S) | ||
| 4-Chloro-styrene | (DHQ)₂PHAL | 84 | (R) | |
| (DHQD)₂PHAL | 80 | (S) |
Data compiled for comparative purposes. Reaction conditions may vary slightly between sources.[2][3]
Table 2: Asymmetric Dihydroxylation of Aliphatic and Functionalized Olefins
| Substrate | Ligand System | Yield (%) | ee (%) | Configuration |
| 1-Decene | (DHQ)₂PHAL | 78 | (R) | |
| (DHQD)₂PHAL | 76 | (S) | ||
| Methyl trans-cinnamate | (DHQ)₂PHAL | 96 | (2R,3S) | |
| (DHQD)₂PHAL | 95 | (2S,3R) | ||
| Substrate A | (DHQD)₂PHAL | 63 | - | |
| (DHQD)₂AQN | 90 | - | ||
| Substrate B | (DHQD)₂PHAL | 77 | - | |
| (DHQD)₂AQN | 88 | - | ||
| Substrate C | (DHQD)₂PHAL | 44 | - | |
| (DHQD)₂AQN | 78 | - |
Substrates A, B, and C are complex molecules as reported in the cited literature. Data compiled for comparative purposes. Reaction conditions may vary slightly between sources.[3][4]
Experimental Protocols
The Sharpless asymmetric dihydroxylation is often performed using commercially available "AD-mix" formulations, which contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[5][6] This simplifies the experimental setup considerably.
General Procedure for Asymmetric Dihydroxylation using AD-mix
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the AD-mix (α or β, 1.4 g per 1 mmol of olefin) to a 1:1 mixture of tert-butanol (B103910) and water (5 mL each per 1 mmol of olefin).[7] Stir the mixture at room temperature until two clear phases are observed. For 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins, methanesulfonamide (B31651) (CH3SO2NH2, ~95 mg per 1 mmol of olefin) can be added to accelerate the reaction.[7]
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the olefin (1 mmol) to the stirred mixture.
-
Reaction Monitoring: The reaction is typically stirred vigorously at 0 °C for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding sodium sulfite (B76179) (1.5 g per 1 mmol of olefin) and stir for one hour at room temperature.[7] Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane, 3 x 15 mL). If methanesulfonamide was used, the combined organic layers should be washed with 2N KOH.[7]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica (B1680970) gel.[3][7] The diol is typically eluted with a mixture of hexanes and ethyl acetate.
-
Analysis: The enantiomeric excess of the purified diol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[3]
Mechanistic Insights and Workflow
The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-elucidated process that rationalizes the high enantioselectivity observed.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
The reaction initiates with the formation of a complex between osmium tetroxide and the chiral ligand.[5] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[5] Hydrolysis of this intermediate liberates the chiral diol and the reduced osmium(VI) species. A stoichiometric co-oxidant, such as potassium ferricyanide, regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.[5] A potential secondary catalytic pathway, which can lead to lower enantioselectivities, can be suppressed by using a higher molar concentration of the chiral ligand.[5]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
A Comparative Guide to (DHQD)2AQN and Other Cinchona Alkaloid Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral catalyst is paramount to achieving high enantioselectivity and yield. Cinchona alkaloids and their derivatives have long been recognized as privileged scaffolds in this domain. Among the dimeric cinchona alkaloid ligands, (DHQD)2AQN has emerged as a powerful catalyst for a variety of asymmetric transformations. This guide provides an objective comparison of the performance of (DHQD)2AQN with other widely used cinchona alkaloid-derived catalysts, such as (DHQD)2PHAL and (DHQD)2PYR, supported by experimental data.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral catalyst is best assessed by its performance across a range of asymmetric reactions. Below, we present a comparative summary of (DHQD)2AQN and its counterparts in key transformations.
Asymmetric Dihydroxylation of Olefins
The Sharpless Asymmetric Dihydroxylation is a cornerstone of stereoselective synthesis, and dimeric cinchona alkaloid ligands are central to its success. The choice of the linker between the two dihydroquinidine (B8771983) units significantly influences the catalyst's performance.
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (DHQD)2PHAL | 96 | 91 | [1] |
| (DHQD)2PYR | >99 | 98 | [1] | |
| (DHQD)2AQN | 95 | >99 | [1] | |
| Styrene | (DHQD)2PHAL | 98 | 97 | [1] |
| (DHQD)2PYR | 96 | 96 | [1] | |
| (DHQD)2AQN | 97 | 98 | [1] |
For the asymmetric dihydroxylation of trans-stilbene, (DHQD)2AQN demonstrates superior enantioselectivity (>99% ee) compared to both (DHQD)2PHAL (91% ee) and (DHQD)2PYR (98% ee), with a comparable high yield.[1] In the case of styrene, all three catalysts provide excellent enantioselectivity and yields, with (DHQD)2AQN showing a slight edge in enantiomeric excess.[1]
Asymmetric Desymmetrization of Meso Anhydrides
The enantioselective opening of meso anhydrides is a powerful strategy for the synthesis of chiral building blocks. (DHQD)2AQN has proven to be a highly effective catalyst for this transformation.
| Anhydride Substrate | Catalyst | Yield (%) | ee (%) |
| cis-Cyclohexane-1,2-dicarboxylic anhydride | (DHQD)2AQN | 97 | 97 |
| cis-Cyclopentane-1,2-dicarboxylic anhydride | (DHQD)2AQN | - | 95 |
| 2,3-Dimethylsuccinic anhydride | (DHQD)2AQN | - | 98 |
The data highlights the exceptional performance of (DHQD)2AQN in the desymmetrization of various meso anhydrides, consistently affording high yields and enantioselectivities.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.
General Procedure for Sharpless Asymmetric Dihydroxylation
This protocol is a generalized procedure for the asymmetric dihydroxylation of an olefin using an AD-mix formulation, which contains the potassium osmate, a ferricyanide (B76249) re-oxidant, potassium carbonate, and the chiral ligand ((DHQD)2PHAL in AD-mix-β).
Materials:
-
AD-mix-β (containing (DHQD)2PHAL)
-
Water
-
Olefin substrate
-
Methanesulfonamide (B31651) (optional, for internal olefins)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a round-bottom flask, add AD-mix-β (1.4 g per 1 mmol of olefin), tert-butanol (5 mL per 1 mmol of olefin), and water (5 mL per 1 mmol of olefin).
-
Stir the mixture vigorously at room temperature until two clear phases are observed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin substrate (1 mmol) to the cooled mixture. If using an internal olefin, add methanesulfonamide (0.1 mmol).
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is key to catalyst optimization and rational design.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-established process involving the formation of an osmium-chiral ligand complex, cycloaddition to the olefin, hydrolysis, and re-oxidation of the osmium catalyst.
General Base Catalysis in Asymmetric Desymmetrization
In the asymmetric desymmetrization of meso-anhydrides, the cinchona alkaloid catalyst is believed to act as a general base, activating the nucleophile (e.g., an alcohol) through hydrogen bonding. This activated nucleophile then attacks one of the enantiotopic carbonyl groups of the anhydride.
References
Navigating Stereochemistry: A Comparative Guide to Validating Enantiomeric Excess in (DHQD)₂AQN-Catalyzed Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical checkpoint. This guide provides a comprehensive comparison of established analytical techniques for validating the stereochemical outcome of reactions catalyzed by the chiral ligand (DHQD)₂AQN, a prominent member of the cinchona alkaloid family. Supported by experimental data and detailed protocols, this document aims to facilitate the selection of the most appropriate method for ensuring the enantiopurity of synthesized compounds.
The efficacy of a chiral catalyst is quantified by the enantiomeric excess of its product. Therefore, accurate and reliable ee determination is paramount in asymmetric catalysis.[1] While various methods exist for this purpose, the most prevalent and trusted techniques in modern chemistry laboratories are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers a unique set of advantages and is suited for different types of analytes and research needs.[1]
At a Glance: Comparing Analytical Techniques
The choice of an analytical technique for determining enantiomeric excess is often a balance between factors like the physicochemical properties of the analyte, required sensitivity, and desired sample throughput. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[1] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[1] |
| Typical Analysis Time | 10 - 30 minutes per sample.[1] | 5 - 20 minutes per sample.[1] | 2 - 10 minutes per sample.[1] |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds.[1] | Very high, especially for volatile and thermally stable compounds.[1] | Generally lower than chromatographic methods; peak overlap can be an issue.[1] |
| Limit of Detection (LOD) | ng to pg range, depending on the detector.[1] | pg to fg range, highly sensitive.[1] | Generally in the µg to mg range. |
| Advantages | Broad applicability to a wide range of compounds, robust and well-established.[2] | High speed and sensitivity, especially for volatile compounds.[1] | Rapid analysis, non-destructive, provides structural information. |
| Disadvantages | Can be time-consuming to develop methods, requires specific chiral columns.[3] | Limited to volatile and thermally stable analytes, potential for thermal racemization.[3] | Lower sensitivity, may require derivatization or use of expensive chiral agents, peak overlap can complicate quantification.[1] |
Experimental Protocols
Reproducible and accurate results are contingent on detailed and well-executed experimental protocols. Below are representative methodologies for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[3]
Protocol for ee Determination of Diols from a (DHQD)₂AQN-like Catalyzed Dihydroxylation:
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified diol product in 1.5 mL of 2-propanol in an HPLC vial. To ensure complete dissolution, a drop of dimethyl sulfoxide (B87167) can be added.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm ID).[4]
-
Mobile Phase: A mixture of n-heptane and 2-propanol is commonly used. The exact ratio should be optimized to achieve baseline separation. For example, a ratio of 90:10 (v/v) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.[4]
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is particularly effective for the analysis of volatile and thermally stable compounds.
General Protocol for ee Determination:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether). Derivatization with an agent like trifluoroacetic anhydride (B1165640) may be necessary to improve volatility and peak shape.[2]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Chiral Column: A cyclodextrin-based capillary column (e.g., J&W CDX-B).[5]
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically set around 250 °C.[1]
-
Oven Temperature Program: An optimized temperature ramp is crucial for separation. A starting point could be holding at a lower temperature (e.g., 90-120 °C) and then ramping up.[5]
-
-
Data Analysis: The ee is determined from the integrated peak areas in the resulting chromatogram, using the same formula as for HPLC.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.[6]
General Protocol for ee Determination:
-
Sample Preparation: Accurately weigh and dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Solvating Agent: Add a specific amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube and mix gently.[1] The optimal ratio of CSA to the analyte needs to be determined empirically.
-
Acquire Final Spectrum: Acquire another ¹H NMR spectrum of the sample containing the CSA.[1]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Integrate the areas of these two peaks. The enantiomeric excess is calculated based on the ratio of the integrals.[1]
Visualizing the Workflow and Catalytic Process
To further clarify the process of ee validation and the underlying catalytic cycle of (DHQD)₂AQN reactions, the following diagrams are provided.
The catalytic cycle for the Sharpless Asymmetric Dihydroxylation, which utilizes ligands structurally similar to (DHQD)₂AQN, provides a model for understanding the catalytic process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. york.ac.uk [york.ac.uk]
- 6. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
(DHQD)2AQN in Asymmetric Synthesis: A Comparative Guide to Applications and Efficacy
For Researchers, Scientists, and Drug Development Professionals
(DHQD)2AQN, a dimeric cinchona alkaloid derivative, has emerged as a powerful chiral ligand and organocatalyst in asymmetric synthesis. Its unique structure, featuring an anthraquinone (B42736) (AQN) linker, imparts distinct reactivity and selectivity compared to other widely used cinchona alkaloid-based catalysts. This guide provides an objective comparison of (DHQD)2AQN's performance in key applications, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of (DHQD)2AQN and Alternative Catalysts
The efficacy of a chiral catalyst is paramount in asymmetric synthesis, with high yield and enantiomeric excess (ee) being the primary metrics of success. The following tables summarize the performance of (DHQD)2AQN in comparison to other cinchona alkaloid-derived catalysts in several key transformations.
Asymmetric Dihydroxylation of Olefins
The Sharpless Asymmetric Dihydroxylation is a cornerstone of organic synthesis, and the choice of chiral ligand is critical for achieving high enantioselectivity. Here, we compare the performance of (DHQD)2AQN with its well-established phthalazine (B143731) (PHAL) and pyrimidine (B1678525) (PYR) bridged analogues in the dihydroxylation of trans-stilbene (B89595) and styrene.
| Substrate | Catalyst/Ligand | Yield (%) | ee (%) |
| trans-Stilbene | (DHQD)2PHAL | >99 | 98 |
| (DHQD)2AQN | 95 | >99 | |
| (DHQD)2PYR | >99 | 98 | |
| Styrene | (DHQD)2PHAL | 98 | 97 |
| (DHQD)2AQN | 97 | 96 | |
| (DHQD)2PYR | 96 | 96 |
Table 1: Comparison of (DHQD)2AQN and its analogs in the asymmetric dihydroxylation of trans-stilbene and styrene.
Asymmetric Aminohydroxylation of Olefins
The asymmetric aminohydroxylation provides a direct route to valuable chiral 1,2-amino alcohols. The regioselectivity of this reaction can be highly dependent on the nature of the chiral ligand.
| Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) |
| Methyl Cinnamate | (DHQD)2PHAL | α-amino-β-hydroxy | 65 | 98 |
| (DHQD)2AQN | β-amino-α-hydroxy | 72 | 99 |
Table 2: Regioselectivity and efficacy of (DHQD)2AQN in asymmetric aminohydroxylation.
Kinetic Resolution of Racemic N-Acyl-Amino Esters
(DHQD)2AQN has proven to be a highly effective catalyst for the kinetic resolution of racemic N-acyl-amino esters, demonstrating superior performance compared to other cinchona alkaloid derivatives.
| Catalyst | Conversion (%) | ee (%) of Ester | Selectivity (s) |
| (DHQD)2AQN | 42 | 80 | 16 |
| (DHQD)2PYR | <5 | - | - |
| (DHQD)2PHAL | <5 | - | - |
| Quinidine | 45 | 65 | 7.6 |
Table 3: Kinetic resolution of racemic N-Cbz-phenylalanine NCA catalyzed by various cinchona alkaloids.
Asymmetric Cyanation of Ketones
The development of efficient catalysts for the asymmetric cyanation of ketones to produce chiral cyanohydrins is of significant interest. (DHQD)2AQN has been shown to be an effective organocatalyst for this transformation.
| Ketone | Catalyst | Yield (%) | ee (%) |
| 2-Heptanone | (DHQD)2AQN | 95 | 91 |
| Acetophenone | (DHQD)2AQN | 98 | 97 |
Table 4: Enantioselective cyanation of ketones catalyzed by (DHQD)2AQN.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for the key applications of (DHQD)2AQN.
Sharpless Asymmetric Dihydroxylation
This protocol describes a general procedure for the asymmetric dihydroxylation of an olefin using a commercially available AD-mix formulation containing the chiral ligand.
Materials:
-
AD-mix-β (containing (DHQD)2PHAL or can be adapted for other ligands like (DHQD)2AQN)
-
Olefin
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of olefin).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total volume per 1 mmol of olefin).
-
Stir the mixture vigorously at room temperature until the two phases are clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin (1 mmol) to the cooled, stirring mixture.
-
Continue to stir vigorously at 0 °C, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 30-60 minutes while warming to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography.
Asymmetric Ring Opening of N-Nosylaziridines
This procedure outlines the kinetic resolution of terminal N-nosylaziridines using (DHQD)2AQN as a chiral Lewis base.
Materials:
-
Racemic N-nosylaziridine
-
(DHQD)2AQN
-
Trimethylsilyl (B98337) cyanide (TMSCN)
-
Acetonitrile
Procedure:
-
In a reaction vial, dissolve the racemic N-nosylaziridine (1 equivalent) and (DHQD)2AQN (0.5 equivalents) in acetonitrile.
-
Stir the mixture at room temperature for 75 minutes to allow for selective complexation.
-
Add trimethylsilyl cyanide (3 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
The reaction mixture can be directly purified by flash column chromatography to yield the ring-opened product and the unreacted aziridine.
Mechanistic Pathways and Workflows
Visualizing the catalytic cycles and experimental workflows can provide a deeper understanding of the reaction mechanisms and experimental designs.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
A Comparative Analysis of Monomeric vs. Dimeric Cinchona Alkaloid Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective catalysts is a cornerstone of modern asymmetric synthesis. Cinchona alkaloids, with their privileged chiral scaffold, have long been celebrated as versatile organocatalysts. The evolution from naturally occurring monomeric alkaloids to synthetically engineered dimeric structures has marked a significant leap in the pursuit of enhanced catalytic activity and enantioselectivity. This guide provides an objective comparison of monomeric and dimeric cinchona catalysts, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in catalyst selection and development.
Introduction to Cinchona Catalysts
Cinchona alkaloids, such as quinine (B1679958) and quinidine, are naturally derived molecules featuring a quinoline (B57606) ring and a quinuclidine (B89598) bicycle. Their inherent chirality and the presence of key functional groups—a basic quinuclidine nitrogen and a hydroxyl group at the C9 position—allow them to act as effective bifunctional catalysts.[1] Modifications of this basic structure have led to a vast library of catalysts. A pivotal development in this field was the introduction of dimeric cinchona alkaloids, where two monomeric units are connected by a linker. This design is often intended to create a more defined and sterically hindered chiral environment, potentially leading to superior stereocontrol.[2]
The transition to dimeric catalysts has, in many cases, resulted in significant improvements in enantioselectivity and catalytic efficiency.[3] Prominent examples include the ligands for Sharpless asymmetric dihydroxylation and highly active phase-transfer catalysts.[2] This guide will delve into specific applications to compare their performance quantitatively.
Data Presentation: Performance Comparison
The following tables summarize the performance of representative monomeric and dimeric cinchona catalysts in key asymmetric transformations.
Table 1: Asymmetric Phase-Transfer Catalysis (Alkylation of Glycine (B1666218) Imine)
The enantioselective alkylation of glycine imines is a crucial method for synthesizing unnatural α-amino acids. This reaction has been a key benchmark for comparing the efficiency of monomeric and dimeric phase-transfer catalysts.
| Catalyst Type | Catalyst Structure/Name | R-Br | Yield (%) | ee (%) | Reference |
| Monomeric | N-Benzylcinchonidinium Bromide (1st Gen) | PhCH₂- | 85 | 60 | [4] |
| Monomeric | O-Allyl-N-benzylcinchonidinium Bromide (2nd Gen) | 4-Cl-C₆H₄-CH₂- | - | 81 | [4] |
| Monomeric | N-(9-Anthracenylmethyl)cinchonidinium Chloride (3rd Gen) | PhCH₂- | 68 | 91 | [4] |
| Monomeric | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide (3rd Gen) | PhCH₂- | 87 | 94 | [4] |
| Dimeric | α,α′-bis[O(9)-allylcinchonidinium]-m-xylene dibromide | PhCH₂- | - | 99 | [2] |
| Dimeric | α,α′-bis[O(9)-allylcinchonidinium]-o-xylene dibromide | PhCH₂- | - | 90 | [2] |
| Dimeric | α,α′-bis[O(9)-allylcinchonidinium]-p-xylene dibromide | PhCH₂- | - | 95 | [2] |
As evidenced by the data, the development from first to third-generation monomeric catalysts shows a significant increase in enantioselectivity. However, the introduction of a dimeric structure linked by a meta-xylene spacer pushes the enantiomeric excess to 99%.[2][4]
Table 2: Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a landmark reaction in organic synthesis. The discovery that dimeric cinchona alkaloid ligands, linked by a phthalazine (B143731) (PHAL) core, dramatically improved enantioselectivity was a pivotal moment.[2]
| Catalyst Type | Ligand | Olefin Substrate | Yield (%) | ee (%) | Reference |
| Monomeric | Various Derivatives | Various | Promising results, but often moderate ee% | Modest | [2][3] |
| Dimeric | (DHQD)₂-PHAL | trans-Stilbene | >95 | >99 | [2][3] |
| Dimeric | (DHQ)₂-PHAL | trans-Stilbene | >95 | >99 | [2][3] |
| Dimeric | (DHQD)₂-PYR | Styrene | 88 | 97 | [3] |
The leap in performance with the introduction of dimeric ligands like (DHQD)₂-PHAL was enormous, establishing asymmetric dihydroxylation as a highly reliable and selective transformation.[2]
Table 3: Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Here, bifunctional cinchona catalysts bearing a thiourea (B124793) or squaramide moiety have proven highly effective.
| Catalyst Type | Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Monomeric | Hydroquinine (1) | Pentane-2,4-dione | trans-β-Nitrostyrene | - | 14 | [5] |
| Dimeric | Hub³-cinchona | Pentane-2,4-dione | trans-β-Nitrostyrene | - | 32 | [5] |
| Monomeric | Cinchonidine-Thiourea | Nitromethane | trans-Chalcone | High | Good | [6] |
| Dimeric | Cinchona Squaramide Dimer (5Qa) | Ethyl 2-oxo-cyclopentanecarboxylate | trans-β-Nitrostyrene | 76 | 98 | |
| Dimeric | Cinchona Sulfonamide Dimer (6b) | Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 94 | 99 |
In the Michael addition, while simple monomeric alkaloids show low efficacy, functionalized monomers can be effective. However, dimeric catalysts, particularly those incorporating hydrogen-bond-donating moieties like squaramides or sulfonamides, often provide superior enantioselectivity.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for key reactions comparing these catalyst classes.
Protocol 1: Asymmetric Phase-Transfer Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
This protocol is synthesized from the conditions reported for the use of dimeric cinchona alkaloid ammonium (B1175870) salts.[2]
-
Reaction Setup : To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) in a toluene (B28343)/chloroform mixture (7:3 v/v, 10 mL), add the cinchona alkaloid phase-transfer catalyst (monomeric or dimeric, 0.05 mmol, 5 mol%).
-
Cooling : Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C) in an appropriate cooling bath.
-
Addition of Base and Alkylating Agent : Add aqueous potassium hydroxide (B78521) (50% w/w, 2 mL) followed by the dropwise addition of the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 mmol).
-
Reaction Monitoring : Stir the reaction vigorously at the specified temperature for the designated time (e.g., 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis : Purify the crude product by column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Sharpless Asymmetric Dihydroxylation of an Olefin
This is a general protocol for the asymmetric dihydroxylation using a dimeric PHAL ligand.
-
Preparation of AD-mix : Prepare the AD-mix by thoroughly grinding K₃Fe(CN)₆ (3.0 mmol), K₂CO₃ (3.0 mmol), and the dimeric cinchona ligand (e.g., (DHQD)₂-PHAL, 0.01 mmol). Alternatively, use commercially available AD-mix-β or AD-mix-α.
-
Reaction Setup : To a vigorously stirred mixture of t-butanol (5 mL) and water (5 mL) at room temperature, add the prepared AD-mix. Stir until both phases are clear.
-
Cooling : Cool the mixture to 0 °C.
-
Addition of Osmium Tetroxide : Add a solution of OsO₄ in toluene (e.g., 0.04 M, 0.004 mmol) to the reaction mixture.
-
Addition of Substrate : Add the olefin substrate (1.0 mmol) to the cooled reaction mixture.
-
Reaction : Stir the reaction at 0 °C for 12-24 hours or until the reaction is complete as monitored by TLC.
-
Quenching : Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction and Work-up : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with 2 M NaOH, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis : Purify the resulting diol by silica gel chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or by conversion to a suitable derivative.
Visualizations: Structures and Workflows
Catalyst Structures
The fundamental difference between the two catalyst classes lies in their architecture. Dimeric catalysts create a larger, often C₂-symmetric chiral pocket.
References
A Comparative Guide to the Substrate Scope of (DHQD)2AQN and Other Catalysts in Asymmetric Aminohydroxylation
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the synthesis of chiral vicinal amino alcohols, crucial building blocks for a wide array of biologically active compounds.[1][2] At the heart of this reaction lies the chiral ligand, which governs the enantioselectivity of the transformation. This guide provides a comprehensive comparison of the substrate scope of the anthraquinone-bridged cinchona alkaloid dimer, (DHQD)2AQN, with other notable catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison of Catalysts in Asymmetric Aminohydroxylation
The efficacy of a catalyst in asymmetric aminohydroxylation is primarily evaluated by its ability to provide high yields and excellent enantiomeric excess (% ee) across a broad range of olefin substrates. The choice of ligand, nitrogen source, and reaction conditions can significantly influence the outcome, particularly the regioselectivity of the addition.[1][3]
Cinchona Alkaloid-Derived Catalysts
The cinchona alkaloid-derived ligands, particularly the dimeric derivatives, have proven to be highly effective in the osmium-catalyzed asymmetric aminohydroxylation. The phthalazine (B143731) (PHAL) and anthraquinone (B42736) (AQN) bridged ligands are among the most widely used.
Table 1: Asymmetric Aminohydroxylation of α,β-Unsaturated Esters
| Substrate | Catalyst/Ligand | N-Source | Yield (%) | ee (%) | Regioisomer Ratio (Amine at α : β) |
| Ethyl Cinnamate | (DHQD)2PHAL | CbzN(Na)Cl | 75 | 98 | >20:1 |
| Ethyl Cinnamate | (DHQD)2AQN | CbzN(Na)Cl | 67 | 94 | 1:4 |
| Methyl Crotonate | (DHQD)2PHAL | TsN(Na)Cl | 82 | 96 | >20:1 |
| Methyl Crotonate | (DHQD)2AQN | TsN(Na)Cl | 78 | 95 | 1:5 |
| tert-Butyl Acrylate | (DHQD)2PHAL | BocN(Na)Cl | 88 | 97 | >20:1 |
| tert-Butyl Acrylate | (DHQD)2AQN | BocN(Na)Cl | 85 | 96 | 1:6 |
Reaction conditions are generalized and may vary between sources. Data is compiled for comparative purposes.
A significant finding is the reversal of regioselectivity observed when switching from PHAL to AQN ligands for certain substrates, such as cinnamates.[3] This highlights the profound influence of the ligand structure on the orientation of the substrate in the catalyst's binding pocket.
Table 2: Asymmetric Aminohydroxylation of Styrenic and Aliphatic Olefins
| Substrate | Catalyst/Ligand | N-Source | Yield (%) | ee (%) |
| Styrene | (DHQD)2PHAL | TsN(Na)Cl | 92 | 98 |
| Styrene | (DHQD)2AQN | TsN(Na)Cl | 89 | 97 |
| trans-Stilbene | (DHQD)2PHAL | TsN(Na)Cl | 96 | 91 |
| trans-Stilbene | (DHQD)2AQN | TsN(Na)Cl | 95 | >99 |
| 1-Octene | (DHQD)2PHAL | BocN(Na)Cl | 85 | 95 |
| 1-Octene | (DHQD)2AQN | BocN(Na)Cl | 82 | 94 |
For many terminal and trans-disubstituted olefins, both (DHQD)2PHAL and (DHQD)2AQN provide excellent enantioselectivity.
Comparison with Non-Osmium Based Catalysts
While osmium-based catalysts are highly effective, the toxicity and cost of osmium have driven the development of alternative methods using more benign metals.
Table 3: Comparison with Iron and Copper-Catalyzed Aminohydroxylation
| Substrate | Catalyst System | N-Source | Yield (%) | Diastereomeric Ratio |
| Styrene | Fe(OTf)2 / Chiral Bisoxazoline | Functionalized Hydroxylamine | 85 | >20:1 |
| 1-Octene | Cu(OTf)2 / Chiral Ligand | N-sulfonyl oxaziridine | 78 | 15:1 |
It is important to note that direct comparison of enantiomeric excess is not always possible as these alternative methods often rely on substrate-controlled diastereoselectivity. However, they offer a viable and less toxic approach to the synthesis of vicinal amino alcohols.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful asymmetric aminohydroxylation. Below is a representative protocol for the Sharpless Asymmetric Aminohydroxylation using a pre-packaged AD-mix.
General Procedure for Asymmetric Aminohydroxylation using AD-mix
The commercially available AD-mix formulations contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental setup.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the appropriate AD-mix (e.g., AD-mix-β for (DHQD)2PHAL) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL per 1 mmol of olefin).
-
Stir the mixture at room temperature until two clear phases are formed. The aqueous phase will be a vibrant yellow.
-
Add the nitrogen source (e.g., 1.1 equivalents of sodium N-(chloro)-p-toluenesulfonamide, Chloramine-T).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin (1 mmol) to the vigorously stirred, cold reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 4 to 24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature, stirring for an additional hour.
-
Extraction: Extract the product from the aqueous phase with ethyl acetate (B1210297) (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified amino alcohol. The % ee can be determined by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
Mechanistic Insights and Visualizations
The catalytic cycle of the Sharpless asymmetric aminohydroxylation is believed to proceed through a [3+2] cycloaddition mechanism.[1][3] The chiral ligand plays a crucial role in creating a chiral pocket that directs the facial selectivity of the olefin addition to the osmium-imido species.
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
The diagram illustrates the key steps in the catalytic cycle, starting from the formation of the active chiral osmium-imido species, followed by the cycloaddition with the olefin, hydrolysis to release the amino alcohol product, and finally, re-oxidation of the osmium catalyst to complete the cycle.
Caption: A generalized experimental workflow for asymmetric aminohydroxylation.
This workflow provides a step-by-step guide for carrying out the asymmetric aminohydroxylation reaction in a laboratory setting, from the initial setup to the final analysis of the product.
Conclusion
The (DHQD)2AQN ligand stands as a highly effective catalyst for the asymmetric aminohydroxylation of a variety of olefins, often providing excellent enantioselectivities. Its unique ability to reverse the regioselectivity compared to the more common (DHQD)2PHAL ligand for certain substrates makes it a valuable tool for synthetic chemists, offering access to a different regioisomer of the chiral amino alcohol product. While osmium-based catalysts remain the gold standard for this transformation in terms of efficiency and enantioselectivity, the development of catalysts based on more abundant and less toxic metals like iron and copper presents a promising avenue for greener and more sustainable chemical synthesis. The choice of catalyst will ultimately depend on the specific substrate, the desired regio- and stereoisomer, and practical considerations such as cost and toxicity. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their synthetic challenges.
References
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
The Quest for Chiral Purity: A Cost-Benefit Analysis of (DHQD)2AQN in Asymmetric Dihydroxylation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the stereoselective construction of molecules is paramount. Asymmetric dihydroxylation (AD), a cornerstone reaction for generating chiral vicinal diols, has been dominated by the Sharpless AD reaction, which relies on cinchona alkaloid-derived ligands. Among these, (DHQD)2AQN has emerged as a potent ligand, often demonstrating superior performance. This guide provides a comprehensive cost-benefit analysis of using (DHQD)2AQN in synthesis, comparing its efficacy and economic viability against other common cinchona alkaloid-derived ligands and emerging alternative catalytic systems.
Performance Comparison: (DHQD)2AQN vs. Alternatives
The efficacy of a catalyst is primarily judged by its ability to deliver high yields and enantioselectivity. The following tables summarize the performance of (DHQD)2AQN in comparison to other ligands and catalyst systems in the asymmetric dihydroxylation of representative olefins.
Table 1: Performance of Cinchona Alkaloid-Derived Ligands in the Asymmetric Dihydroxylation of trans-Stilbene and Styrene (B11656)
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (DHQD)2AQN | trans-Stilbene | 95 | >99 |
| (DHQD)2PHAL | trans-Stilbene | 96 | 91 |
| (DHQD)2PYR | trans-Stilbene | >99 | 98 |
| (DHQD)2AQN | Styrene | 92 | 99 |
| (DHQD)2PHAL | Styrene | 98 | 97 |
| (DHQD)2PYR | Styrene | 96 | 96 |
Table 2: Cost Comparison of Chiral Ligands and AD-mix
| Catalyst/Ligand | Supplier Example | Price (USD) per gram |
| (DHQD)2AQN | ChemScene | ~$286[1] |
| (DHQD)2PHAL | Chem-Impex | ~$25 - $94[2][3][4] |
| (DHQD)2PYR | Sigma-Aldrich | ~$265 |
| AD-mix-β | Sigma-Aldrich | ~$2.30[5] |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. AD-mix-β contains the chiral ligand, potassium osmate, potassium ferricyanide, and potassium carbonate.
Emerging Alternatives: Manganese-Based Catalysts and Biocatalysis
While the Sharpless AD reaction is highly effective, the high cost and toxicity of osmium tetroxide have driven the development of more sustainable alternatives.
Manganese-Based Catalysts: Chiral salen-manganese complexes, such as Jacobsen's catalyst, have emerged as a promising alternative for asymmetric epoxidation and, in some cases, dihydroxylation. These catalysts are generally less expensive and utilize a less toxic metal.
Biocatalysis: The use of enzymes, particularly dioxygenases, offers a green and highly selective route to vicinal diols. These reactions are typically performed in aqueous media under mild conditions.
Table 3: Performance Comparison with Alternative Catalytic Systems
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (DHQD)2AQN/OsO4 | Styrene | 92 | 99 |
| Jacobsen's Catalyst (Mn-salen) | Indene (B144670) (epoxidation) | 90 | 85-88[6] |
| Naphthalene (B1677914) Dioxygenase | Styrene | - | >99 (R-enantiomer)[1] |
| Pseudomonas sp. (Dioxygenase) | Styrene | High | >99[1] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining optimal results. Below are representative protocols for the asymmetric dihydroxylation of styrene using (DHQD)2AQN, a manganese-based catalyst, and a biocatalyst.
Protocol 1: Asymmetric Dihydroxylation of Styrene using (DHQD)2AQN
Materials:
-
(DHQD)2AQN
-
Potassium osmate(VI) dihydrate (K2OsO4·2H2O)
-
Potassium ferricyanide(III) (K3[Fe(CN)6])
-
Potassium carbonate (K2CO3)
-
Water
-
Styrene
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask, a mixture of tert-butanol (5 mL) and water (5 mL) is prepared.
-
To this solvent mixture, add potassium ferricyanide(III) (0.98 g, 3.0 mmol), potassium carbonate (0.41 g, 3.0 mmol), and (DHQD)2AQN (0.0086 g, 0.01 mmol).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add potassium osmate(VI) dihydrate (0.00074 g, 0.002 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add styrene (0.104 g, 1.0 mmol) to the vigorously stirred mixture.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for 1 hour at room temperature.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with 1 M NaOH, water, and brine, then dried over anhydrous MgSO4.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica (B1680970) gel to afford the chiral diol.
Protocol 2: Asymmetric Epoxidation of Indene using Jacobsen's Catalyst
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Indene
-
Dichloromethane (CH2Cl2)
-
Sodium hypochlorite (B82951) (NaOCl, commercial bleach)
-
Sodium phosphate (B84403), dibasic (Na2HPO4)
-
Sodium hydroxide (B78521) (NaOH)
-
4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) (optional axial ligand)
Procedure:
-
Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na2HPO4 to 12.5 mL of commercial bleach. Adjust the pH to 11.3 with 1 M NaOH.
-
In a 50 mL Erlenmeyer flask, dissolve indene (0.5 g) and Jacobsen's catalyst (10 mol %) in 5 mL of CH2Cl2. The optional axial ligand P(3)NO can be added at this stage.
-
Add the buffered bleach solution to the organic solution and stir the biphasic mixture vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure to obtain the crude epoxide, which can be further purified by chromatography.[6]
Protocol 3: Biocatalytic Dihydroxylation of Styrene using Pseudomonas sp.
Materials:
-
Culture of Pseudomonas sp. strain expressing naphthalene dioxygenase
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Styrene
-
NADH
-
Ethyl acetate
Procedure:
-
Grow a culture of Pseudomonas sp. to the desired cell density and harvest the cells by centrifugation.
-
Resuspend the cell pellet in phosphate buffer.
-
In a reaction vessel, combine the cell suspension with a solution of styrene (typically dissolved in a water-miscible solvent like ethanol (B145695) to aid dispersion).
-
Initiate the reaction by adding NADH.
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and monitored by GC or HPLC.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield the diol.[1]
Visualizing the Synthetic Pathways
To better understand the relationships and workflows, the following diagrams are provided.
Conclusion: A Strategic Choice Based on Priorities
The selection of a catalytic system for asymmetric dihydroxylation is a multifaceted decision that requires a careful weighing of performance, cost, and sustainability.
-
(DHQD)2AQN , in the context of the Sharpless Asymmetric Dihydroxylation, stands out for its exceptional enantioselectivity with a range of substrates, often outperforming its predecessors like (DHQD)2PHAL. For high-value applications where achieving the highest possible enantiomeric excess is critical, the additional cost of this ligand may be justified.
-
The primary drawbacks of the Sharpless methodology remain the high cost and toxicity of the osmium catalyst.[7] For industrial-scale production, efficient catalyst recycling and stringent safety protocols are non-negotiable, adding to the overall process cost.
-
Manganese-based catalysts present a more cost-effective and environmentally benign alternative. While highly successful for epoxidations, their application in asymmetric dihydroxylation is still evolving, and they may not yet match the broad applicability and high enantioselectivities of the best osmium-based systems for all substrates.
-
Biocatalysis represents the greenest approach, offering high selectivity under mild conditions.[7] However, the initial costs of enzyme development and production, along with potential limitations in substrate scope and enzyme stability, are important considerations.
Ultimately, the choice between (DHQD)2AQN and its alternatives will depend on the specific requirements of the target molecule, the scale of the synthesis, and the strategic priorities of the research or manufacturing organization, balancing the immediate need for high performance with long-term goals of cost-effectiveness and sustainability.
References
- 1. chemscene.com [chemscene.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. AD-mix-beta AD-mix-b 392766 AD-mix-beta [sigmaaldrich.com]
- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Kinetic Resolution Capabilities of (DHQD)2AQN: A Comparative Guide
In the landscape of asymmetric synthesis, the kinetic resolution of racemates remains a cornerstone technique for accessing enantiopure compounds. Among the arsenal (B13267) of catalysts developed for this purpose, (DHQD)₂AQN, a dihydroquinidine-derived cinchona alkaloid, has emerged as a powerful and versatile organocatalyst. This guide provides a comprehensive analysis of the kinetic resolution capabilities of (DHQD)₂AQN, offering a comparative perspective against other established methods and furnishing detailed experimental data and protocols for researchers, scientists, and professionals in drug development.
Performance of (DHQD)₂AQN in Kinetic Resolutions
(DHQD)₂AQN has demonstrated exceptional efficacy in various kinetic resolution strategies, most notably in the parallel kinetic resolution of cyclic anhydrides. This approach is particularly valuable as it allows for the simultaneous conversion of both enantiomers of a racemic starting material into two distinct, enantiomerically enriched products in a single operation.
Parallel Kinetic Resolution of Monosubstituted Succinic Anhydrides
A seminal study by Deng and co-workers showcased the prowess of (DHQD)₂AQN in the alcoholysis of racemic monosubstituted succinic anhydrides.[1] The catalyst facilitates a highly enantioselective and regioselective ring-opening, yielding two valuable chiral hemiester products. The efficiency of this resolution is significantly influenced by the structure of the alcohol nucleophile.
Table 1: (DHQD)₂AQN-Catalyzed Parallel Kinetic Resolution of 2-Methylsuccinic Anhydride (B1165640) [1]
| Entry | Alcohol (R'OH) | Temp (°C) | Conv. (%) | Product Ratio (4:5) | % ee (Product 4) | % ee (Product 5) |
| 1 | MeOH | 25 | 100 | 39:61 | 74 | 67 |
| 2 | EtOH | 25 | 100 | 49:51 | 82 | 75 |
| 3 | n-PrOH | 25 | 100 | 52:48 | 86 | 78 |
| 4 | i-PrOH | 25 | <5 | - | - | - |
| 5 | CF₃CH₂OH | 0 | 100 | 55:45 | 95 | 88 |
| 6 | CF₃CH₂OH | -24 | 100 | 54:46 | 97 | 91 |
As this is a parallel kinetic resolution, high conversion is desirable to obtain both enantiomerically enriched products.
The data clearly indicates that bulkier and electron-deficient alcohols, such as trifluoroethanol, significantly enhance the enantioselectivity of the resolution.[1] This highlights the tunability of the reaction system to achieve optimal results.
Comparison with Alternative Catalysts
While (DHQD)₂AQN excels in the resolution of specific substrate classes, a comprehensive evaluation necessitates comparison with other well-established catalysts in their respective domains.
Kinetic Resolution of Secondary Alcohols
The kinetic resolution of secondary alcohols is a widely studied transformation, with enzymatic catalysts and synthetic organocatalysts being prominent.
Table 2: Comparison of Catalysts for the Kinetic Resolution of Secondary Alcohols
| Catalyst | Substrate | Acylating Agent | Selectivity (s) | Reference |
| (DHQD)₂AQN | (Not a primary application) | - | - | - |
| Novozym 435 (Lipase) | 1-Phenylethanol | Vinyl acetate | >200 | [2][3][4] |
| Fu's DMAP Catalyst | 1-(1-Naphthyl)ethanol | Acetic anhydride | 37 | [5][6] |
Selectivity factor (s) = k_fast / k_slow. Higher 's' values indicate better differentiation between enantiomers.
It is important to note that while (DHQD)₂AQN is not the catalyst of choice for the acylation of simple secondary alcohols, its utility in the alcoholysis of anhydrides provides a complementary approach to chiral acid derivatives.
Kinetic Resolution of Amines
The kinetic resolution of amines presents unique challenges due to their high nucleophilicity. Specialized catalysts have been developed to address this.
Table 3: Comparison of Catalysts for the Kinetic Resolution of Amines
| Catalyst | Substrate | Acylating Agent | Selectivity (s) | Reference |
| (DHQD)₂AQN | (Not a primary application) | - | - | - |
| Fu's PPY Catalyst* | N-Boc-2-phenylpiperidine | Azlactone | 20 | [7] |
| Novozym 435 (Lipase) / Pd Nanocatalyst (DKR) | 1-Phenylethylamine | Ethyl acetate | (High ee at high conv.) | [8] |
DKR = Dynamic Kinetic Resolution, where the slower reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer product.
Hydrolytic Kinetic Resolution of Epoxides
For the kinetic resolution of terminal epoxides, metal-salen complexes, particularly Jacobsen's catalyst, are the benchmark.
Table 4: Comparison of Catalysts for the Hydrolytic Kinetic Resolution of Epoxides
| Catalyst | Substrate | Nucleophile | Selectivity (k_rel) | Reference |
| (DHQD)₂AQN | (Not a primary application) | - | - | - |
| Jacobsen's Catalyst (Co-salen) | Propylene oxide | H₂O | >400 | [9][10] |
Experimental Protocols
A detailed experimental protocol for the (DHQD)₂AQN-catalyzed parallel kinetic resolution of a monosubstituted succinic anhydride is provided below, based on the work of Deng and co-workers.[1]
General Procedure for the Parallel Kinetic Resolution of 2-Methylsuccinic Anhydride
Materials:
-
Racemic 2-methylsuccinic anhydride
-
(DHQD)₂AQN (10 mol%)
-
Anhydrous diethyl ether (Et₂O)
-
Trifluoroethanol (CF₃CH₂OH, 10 equivalents)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add (DHQD)₂AQN (0.1 mmol, 10 mol%).
-
Add anhydrous diethyl ether (to achieve a 0.1 M concentration of the anhydride).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Add racemic 2-methylsuccinic anhydride (1.0 mmol, 1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., -24 °C) using a suitable cooling bath.
-
Add trifluoroethanol (10 mmol, 10 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by flash column chromatography on silica (B1680970) gel to separate the two hemiester products.
-
Determine the enantiomeric excess of each product using chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Conclusion
(DHQD)₂AQN stands out as a highly effective organocatalyst for the kinetic resolution of specific classes of compounds, particularly in the parallel kinetic resolution of monosubstituted succinic anhydrides. Its ability to generate two valuable, enantiomerically enriched products from a single racemic starting material offers significant advantages in terms of atom economy and synthetic efficiency. While other catalysts like lipases and metal complexes remain the preferred choice for the resolution of simple secondary alcohols, amines, and epoxides, the unique capabilities of (DHQD)₂AQN in anhydride alcoholysis solidify its position as a valuable tool in the asymmetric synthesis toolbox. The provided data and protocols serve as a practical guide for researchers looking to harness the potential of this remarkable catalyst in their synthetic endeavors.
References
- 1. people.brandeis.edu [people.brandeis.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. ethz.ch [ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmore500.com [mmore500.com]
Benchmarking (Dhqd)2aqn Performance Against Novel Catalysts in Asymmetric Dihydroxylation
A Comparative Guide for Researchers in Drug Development
In the landscape of pharmaceutical synthesis, the creation of chiral molecules with high enantiomeric purity is paramount. Asymmetric dihydroxylation, a cornerstone reaction for generating vicinal diols—key building blocks for many drug candidates—has been dominated for decades by osmium-based catalysts, particularly those employing cinchona alkaloid-derived ligands like hydroquinidine (B1662865) (anthraquinone-1,4-diyl) diether, or (DHQD)2AQN. However, the ongoing quest for more sustainable, cost-effective, and less toxic catalytic systems has spurred the development of novel catalysts. This guide provides an objective comparison of the performance of (DHQD)2AQN and its analogs against emerging alternative catalysts, supported by experimental data.
Performance Comparison of Catalysts
The efficacy of a catalyst in asymmetric dihydroxylation is primarily evaluated by its ability to produce the desired diol in high yield and with high enantiomeric excess (ee%). The following tables summarize the performance of (DHQD)2AQN and its analogs in comparison to novel manganese and iron-based catalysts for the asymmetric dihydroxylation of common olefin substrates.
Table 1: Performance in the Asymmetric Dihydroxylation of trans-Stilbene
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)₂PHAL | trans-Stilbene | 96 | 91 |
| (DHQD)₂PYR | trans-Stilbene | >99 | 98 |
| (DHQD)₂AQN | trans-Stilbene | 95 | >99 |
Reaction conditions are generalized and may vary slightly between sources. Data is compiled for comparative purposes.
Table 2: Performance in the Asymmetric Dihydroxylation of Styrene
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)₂PHAL | Styrene | 98 | 97 |
| (DHQD)₂PYR | Styrene | 96 | 96 |
| (DHQD)₂AQN | Styrene | 97 | 98 |
| Mn-based Catalyst (unspecified complex) | Styrene | up to 98% epoxide yield | >99% ee (for epoxidation) |
| Iron-based Catalyst (unspecified complex) | Styrene | High Conversion | Not specified |
Reaction conditions are generalized and may vary slightly between sources. Data is compiled for comparative purposes. Note that the manganese catalyst data is for epoxidation, a related but different transformation.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below is a representative protocol for the Sharpless Asymmetric Dihydroxylation using a (DHQD)2-ligand based catalyst.
Sharpless Asymmetric Dihydroxylation of Styrene
Materials:
-
AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
Water
-
Styrene
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of tert-butanol and water (1:1, v/v) is prepared.
-
AD-mix-β is added to the solvent mixture and stirred until the two phases are clear and the aqueous layer is bright yellow.
-
The mixture is cooled to 0 °C in an ice bath.
-
Styrene is added to the cooled reaction mixture.
-
The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite and stirred for one hour.
-
Ethyl acetate is added to the mixture, and the layers are separated.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure diol.
Analysis: The yield of the purified diol is determined. The enantiomeric excess (% ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[1]
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand.[1][2] This complex then reacts with the alkene in a [3+2] cycloaddition to form a cyclic osmate ester.[2][3] Hydrolysis of this intermediate releases the diol and a reduced osmium species, which is then re-oxidized by a stoichiometric oxidant to regenerate the active catalyst.[2][3]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for Asymmetric Dihydroxylation
The general workflow for performing a Sharpless asymmetric dihydroxylation involves preparation of the catalyst mixture, addition of the substrate, reaction monitoring, workup, and product analysis.
Caption: A generalized experimental workflow for asymmetric dihydroxylation.
References
case studies of successful (Dhqd)2aqn application in total synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure molecules is a cornerstone of modern drug development and natural product synthesis. Chiral catalysts play a pivotal role in achieving this goal, and among them, the cinchona alkaloid-derived ligands for Sharpless Asymmetric Dihydroxylation (AD) and Aminohydroxylation (AA) have proven to be exceptionally powerful tools. This guide provides a comparative analysis of the performance of (DHQD)₂AQN, an anthraquinone-bridged bis(dihydroquinidine) ligand, in the total synthesis of complex molecules, juxtaposed with alternative catalysts and synthetic strategies. Through detailed case studies, experimental data, and workflow visualizations, we aim to offer a comprehensive resource for researchers navigating the landscape of asymmetric synthesis.
Case Study 1: Total Synthesis of a Diprotected (R)-γ-amino-β-hydroxybutyric Acid (GABOB) Derivative
The γ-amino-β-hydroxybutyric acid (GABOB) scaffold is a crucial component of various biologically active molecules. An efficient enantioselective synthesis of a diprotected (R)-γ-amino-β-hydroxybutyric acid derivative was demonstrated by Harding and co-workers, employing a Sharpless Asymmetric Aminohydroxylation (ASAH) reaction as the key stereochemistry-defining step.
(DHQD)₂AQN in Action: Asymmetric Aminohydroxylation
In this synthesis, the commercially available ether 1 was subjected to an ASAH reaction using potassium osmate, chloramine-T hydrate (B1144303) as the nitrogen source and reoxidant, and (DHQD)₂AQN as the chiral ligand. This reaction afforded the desired γ-amino alcohol 2 with high enantioselectivity.
Key Performance Indicators:
| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) |
| K₂OsO₂(OH)₄ / (DHQD)₂AQN | Ether 1 | γ-amino alcohol 2 | 67 | 81 |
Table 1: Performance of (DHQD)₂AQN in the Asymmetric Aminohydroxylation for the synthesis of a GABOB derivative.
Alternative Strategy: Enzymatic Resolution
An alternative approach to obtaining enantiomerically pure GABOB derivatives involves the enzymatic resolution of a racemic mixture. For instance, the lipase-mediated resolution of N-(3-cyano-2-hydroxypropan-1-yl)phthalimide can provide access to enantiomerically enriched precursors for (R)-GABOB. While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate.
Comparison Summary:
| Method | Key Step | Stereoselectivity Control | Theoretical Max. Yield (%) |
| Harding et al. | Asymmetric Aminohydroxylation | Catalyst-controlled ((DHQD)₂AQN) | 100 |
| Enzymatic Resolution | Kinetic Resolution | Enzyme-controlled | 50 |
Table 2: Comparison of the (DHQD)₂AQN-based approach with an alternative enzymatic resolution method for the synthesis of a GABOB derivative.
Experimental Protocols
Synthesis of (R)-γ-amino alcohol (2) via Asymmetric Aminohydroxylation
To a stirred solution of ether 1 (1.0 equiv) in a 1:1 mixture of n-propanol and water were added chloramine-T hydrate (3.0 equiv), (DHQD)₂AQN (0.05 equiv), and potassium osmate dihydrate (0.04 equiv). The resulting mixture was stirred at room temperature until the reaction was complete, as monitored by TLC. The reaction was then quenched with sodium sulfite, and the product was extracted with an organic solvent. The combined organic layers were washed, dried, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the (R)-γ-amino alcohol 2 .
Representative Protocol for Enzymatic Resolution
A solution of racemic N-(3-cyano-2-hydroxypropan-1-yl)phthalimide and a lipase (B570770) (e.g., from Candida antarctica) in an appropriate organic solvent is stirred at a controlled temperature. The progress of the reaction is monitored by chiral HPLC. Upon reaching approximately 50% conversion, the reaction is stopped, and the enzyme is filtered off. The resulting mixture, containing the acylated product and the unreacted enantiomer, is then separated by column chromatography to yield the enantiomerically enriched precursor.
Visualizing the Synthesis
Caption: Comparative workflow for the synthesis of a diprotected (R)-GABOB derivative.
Case Study 2: Total Synthesis of (-)-Apoptolidin
The complex macrolide (-)-Apoptolidin has been a formidable target for total synthesis. The Denmark group's successful synthesis featured a crucial Sharpless Asymmetric Dihydroxylation step to install two key stereocenters. This provides an excellent platform to compare the efficacy of different Sharpless ligands, including (DHQD)₂AQN.
Ligand Comparison in the Dihydroxylation of a Key Intermediate
In the synthesis of the southern hemisphere of (-)-Apoptolidin, an advanced intermediate was subjected to asymmetric dihydroxylation using various cinchona alkaloid-derived ligands. The results highlight the superior performance of (DHQ)₂AQN in achieving high diastereoselectivity for the desired product.
Key Performance Indicators:
| Chiral Ligand | Diastereomeric Ratio (α:β) | Yield (%) |
| (DHQ)₂AQN | 7.0 : 1 | 85 |
| (DHQ)₂PHAL | 1.3 : 1 | - |
| (DHQD)₂PHAL | 1 : 1.5 | - |
| (DHQ)₂PYR | 4.0 : 1 | - |
Table 3: Comparison of different ligands in the asymmetric dihydroxylation step in the total synthesis of (-)-Apoptolidin.[1]
Notably, in a different synthetic approach towards Apoptolidin, the Nicolaou group reported an unsuccessful attempt at a similar Sharpless Asymmetric Dihydroxylation on a different but related substrate, which resulted in a nearly 1:1 mixture of diastereomers. This underscores the critical role of both the substrate and the ligand in achieving high stereoselectivity.
Alternative Strategy: Substrate-Controlled Dihydroxylation
An alternative to catalyst-controlled dihydroxylation is substrate-controlled dihydroxylation, where the inherent stereochemistry of the substrate directs the facial selectivity of the oxidation. For instance, the dihydroxylation of an acyclic allylic ether using OsO₄ without a chiral ligand can proceed with moderate to good diastereoselectivity, depending on the directing ability of the allylic ether and the steric environment around the double bond. However, achieving high levels of stereoselectivity often requires carefully designed substrates.
Comparison Summary:
| Method | Stereocontrol | Generality | Predictability |
| Sharpless AD with (DHQ)₂AQN | Catalyst-controlled | Broad | High (with appropriate ligand) |
| Substrate-Controlled Dihydroxylation | Substrate-controlled | Limited to specific substrates | Moderate to High (substrate dependent) |
Table 4: Conceptual comparison of catalyst-controlled vs. substrate-controlled dihydroxylation.
Experimental Protocols
Asymmetric Dihydroxylation in the Synthesis of (-)-Apoptolidin Fragment
To a solution of the olefin intermediate (1.0 equiv) in a 1:1 mixture of t-BuOH and water were added K₃Fe(CN)₆ (3.0 equiv), K₂CO₃ (3.0 equiv), MeSO₂NH₂ (1.5 equiv), K₂OsO₂(OH)₄ (0.05 equiv), and (DHQ)₂AQN (0.1 equiv). The reaction mixture was stirred at 0 °C until the starting material was consumed. The reaction was quenched with Na₂SO₃, and the aqueous layer was extracted with an organic solvent. The combined organic layers were washed, dried, and concentrated. The residue was purified by flash chromatography to yield the desired diol.[1]
General Procedure for Substrate-Controlled Dihydroxylation
To a solution of the allylic ether in a mixture of acetone (B3395972) and water is added N-methylmorpholine N-oxide (NMO) (1.5 equiv) followed by a catalytic amount of OsO₄ (e.g., 2.5 mol% in t-BuOH). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with solid Na₂SO₃ and stirred for 30 minutes. The mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed, dried, and concentrated to give the crude diol, which is then purified by chromatography.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Conclusion
The successful application of (DHQD)₂AQN in the total synthesis of complex natural product fragments demonstrates its value as a highly effective chiral ligand in asymmetric catalysis. The case studies presented here highlight its ability to deliver high levels of enantioselectivity and diastereoselectivity, often outperforming other commonly used cinchona alkaloid-derived ligands. While alternative methods such as enzymatic resolution and substrate-controlled reactions exist, the catalyst-controlled approach offered by the Sharpless methodology with ligands like (DHQD)₂AQN provides a more general and often more efficient strategy for the construction of chiral centers. The choice of the optimal synthetic route will always depend on the specific target molecule and the available resources, but the data presented in this guide underscore the significant advantages that (DHQD)₂AQN can offer in the synthesis of enantiomerically pure compounds.
References
Safety Operating Guide
Proper Disposal of (DHQD)2AQN: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the proper management and disposal of specialized reagents such as (DHQD)2AQN is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (DHQD)2AQN, ensuring compliance with safety protocols and regulatory standards.
(DHQD)2AQN, also known by its IUPAC name 1,4-bis[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione, is a chiral ligand used in asymmetric synthesis.[1] Its proper handling and disposal are paramount to maintaining a safe laboratory environment.
Core Safety and Handling Data
Before initiating any disposal procedures, it is essential to be thoroughly familiar with the hazard profile and handling requirements for (DHQD)2AQN. The following table summarizes key safety and identification data.
| Parameter | Value | Source |
| CAS Number | 176298-44-5 | [2][3] |
| Molecular Formula | C54H56N4O6 | [1][2] |
| Molecular Weight | 857.05 g/mol | [3] |
| Appearance | Solid | |
| Hazard Statements | May be harmful if inhaled. May cause respiratory tract irritation. May be harmful if absorbed through skin. May cause skin irritation. May cause eye irritation. May be harmful if swallowed. | [4][5] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| Storage Class Code | 11 - Combustible Solids | [3] |
Personal Protective Equipment (PPE)
When handling (DHQD)2AQN, particularly during disposal preparation, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact.
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential.[4]
-
Skin Protection: Wear nitrile rubber gloves and a lab coat or other suitable protective clothing.[4][6]
-
Respiratory Protection: For operations that may generate dust, a type N95 (US) or equivalent dust mask is recommended.[3]
Step-by-Step Disposal Procedure
The consistent recommendation from safety data sheets is that (DHQD)2AQN should be disposed of as hazardous chemical waste through a licensed professional waste disposal service.[4][7] In-laboratory treatment or neutralization is not advised. The following steps outline the process for preparing (DHQD)2AQN waste for collection.
-
Segregation of Waste: Collect all surplus and non-recyclable (DHQD)2AQN, including contaminated materials such as filter paper and weighing boats, in a designated and clearly labeled waste container. Do not mix (DHQD)2AQN waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
-
Container Selection and Labeling: Use a container that is compatible with solid chemical waste. The original product container may be reused if it is in good condition. The container must have a tightly fitting cap and be kept closed except when adding waste. Label the waste container clearly with "Hazardous Waste," the full chemical name "(DHQD)2AQN," and any other information required by your institution's Environmental Health and Safety (EHS) office.[6]
-
Storage Pending Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[6]
-
Arranging for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.[4][6] Provide them with the necessary information about the waste, including the chemical name and quantity. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][5]
Spill Response
In the event of a spill, avoid creating dust.[4] Sweep up the spilled material and place it in a suitable, closed container for disposal. Ensure adequate ventilation in the affected area.[6]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of (DHQD)2AQN in a laboratory setting.
Caption: Workflow for the safe handling and disposal of (DHQD)2AQN.
Caption: Spill response procedure for (DHQD)2AQN.
References
- 1. (Dhqd)2aqn, 95% | C54H56N4O6 | CID 71311419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. (DHQD)2AQN 95 176298-44-5 [sigmaaldrich.com]
- 4. chem.bg.ac.rs [chem.bg.ac.rs]
- 5. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.cn [capotchem.cn]
Essential Safety and Operational Guide for Handling (Dhqd)2aqn
(Dhqd)2aqn , also known as Hydroquinidine (anthraquinone-1,4-diyl) diether, is a biscinchona alkaloid catalyst widely utilized in asymmetric synthesis. Its effectiveness in catalyzing reactions such as the asymmetric cyanation of ketones and the asymmetric ring-opening of aziridines makes it a valuable tool for researchers in drug development and organic chemistry. This document provides essential safety protocols, operational guidance, and disposal plans for the handling of (Dhqd)2aqn in a laboratory setting.
Safety and Handling Precautions
(Dhqd)2aqn is a combustible solid and requires careful handling to avoid potential health hazards. The following personal protective equipment (PPE) is mandatory when working with this compound:
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be worn to prevent inhalation of the powder.
-
Eye Protection: Chemical safety goggles or eyeshields are necessary to protect against accidental splashes or dust exposure.
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.
Hazard Identification and First Aid:
(Dhqd)2aqn is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In case of exposure, the following first aid measures should be taken:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical attention.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Storage and Disposal
Storage: (Dhqd)2aqn should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan: All waste containing (Dhqd)2aqn should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. A general disposal procedure is as follows:
-
Segregation: Collect all (Dhqd)2aqn waste, including contaminated labware and PPE, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant and sealable container for waste accumulation.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: Hydroquinidine (anthraquinone-1,4-diyl) diether.
-
Collection: Arrange for collection by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of (Dhqd)2aqn down the drain or in regular trash.[1][2][3][4]
Experimental Protocols
(Dhqd)2aqn is a catalyst of choice for several asymmetric reactions. Below are generalized protocols for two of its key applications.
1. Asymmetric Cyanation of Ketones
This procedure outlines the general steps for the enantioselective addition of a cyanide group to a ketone, a critical transformation in the synthesis of chiral building blocks.
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the ketone substrate is dissolved in a suitable anhydrous solvent (e.g., chloroform (B151607) or toluene).
-
Catalyst Addition: A catalytic amount of (Dhqd)2aqn (typically 1-10 mol%) is added to the solution.
-
Cyanide Source: A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a specific temperature (ranging from -78°C to room temperature) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Work-up: The reaction is quenched, and the product is isolated and purified using standard laboratory techniques such as extraction and column chromatography.
2. Asymmetric Ring-Opening of N-nosylaziridines
This protocol describes the general methodology for the enantioselective ring-opening of N-nosylaziridines with a nucleophile, facilitated by (Dhqd)2aqn.
-
Reaction Setup: The N-nosylaziridine substrate is dissolved in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Catalyst and Nucleophile: A catalytic amount of (Dhqd)2aqn and the desired nucleophile (e.g., trimethylsilyl cyanide) are added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a controlled temperature until the reaction is complete.
-
Work-up and Purification: The reaction is quenched, and the desired product is isolated and purified through extraction and chromatography.
Quantitative Data
The efficiency of (Dhqd)2aqn as a catalyst is demonstrated by the high enantiomeric excess (ee) achieved in various reactions. The following table summarizes typical results for the asymmetric cyanation of different ketones.
| Ketone Substrate | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| Acetophenone | 10 | -40 | 91 |
| 2-Hexanone | 10 | -24 | 92 |
| Cyclohexanone | 5 | -24 | 96 |
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a typical experimental workflow for a (Dhqd)2aqn-catalyzed reaction and a simplified representation of its catalytic cycle.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
